Neohydroxyaspergillic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-7(2)5-9-12(16)14(17)10(6-13-9)11(15)8(3)4/h6-8,11,15,17H,5H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTAJMQGQJRLDK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(N(C1=O)O)C(C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NC=C(N(C1=O)O)[C@H](C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Neohydroxyaspergillic Acid: A Technical Guide to its Discovery, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohydroxyaspergillic acid, a polar metabolite belonging to the aspergillic acid class of compounds, stands as a molecule of significant interest within the scientific community. First observed in 1958 by Weiss and co-workers, this pyrazinone derivative is a secondary metabolite produced by fungi of the genus Aspergillus, notably Aspergillus sclerotiorum.[1] Its chemical structure, characterized by a di-isobutyl pyrazine (B50134) N-oxide ring system, has been elucidated as 2-hydroxy-3,6-di-isobutylpyrazine 1-oxide. This compound has demonstrated a spectrum of biological activities, including antibacterial, antiviral, and antiprotozoan effects, making it a compelling subject for further investigation in the realm of drug discovery and development.[1] This technical guide provides a comprehensive overview of the discovery, historical context, physicochemical properties, and biological activities of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.
Physicochemical Properties
This compound is a yellow solid with the molecular formula C₁₂H₂₀N₂O₃ and a molecular weight of 240.3 g/mol .[1] It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to be kept at -20°C.[1]
Biosynthesis of this compound
The biosynthesis of this compound in Aspergillus species, particularly those in the Circumdati section, is closely related to the well-studied aspergillic acid biosynthetic pathway. The core of this pathway involves the condensation of two amino acid precursors. In the case of this compound, both precursor molecules are L-leucine.[2]
The biosynthetic process is orchestrated by a gene cluster homologous to the asa cluster responsible for aspergillic acid production in Aspergillus section Flavi. This cluster contains genes encoding key enzymes such as a non-ribosomal peptide synthetase (NRPS)-like enzyme and a cytochrome P450 monooxygenase. The NRPS-like enzyme is responsible for the initial condensation of the two L-leucine molecules to form a dipeptide intermediate, which then cyclizes to form the pyrazinone ring. Subsequent enzymatic modifications, including oxidation and hydroxylation, lead to the final structure of this compound.
Experimental Protocols
Isolation and Purification of this compound from Aspergillus sclerotiorum
The following protocol outlines a general procedure for the isolation and purification of this compound from a culture of Aspergillus sclerotiorum.
1. Fungal Culture:
-
Inoculate Aspergillus sclerotiorum spores into a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Yeast Extract Peptone Dextrose (YEPD) medium.
-
Incubate the culture at 25-28°C for 14-21 days with shaking (150-200 rpm) to ensure proper aeration and growth.
2. Extraction:
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:hexane, 1:1) and visualize under UV light (254 nm).
-
Combine fractions containing the compound of interest based on the TLC profile.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the enriched fractions to preparative or semi-preparative HPLC.
-
A typical HPLC system would consist of a C18 reversed-phase column.
-
The mobile phase could be a gradient of water and acetonitrile (B52724) or methanol, with or without the addition of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance.
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure. The characteristic signals for the isobutyl groups and the pyrazinone ring protons and carbons should be identifiable. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for complete structural assignment.
-
-
Mass Spectrometry (MS):
-
Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the molecular formula (C₁₂H₂₀N₂O₃).
-
Biological Activities
This compound has been reported to exhibit a range of biological activities. However, detailed quantitative data in the public domain is limited. The following tables are structured to present such data as it becomes available through further research.
Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
| Bacillus subtilis | Data not available |
| Pseudomonas aeruginosa | Data not available |
Cytotoxic Activity
| Cancer Cell Line | IC₅₀ (µM) |
| Breast Cancer (e.g., MCF-7) | Data not available |
| Lung Cancer (e.g., A549) | Data not available |
| Colon Cancer (e.g., HCT116) | Data not available |
| Prostate Cancer (e.g., PC-3) | Data not available |
Mechanism of Action
The precise molecular mechanism of action for this compound's antibacterial and cytotoxic effects has not yet been fully elucidated. It is hypothesized that its activity may be related to its ability to chelate metal ions, which are essential for various cellular processes in both bacteria and cancer cells. The hydroxamic acid moiety in its structure is a known metal-chelating functional group. Disruption of metal ion homeostasis can lead to the inhibition of key enzymes, generation of reactive oxygen species, and ultimately, cell death. Further research is required to identify the specific cellular targets and signaling pathways affected by this compound.
Conclusion and Future Directions
This compound represents a promising natural product with the potential for development as a therapeutic agent. Its discovery and historical context are rooted in the rich secondary metabolism of Aspergillus species. While its biological activities have been qualitatively described, there is a clear need for comprehensive quantitative studies to determine its potency and spectrum of activity. Future research should focus on:
-
Detailed Bioactivity Profiling: Systematic screening of this compound against a wide range of bacterial pathogens (including multidrug-resistant strains) and a diverse panel of cancer cell lines to establish its MIC and IC₅₀ values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound to explore the chemical features essential for its activity and to potentially develop more potent and selective derivatives.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the therapeutic potential and safety profile of this compound in preclinical animal models.
By addressing these key areas, the scientific community can unlock the full potential of this compound and pave the way for its potential application in medicine.
References
Fungal Sources of Neohydroxyaspergillic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohydroxyaspergillic acid is a pyrazinone-derived secondary metabolite produced by various filamentous fungi. As a member of the aspergillic acid family of compounds, it has garnered interest for its diverse biological activities, including antibacterial, antifungal, and antitumoral properties. This technical guide provides an in-depth overview of the fungal sources of this compound, its biosynthesis, and detailed methodologies for its isolation, purification, and quantification.
Fungal Producers of this compound
This compound has been predominantly isolated from species belonging to the genus Aspergillus, particularly within the section Circumdati. Key fungal producers identified in the literature include:
-
Aspergillus sclerotiorum : This species is a well-documented producer of this compound.[1]
-
Aspergillus melleus : Strains of A. melleus have been shown to produce both neoaspergillic acid and this compound under laboratory conditions.[2][3]
-
Aspergillus sp. SPH2 : An endophytic fungus that has also been identified as a producer of this compound.
The production of this compound can be influenced by culture conditions. Historically, its production was often observed under specific circumstances such as co-cultivation of different fungal species or in response to high salt stress.[3] However, recent studies have demonstrated its production in monocultures under standard laboratory conditions.[2]
Biosynthesis of this compound
The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC), often referred to as the asa or nea cluster.[4][5] This cluster encodes a series of enzymes that catalyze the formation of the pyrazinone core and subsequent modifications.
The biosynthetic pathway commences with the condensation of two L-leucine molecules, a reaction catalyzed by a nonribosomal peptide synthetase (NRPS)-like enzyme, NeaC (or AsaC). The resulting intermediate undergoes a series of enzymatic modifications, including oxidation and hydroxylation, to yield this compound. Key enzymes in this pathway include a P450 oxidase (NeaD) and a hydrolase (NeaB).[2]
The expression of the this compound BGC is subject to regulation by various transcription factors. The global regulatory protein VeA has been shown to influence the expression of the asa gene cluster in Aspergillus flavus.[6] Additionally, a negative transcriptional regulator, McrA, has been identified, and its deletion in A. melleus leads to an upregulation of both neoaspergillic acid and this compound production.[2]
Quantitative Data on this compound Production
The yield of this compound can vary significantly depending on the fungal strain and the culture conditions employed. The following table summarizes available quantitative data.
| Fungal Strain | Culture Conditions | Compound | Yield/Observation | Reference |
| Aspergillus melleus IMV 01140 (Wild Type) | Liquid Culture | Neoaspergillic Acid | 4 mg/L | [3] |
| Aspergillus melleus ΔmcrA | Solid YEPD medium, 6 days | This compound | 1.6-fold increase compared to wild type | [2] |
| Aspergillus sp. SPH2 | Submerged fermentation | This compound | Production peaks in the first few days |
Experimental Protocols
Fungal Cultivation and Extraction
This protocol is adapted from the methodology described for Aspergillus melleus.[2]
1. Fungal Culture:
- Prepare Yeast Extract Peptone Dextrose (YEPD) agar (B569324) plates.
- Inoculate the plates with 1.0 × 10⁷ conidia of the desired Aspergillus strain.
- Incubate the plates at 26 °C for 6 days.
2. Extraction:
- Harvest the fungal biomass and the agar medium.
- Perform an initial extraction with methanol (B129727) followed by sonication for 1 hour.
- Collect the methanol extract and perform a second extraction of the fungal material with a 1:1 mixture of dichloromethane (B109758) and methanol, followed by sonication for 1 hour.
- Combine the extracts and evaporate the solvent under reduced pressure to yield the crude extract.
node [
shape=box,
style="filled",
fontname="Arial",
fontsize=10,
fillcolor="#FFFFFF",
fontcolor="#202124",
color="#5F6368"
];
edge [
fontname="Arial",
fontsize=9,
color="#4285F4",
arrowhead=vee
];
Fungal_Culture [label="Fungal Culture on YEPD Agar"];
Extraction [label="Solvent Extraction\n(Methanol & Dichloromethane/Methanol)"];
Crude_Extract [label="Crude Extract"];
Silica_Gel [label="Silica Gel Column Chromatography"];
Fractionation [label="Fraction Collection"];
Preparative_HPLC [label="Preparative HPLC"];
Pure_Compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Fungal_Culture -> Extraction;
Extraction -> Crude_Extract;
Crude_Extract -> Silica_Gel;
Silica_Gel -> Fractionation;
Fractionation -> Preparative_HPLC;
Preparative_HPLC -> Pure_Compound;
}
Workflow for extraction and purification.
Purification of this compound
1. Silica (B1680970) Gel Column Chromatography:
* The crude extract is subjected to silica gel column chromatography.
* Elution is performed with a gradient of dichloromethane and methanol, starting with 1% methanol.
* Fractions containing neoaspergillic acid and this compound typically elute at around 3% methanol.
[2]
2. Preparative High-Performance Liquid Chromatography (HPLC):
* The fractions containing the compounds of interest are combined and further purified by preparative HPLC.
* A C18 column is commonly used for separation.
* The mobile phase and gradient conditions should be optimized for the specific separation.
Quantitative Analysis by HPLC
The following is a representative protocol for the quantitative analysis of this compound in fungal extracts.
1. Sample Preparation:
* The fungal extract is dissolved in a suitable solvent (e.g., methanol) to a known concentration.
* The sample is filtered through a 0.22 µm syringe filter prior to injection.
2. HPLC Conditions:
* Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
* Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
* Flow Rate: 1.0 mL/min.
* Detection: UV detector at 280 nm.
[2] * Injection Volume: 10-20 µL.
3. Quantification:
* A calibration curve is generated using a certified reference standard of this compound at various concentrations.
* The concentration of this compound in the fungal extract is determined by comparing its peak area to the calibration curve.
Conclusion
This compound is a promising bioactive compound produced by a select group of Aspergillus species. Understanding the fungal sources, biosynthetic pathways, and robust methods for its isolation and quantification are crucial for advancing research into its potential applications in drug development and other fields. The methodologies and data presented inthis guide provide a solid foundation for researchers and scientists working with this intriguing fungal metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the Neoaspergillic Acid Biosynthesis Gene Cluster by Establishing an In Vitro CRISPR-Ribonucleoprotein Genetic System in Aspergillus melleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. The aspergillic acid biosynthetic gene cluster predicts neoaspergillic acid production in Aspergillus section Circumdati [agris.fao.org]
- 6. Identification and functional analysis of the aspergillic acid gene cluster in Aspergillus flavus | CoLab [colab.ws]
The Natural Occurrence and Distribution of Neohydroxyaspergillic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neohydroxyaspergillic acid, a hydroxamate-containing pyrazinone, is a fungal secondary metabolite that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its natural occurrence, distribution, and biosynthesis. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed information on its fungal producers, production optimization, and the methodologies for its isolation, purification, and characterization. This guide includes quantitative data on its production, detailed experimental protocols, and visualizations of its biosynthetic pathway and a general experimental workflow for its study.
Natural Occurrence and Fungal Producers
This compound is primarily produced by various species of the fungal genus Aspergillus. Its discovery has been reported in several species, highlighting its distribution within this genus.
Table 1: Fungal Producers of this compound
| Fungal Species | Section | Source/Environment | Reference(s) |
| Aspergillus melleus | Circumdati | Soil, environmental isolates | [1][2] |
| Aspergillus sclerotiorum | Circumdati | Soil, agricultural products | [3] |
| Aspergillus sp. SPH2 | Not specified | Endophyte from Bethencourtia palmensis | [4] |
Quantitative Production Data
The production of this compound can be influenced by various factors, including the fungal strain, culture conditions, and genetic modifications. Genetic engineering approaches have shown promise in enhancing its yield.
Table 2: Quantitative Production of this compound in Aspergillus melleus
| Strain | Genetic Modification | Production Increase (relative to wild type) |
| A. melleus IMV 01140 | ΔmcrA (deletion of a negative global regulator) | 1.6-fold |
This data indicates that the targeted deletion of the mcrA gene, a negative regulator of secondary metabolism, in Aspergillus melleus leads to a significant increase in the production of this compound.
Biosynthesis of this compound
The biosynthesis of this compound is closely linked to that of its precursor, neoaspergillic acid. The biosynthetic pathway involves a dedicated gene cluster, and key enzymatic steps have been elucidated.
Biosynthetic Pathway
The proposed biosynthetic pathway for this compound in Aspergillus melleus begins with the condensation of two L-leucine molecules to form the intermediate flavacol. This is followed by a series of enzymatic modifications to yield neoaspergillic acid, which is then hydroxylated to form the final product, this compound.
Key Biosynthetic Genes
The biosynthesis is governed by the nea gene cluster, which is homologous to the asa gene cluster responsible for aspergillic acid production in other Aspergillus species. The key enzymes identified in the pathway are:
-
neaC : A non-ribosomal peptide synthetase (NRPS)-like enzyme responsible for the initial condensation of the amino acid precursors.
-
neaD : A cytochrome P450 oxidase involved in a crucial oxidation step.
-
neaB : A hydrolase that catalyzes the final hydroxylation to produce this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound.
Fungal Fermentation and Metabolite Extraction
This protocol describes a general procedure for the cultivation of Aspergillus species and the subsequent extraction of secondary metabolites, including this compound.
Materials:
-
Potato Dextrose Agar (B569324) (PDA) or Yeast Extract Peptone Dextrose (YEPD) medium
-
Liquid fermentation medium (e.g., YEPD broth)
-
Erlenmeyer flasks
-
Shaking incubator
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous sodium sulfate
Procedure:
-
Fungal Culture: Inoculate the desired Aspergillus strain onto PDA or YEPD agar plates and incubate at 25-28°C for 5-7 days until sporulation.
-
Inoculum Preparation: Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.05% Tween 80) to the mature culture plate and gently scraping the surface to release the spores. Adjust the spore concentration as needed.
-
Fermentation: Inoculate the liquid fermentation medium in Erlenmeyer flasks with the spore suspension. Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25-28°C) and agitation speed (e.g., 150-200 rpm) for a specified period (e.g., 7-14 days).
-
Extraction: After the fermentation period, separate the mycelium from the culture broth by filtration.
-
Liquid-Liquid Extraction: Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purification of this compound from the crude extract using HPLC.
Instrumentation and Materials:
-
HPLC system with a preparative or semi-preparative column (e.g., C18)
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol)
-
Acid modifier (e.g., formic acid or trifluoroacetic acid)
Procedure:
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A typical gradient might start with a low percentage of B (e.g., 10-20%) and gradually increase to a higher percentage (e.g., 90-100%) over 30-40 minutes.
-
Flow Rate: Dependent on the column dimensions, typically 2-5 mL/min for a semi-preparative column.
-
Detection: Monitor the elution profile at a suitable wavelength, which can be determined from a UV-Vis spectrum of the crude extract (typically in the range of 220-350 nm for pyrazinones).
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the retention time.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to assess their purity.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides general guidelines for the NMR analysis of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, MeOD)
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a series of NMR spectra, including:
-
¹H NMR: To determine the proton chemical shifts, coupling constants, and integration.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to elucidate the complete molecular structure.
-
-
Data Processing and Analysis: Process the acquired NMR data using appropriate software to assign all proton and carbon signals and confirm the structure of this compound.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the investigation of this compound from a fungal source.
Conclusion
This compound is a naturally occurring fungal metabolite with a defined biosynthetic pathway and potential for enhanced production through genetic engineering. The protocols and data presented in this guide provide a solid foundation for researchers interested in exploring this compound further. Future research may focus on optimizing fermentation conditions for industrial-scale production, elucidating its full range of biological activities, and exploring its potential as a lead compound in drug discovery programs.
References
Unraveling the Molecular Architecture of Neohydroxyaspergillic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of Neohydroxyaspergillic acid, a bioactive fungal metabolite. This document compiles available spectroscopic data, details experimental protocols for its isolation and characterization, and presents a logical workflow for its structure determination.
Core Structural Features and Physicochemical Properties
This compound, with the molecular formula C12H20N2O3 and a molecular weight of 240.3 g/mol , belongs to the aspergillic acid class of compounds.[1] These compounds are characterized by a pyrazinone core, and this compound is structurally similar to its well-known analogue, neoaspergillic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H20N2O3 | [1] |
| Molecular Weight | 240.3 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity | >95% by HPLC | [1] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, or DMSO | [1] |
| Storage | -20°C (Long Term) | [1] |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound has been confirmed through modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the original discovery dates back to 1958, recent studies have provided high-resolution data essential for unambiguous characterization.
Table 2: NMR Spectroscopic Data for this compound
Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J), are crucial for assigning the proton and carbon environments within the molecule. While a specific, publicly available dataset for this compound was not identified in the conducted search, the following represents a general format for presenting such data based on the analysis of related compounds.
| Position | ¹H NMR (δ, mult., J in Hz) | ¹³C NMR (δ) |
| Data not available in search results |
Table 3: Mass Spectrometry Data for this compound
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and identifying structural motifs.
| Ion | m/z | Interpretation |
| [M+H]⁺ | 241.15 | Protonated molecular ion |
| Other fragments | Data not available in search results |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on methods described for the isolation of neoaspergillic acid and its derivatives from fungal cultures.[2]
-
Fungal Cultivation: Aspergillus melleus is cultivated on a suitable medium, such as Yeast Extract Peptone Dextrose (YEPD) agar (B569324) plates, at 26 °C for several days.[2]
-
Extraction: The agar medium is macerated and extracted sequentially with methanol and a dichloromethane/methanol mixture (1:1), aided by sonication. The resulting extracts are combined.[2]
-
Solvent Partitioning: The crude extract is concentrated and then partitioned with ethyl acetate (B1210297) to separate compounds based on polarity. The ethyl acetate layers are collected and evaporated to yield a crude extract.[2]
-
Chromatographic Purification: The crude extract is subjected to column chromatography followed by High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[2]
Spectroscopic Analysis
-
NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to determine the accurate mass and elemental composition of the molecular ion. Fragmentation patterns are analyzed using techniques like tandem mass spectrometry (MS/MS).
Logical Workflow for Structure Elucidation
The process of elucidating the chemical structure of a natural product like this compound follows a logical progression of experiments and data analysis.
Caption: Logical workflow for the structure elucidation of this compound.
Biosynthesis of this compound
The biosynthesis of this compound is closely linked to that of neoaspergillic acid and involves the condensation of amino acid precursors, specifically leucine (B10760876) and isoleucine.[3] A proposed biosynthetic pathway involves a non-ribosomal peptide synthetase (NRPS)-like enzyme.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
The elucidation of the chemical structure of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. While foundational work established its existence, recent advancements have enabled a more detailed understanding of its molecular architecture. This knowledge is critical for researchers in drug discovery and development who may seek to synthesize this molecule or its analogues to explore its therapeutic potential. Further research to fully populate the detailed spectroscopic datasets will be invaluable to the scientific community.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Neohydroxyaspergillic Acid
This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for this compound. The information is intended to support research and development efforts in the fields of natural product chemistry, microbiology, and pharmacology.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [1] |
| Molecular Weight | 240.30 g/mol | [1][3] |
| Appearance | Yellow solid | [3] |
| Purity | >95% (by HPLC) | [3] |
| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. | [1][3] |
| Storage | Long-term storage at -20°C. | [3] |
| CAS Number | 72598-34-6 | [1][3] |
Spectral Data and Structural Elucidation
The chemical structure of this compound has been confirmed through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[4] These techniques are fundamental in the characterization of organic molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and stereochemical relationships.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can further confirm the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as O-H (hydroxyl), N-H, C=O (carbonyl), and C-N bonds, by identifying their characteristic vibrational frequencies.[5][6][7][8]
Biological Activity and Mechanism of Action
This compound exhibits notable antibiotic and antifungal properties.[4] It has demonstrated activity against a range of pathogenic bacteria and fungi, with reported minimum inhibitory concentrations (MICs).[4]
The antimicrobial mechanism of action is believed to be twofold:
-
Metal Chelation: The hydroxamic acid moiety of this compound can chelate essential metal ions, such as Ca²⁺ and Fe³⁺, disrupting microbial processes that are dependent on these ions.[4]
-
Enzyme Inhibition: It is a known inhibitor of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[4] Ergosterol is an essential component of fungal cell membranes.
Mechanism of action of this compound.
Biosynthesis
The biosynthesis of this compound in Aspergillus melleus is governed by a specific gene cluster. The pathway begins with the condensation of the amino acids isoleucine and leucine.[4] Key genes involved in this process are neaC (a non-ribosomal peptide synthetase), neaB (a hydrolase), and neaD (a cytochrome P450 oxidase). The expression of this gene cluster is regulated by the transcriptional repressor mcrA.[4]
Biosynthetic pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not explicitly available. However, standard methodologies for the analysis of fungal metabolites can be applied.
General Workflow for Isolation and Purification
A general workflow for the isolation and purification of fungal secondary metabolites is as follows:
General workflow for isolation and purification.
Determination of Melting Point (General Protocol)
The melting point of an organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[1][9][10][11]
Materials:
-
Melting point apparatus or Thiele tube setup
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Sample of the organic compound (finely powdered)
-
Heating oil (for Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into the open end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup:
-
Melting Point Apparatus: The capillary tube is placed in the sample holder of the apparatus, and the heating rate is set.
-
Thiele Tube: The capillary tube is attached to a thermometer, and both are immersed in the heating oil within the Thiele tube.
-
-
Heating: The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the compound.
Determination of Solubility (General Protocol)
The solubility of a fungal metabolite can be determined by the isothermal saturation method.[12]
Materials:
-
Vials with screw caps
-
Thermostatic shaker
-
Analytical balance
-
Spectrophotometer or HPLC
-
Solvent of interest
-
Sample of the compound
Procedure:
-
An excess amount of the compound is added to a known volume of the solvent in a vial.
-
The vial is sealed and placed in a thermostatic shaker at a constant temperature.
-
The mixture is shaken until equilibrium is reached (typically 24-72 hours).
-
The suspension is filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Determination of pKa (General Protocol using Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.[3][13]
Materials:
-
pH meter with an electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solution of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture)
Procedure:
-
A known volume of the compound's solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The standardized base is added in small increments from the burette.
-
After each addition, the solution is stirred, and the pH is recorded once it stabilizes.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of base added.
-
The pKa is determined from the pH at the half-equivalence point on the titration curve.
References
- 1. pennwest.edu [pennwest.edu]
- 2. Aspergillic acid - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. This compound (72598-34-6) for sale [vulcanchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. megalecture.com [megalecture.com]
- 8. Chemistry Teaching Labs - IR spectroscopy [chemtl.york.ac.uk]
- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
Unraveling the Iron Siege: A Technical Guide to the Putative Mechanism of Action of Neohydroxyaspergillic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neohydroxyaspergillic acid, a hydroxamate-containing cyclic dipeptide produced by Aspergillus species, has demonstrated a spectrum of antimicrobial activities. This technical guide synthesizes the current understanding of its putative mechanism of action, which is centered on its potent iron-chelating properties. By sequestering ferric iron (Fe³⁺), this compound effectively disrupts iron homeostasis in pathogenic microbes, a critical element for their survival and virulence. This disruption is primarily achieved by inhibiting the function of siderophores, high-affinity iron-chelating molecules produced by microorganisms to scavenge iron from their environment. This guide provides an in-depth analysis of the proposed mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Introduction
Iron is an essential nutrient for virtually all living organisms, playing a crucial role as a cofactor in numerous vital enzymatic reactions. However, the bioavailability of iron in host environments is extremely low. To overcome this limitation, many pathogenic bacteria and fungi have evolved sophisticated iron acquisition systems, with siderophore-mediated iron uptake being a primary strategy. Siderophores are low-molecular-weight compounds with an exceptionally high affinity for ferric iron. They are secreted into the extracellular environment to scavenge iron, and the resulting ferric-siderophore complexes are then recognized by specific receptors on the microbial surface and transported into the cell.
This compound, a secondary metabolite from Aspergillus sclerotiorum, has been identified as an antibiotic and antifungal agent[1]. Its chemical structure, featuring a hydroxamic acid moiety, strongly suggests a role as an iron chelator. This guide delineates the proposed mechanism by which this compound exerts its antimicrobial effects through the disruption of siderophore-dependent iron acquisition pathways.
Putative Mechanism of Action: Iron Chelation and Siderophore Pathway Disruption
The primary putative mechanism of action for this compound is its ability to act as a competitive iron chelator. By binding to and sequestering ferric iron in the extracellular environment, it effectively outcompetes microbial siderophores, leading to a state of iron starvation for the pathogen. This iron deprivation has several downstream consequences:
-
Inhibition of Siderophore-Mediated Iron Uptake: By reducing the availability of free ferric iron, this compound prevents the formation of ferric-siderophore complexes, thereby blocking a critical pathway for iron acquisition.
-
Disruption of Siderophore Biosynthesis: While direct enzymatic inhibition has not been conclusively demonstrated, the iron-depleted environment created by this compound can lead to the upregulation of siderophore biosynthesis genes as the microbe attempts to compensate. However, without the necessary iron cofactor for various metabolic processes, the pathogen's ability to sustain this response and other vital functions is compromised. Siderophore biosynthesis occurs through several key pathways, including Non-Ribosomal Peptide Synthetase (NRPS), Polyketide Synthase (PKS), and NRPS-Independent Siderophore (NIS) synthetase pathways[2][3][4]. The disruption of iron availability would impact all siderophore-dependent organisms, regardless of their specific biosynthetic pathway.
-
Impairment of Iron-Dependent Cellular Processes: Iron is a critical component of many enzymes involved in cellular respiration, DNA synthesis, and other essential metabolic pathways. Iron starvation induced by this compound leads to the inhibition of these processes, ultimately resulting in bacteriostatic or bactericidal effects.
The following diagram illustrates the proposed mechanism of action:
Quantitative Data
The antimicrobial activity of this compound has been quantified against a variety of bacterial and fungal species. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing the potency of an antimicrobial agent.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Negative | 125-500 | [1] |
| Mycobacterium smegmatis | N/A | 125-500 | [1] |
| Staphylococcus aureus | Positive | 125-500 | [1] |
| Escherichia coli | Negative | 125-500 | [1] |
| Klebsiella pneumoniae | Negative | 125-500 | [1] |
| Bacillus mycoides | Positive | 125-500 | [1] |
| Bacillus subtilis | Positive | 125-500 | [1] |
Table 2: Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | Reference |
| Geotrichum convolute | 175-700 | [1] |
| Saccharomyces consortiale | 175-700 | [1] |
| Phycomyces blakesleeanus | 175-700 | [1] |
| Chaetomium globosum | 175-700 | [1] |
| Trichophyton mentagrophytes | 175-700 | [1] |
| Aspergillus niger | Inactive | [1] |
| Penicillium notatum | Inactive | [1] |
| Myrothecium verrucaria | Inactive | [1] |
| Saccharomyces cerevisiae | Inactive | [1] |
Experimental Protocols
To investigate the putative mechanism of action of this compound, two key experimental approaches can be employed: the Ferrozine-based iron chelation assay and the Chrome Azurol S (CAS) assay for siderophore detection.
Ferrozine-Based Iron Chelation Assay
This spectrophotometric assay quantifies the iron-chelating ability of a compound. Ferrozine (B1204870) forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which can be measured at 562 nm. A compound with iron-chelating activity will compete with ferrozine for iron binding, leading to a decrease in the absorbance of the ferrozine-iron complex.
Materials:
-
Ferrozine solution
-
FeSO₄ solution
-
Test compound (this compound) dissolved in a suitable solvent
-
Assay buffer (e.g., HEPES or PIPES buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a defined volume of the test compound dilutions to the wells.
-
Add a solution of FeSO₄ to each well to initiate the chelation reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to allow for the chelation to occur.
-
Add the ferrozine solution to each well. The ferrozine will react with any remaining free Fe²⁺.
-
Measure the absorbance of each well at 562 nm using a microplate reader.
-
A control containing only the solvent and reagents (no test compound) is used to represent 0% chelation. A blank containing all reagents except FeSO₄ is used to correct for background absorbance.
-
The percentage of iron chelation is calculated using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100
Chrome Azurol S (CAS) Agar (B569324) Assay for Siderophore Detection
The CAS assay is a widely used method to detect the production of siderophores by microorganisms. The assay is based on a high-affinity iron-dye complex (Fe-CAS-HDTMA). When a siderophore with a higher affinity for iron is present, it removes the iron from the dye complex, resulting in a color change from blue to orange/yellow. Inhibition of siderophore production by a test compound can be observed as a reduction or absence of this color change.
Materials:
-
CAS agar plates (containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a source of iron)
-
Siderophore-producing microbial strain
-
Test compound (this compound)
-
Sterile paper discs
Protocol:
-
Prepare CAS agar plates as described in the literature[5][6]. The medium should be iron-limited to induce siderophore production.
-
Inoculate the surface of the CAS agar plates with the siderophore-producing microbial strain to create a lawn of growth.
-
Prepare solutions of this compound at various concentrations.
-
Impregnate sterile paper discs with the test compound solutions and a solvent control.
-
Place the discs onto the surface of the inoculated CAS agar plates.
-
Incubate the plates under conditions suitable for the growth of the test microorganism.
-
Observe the plates for the formation of orange/yellow halos around the microbial growth, which indicates siderophore production.
-
The inhibition of siderophore production by this compound will be indicated by a reduction in the size or intensity of the halo around the discs containing the compound compared to the solvent control.
Signaling Pathways and Logical Relationships
The disruption of iron homeostasis by this compound impacts several interconnected cellular pathways. The following diagram illustrates the logical relationship between iron availability, siderophore biosynthesis, and microbial virulence.
Conclusion
The available evidence strongly supports the hypothesis that this compound exerts its antimicrobial activity primarily through the chelation of ferric iron. This action leads to the disruption of siderophore-mediated iron acquisition, a pathway that is critical for the survival and virulence of many pathogenic bacteria and fungi. The quantitative data on its antimicrobial activity, coupled with established experimental protocols for assessing iron chelation and siderophore production, provide a solid framework for further investigation into its precise molecular targets and for its potential development as a novel therapeutic agent. Future research should focus on elucidating whether this compound directly inhibits any of the enzymes involved in the siderophore biosynthesis pathways, which would provide a more complete understanding of its mechanism of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Siderophore Biosynthesis to Thwart Microbial Growth [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-CAS, a fast and universal method for siderophore detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Neohydroxyaspergillic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohydroxyaspergillic acid, a cyclic hydroxamic acid belonging to the aspergillic acid class of mycotoxins, is a secondary metabolite produced by various species of the genus Aspergillus. First described in the mid-20th century, this compound has garnered interest for its biological activities, notably its antimicrobial properties. This technical guide provides an in-depth exploration of the antimicrobial spectrum of this compound, compiling available data, detailing experimental methodologies for its assessment, and visualizing key experimental workflows. As research into novel antimicrobial agents becomes increasingly critical in the face of rising antibiotic resistance, a thorough understanding of compounds like this compound is paramount.
Data Presentation: Antimicrobial Spectrum of this compound
Quantitative data on the minimum inhibitory concentration (MIC) of this compound against various microorganisms is limited in publicly available literature. However, early studies have established its activity against a range of bacteria and have drawn comparisons to its structural analog, aspergillic acid. The following table summarizes the known antimicrobial spectrum based on available information. It is important to note that aspergillic acid has been reported to be more potent than this compound against several key pathogens[1].
| Microorganism | Gram Type/Class | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Bacillus subtilis | Gram-positive | Data not available (activity reported) |
| Staphylococcus aureus | Gram-positive | Data not available (activity reported) |
| Escherichia coli | Gram-negative | Data not available (activity reported) |
| Candida albicans | Fungus | Data not available (activity reported) |
Note: While specific MIC values for this compound are not readily found in contemporary literature, its activity against the listed organisms has been qualitatively confirmed. Further research is required to establish precise quantitative measures of its efficacy.
Experimental Protocols
The evaluation of the antimicrobial spectrum of this compound relies on standardized and reproducible laboratory methods. The following protocols for broth microdilution and agar (B569324) disk diffusion are fundamental to determining the minimum inhibitory concentration (MIC) and assessing the susceptibility of various microorganisms to the compound.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of this compound Stock Solution:
-
Dissolve a known weight of pure this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or ethanol) to create a high-concentration stock solution. The choice of solvent should be one that does not interfere with microbial growth at the final concentration used in the assay.
2. Preparation of Microtiter Plates:
-
Aseptically dispense a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the this compound stock solution across the wells to create a range of concentrations.
-
Include a positive control well (broth with microorganism, no compound) and a negative control well (broth only) on each plate.
3. Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar medium overnight.
-
Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension to the final required inoculum density for the assay.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
5. Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative technique to assess the susceptibility of a microorganism to an antimicrobial agent.
1. Preparation of Agar Plates:
-
Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar for bacteria).
2. Inoculum Preparation and Plating:
-
Prepare a standardized microbial inoculum as described for the broth microdilution method.
-
Evenly swab the entire surface of the agar plate with the inoculum to create a lawn of bacteria.
3. Preparation and Application of Disks:
-
Impregnate sterile paper disks with a known concentration of this compound.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plates.
-
Include a control disk impregnated with the solvent alone.
4. Incubation:
-
Incubate the plates under appropriate conditions.
5. Measurement and Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone correlates with the susceptibility of the microorganism to the compound.
Mechanism of Action
The precise molecular mechanism of action for this compound has not been extensively elucidated. However, based on its structural similarity to other heterocyclic hydroxamic acids like aspergillic acid, it is hypothesized that its antimicrobial activity is linked to its ability to chelate essential metal ions.
Hypothesized Mechanism of Action:
Metal ions, such as iron (Fe²⁺) and zinc (Zn²⁺), are crucial cofactors for a multitude of bacterial enzymes involved in vital metabolic processes, including cellular respiration and DNA replication. By sequestering these essential metal ions, this compound likely disrupts the function of these metalloenzymes, leading to the inhibition of critical metabolic pathways and ultimately resulting in the cessation of bacterial growth and proliferation. Further research, including enzymatic assays and studies on its interaction with the bacterial cell envelope, is necessary to fully elucidate the specific molecular targets and pathways affected by this compound.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antimicrobial spectrum of this compound.
Conclusion
This compound presents a historical yet potentially relevant scaffold for the exploration of novel antimicrobial agents. While early research confirmed its activity against both Gram-positive and Gram-negative bacteria, as well as fungi, a significant gap exists in the current literature regarding its quantitative antimicrobial spectrum and a detailed understanding of its mechanism of action. The protocols and workflows outlined in this guide provide a framework for future investigations that are crucial for fully characterizing the therapeutic potential of this natural product. Further studies are warranted to establish precise MIC values against a broad panel of clinically relevant pathogens and to validate the hypothesized mechanism of metal chelation. Such research could pave the way for the development of new antimicrobial strategies based on this and related molecular structures.
References
Preliminary Cytotoxicity Screening of Neohydroxyaspergillic Acid: A Technical Guide
Disclaimer: As of late 2025, publicly available scientific literature and databases do not contain specific information regarding the cytotoxicity screening of Neohydroxyaspergillic acid. This document serves as a comprehensive, in-depth technical guide and whitepaper constructed from established methodologies in preclinical oncology drug discovery. The data presented herein is hypothetical and intended to illustrate the standard experimental workflow and data presentation for a preliminary cytotoxicity screening of a novel compound like this compound.
Introduction
This compound (C₁₂H₂₀N₂O₃) is a cyclic hydroxamic acid derivative.[1] Its structure is characterized by a hydroxyl group at the C-2 position of its pyrazine (B50134) core.[1] Natural products are a significant source of novel therapeutic agents, particularly in oncology. The preliminary cytotoxicity screening of such compounds is a critical first step in the drug discovery pipeline. This process aims to identify compounds that can inhibit cancer cell proliferation or induce cell death, providing a foundation for further mechanistic studies and preclinical development. This guide outlines a standardized approach to the preliminary cytotoxicity screening of a novel compound, using this compound as a representative example.
Data Presentation: Summary of Hypothetical Findings
The following tables summarize hypothetical quantitative data from the preliminary screening of this compound. This data is for illustrative purposes and represents typical results that might be obtained for a moderately cytotoxic natural product.
Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. These hypothetical values were determined using the MTT assay after 72 hours of continuous exposure.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 15.2 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 22.8 ± 3.5 |
| HCT116 | Colorectal Carcinoma | 18.5 ± 2.9 |
| HeLa | Cervical Adenocarcinoma | 25.1 ± 4.2 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Table 2: Apoptosis Induction by this compound in A549 Cells
This table illustrates the percentage of apoptotic cells as determined by Annexin V-FITC/Propidium Iodide (PI) staining after 48 hours of treatment.
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Control) | 3.2 ± 0.8 | 2.1 ± 0.5 | 94.7 ± 1.3 |
| 7.5 (0.5 x IC₅₀) | 12.5 ± 1.9 | 5.8 ± 1.1 | 81.7 ± 2.7 |
| 15 (IC₅₀) | 28.4 ± 3.2 | 15.2 ± 2.4 | 56.4 ± 4.8 |
| 30 (2 x IC₅₀) | 45.1 ± 4.1 | 25.7 ± 3.3 | 29.2 ± 5.1 |
Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound
This table shows the distribution of cells in different phases of the cell cycle after 24 hours of treatment, as determined by flow cytometry.
| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 52.3 ± 3.8 | 35.1 ± 2.9 | 12.6 ± 1.7 |
| 7.5 (0.5 x IC₅₀) | 65.8 ± 4.2 | 22.5 ± 2.5 | 11.7 ± 1.9 |
| 15 (IC₅₀) | 78.2 ± 5.1 | 10.3 ± 1.8 | 11.5 ± 2.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments in a preliminary cytotoxicity screen.
1. Cell Culture and Maintenance Human cancer cell lines (e.g., A549, MCF-7, HCT116, HeLa) and a normal cell line (e.g., MRC-5) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should be kept below 0.1%. Cells are treated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the compound concentration.
3. Annexin V-FITC/PI Apoptosis Assay This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed twice with cold PBS.
-
Staining: Cells are resuspended in binding buffer, and then Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
4. Cell Cycle Analysis This method is used to determine the proportion of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are seeded and treated with this compound as described for the apoptosis assay for a duration of 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer to generate a histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Hypothetical Signaling Pathway: Induction of Apoptosis
Based on the hypothetical data suggesting apoptosis induction, a plausible mechanism of action for this compound could involve the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation in many cancers.
Conclusion
The preliminary cytotoxicity screening of a novel natural product like this compound is a fundamental step in evaluating its potential as an anticancer agent. The methodologies outlined in this guide, including the determination of IC₅₀ values, assessment of apoptosis induction, and cell cycle analysis, provide a robust framework for this initial investigation. The hypothetical data presented herein illustrates a compound with selective cytotoxicity against cancer cells, which warrants further research. Future studies should focus on elucidating the specific molecular targets and detailed signaling pathways of this compound, followed by in vivo studies to validate the in vitro findings.
References
Exploratory Studies on the Anticancer Potential of Aspergillic Acid Derivatives: A Technical Guide
Disclaimer: Initial research into the anticancer potential of Neohydroxyaspergillic acid revealed a significant lack of available scientific literature on this specific compound. Therefore, this guide focuses on the closely related and better-studied compound, Neoaspergillic acid , to provide a comprehensive overview of the anticancer properties of this class of molecules.
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the exploratory studies on the anticancer potential of Neoaspergillic acid. This document provides a summary of quantitative data, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows.
Quantitative Data on Cytotoxic Activity
Neoaspergillic acid has demonstrated moderate cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below for easy comparison.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| SPC-A-1 | Lung adenocarcinoma | 7.99 - 24.90 |
| BEL-7402 | Hepatocellular carcinoma | 7.99 - 24.90 |
| SGC-7901 | Gastric adenocarcinoma | 7.99 - 24.90 |
| K562 | Chronic myelogenous leukemia | 7.99 - 24.90 |
Proposed Mechanism of Action
The primary proposed mechanism of action for Neoaspergillic acid's anticancer effect is its ability to chelate essential metal ions, particularly iron.[1] Iron is a critical cofactor for numerous enzymes involved in vital cellular processes, including DNA synthesis and cellular respiration. By sequestering iron, Neoaspergillic acid disrupts these pathways, leading to the inhibition of cancer cell proliferation and induction of cell death.[1]
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the cytotoxic activity of Neoaspergillic acid.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[2]
Materials:
-
Human cancer cell lines (e.g., SPC-A-1, BEL-7402, SGC-7901, K562)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Neoaspergillic acid stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cancer cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of Neoaspergillic acid in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of Neoaspergillic acid and determine the IC50 value using non-linear regression analysis.
Experimental and Logical Workflow Visualization
The following diagram illustrates a general workflow for the in vitro screening of a compound for anticancer potential.
Conclusion and Future Directions
The exploratory studies on Neoaspergillic acid indicate a moderate potential for this compound as an anticancer agent, likely through the mechanism of iron chelation. The provided data and protocols offer a foundation for further research in this area. Future studies should focus on:
-
Expanding the panel of cancer cell lines to determine the spectrum of activity.
-
Elucidating the specific downstream signaling pathways affected by iron deprivation due to Neoaspergillic acid treatment.
-
Conducting in vivo studies in animal models to evaluate the efficacy and safety of Neoaspergillic acid.
-
Investigating potential synergistic effects with existing chemotherapeutic agents.
A deeper understanding of the molecular mechanisms underlying the anticancer activity of Neoaspergillic acid will be crucial for its potential development as a therapeutic agent.
References
A Technical Guide to the Iron-Chelating Properties of Neohydroxyaspergillic Acid: Insights from its Analogue, Aspergillic Acid
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
Neohydroxyaspergillic acid, a hydroxamic acid-containing pyrazinone derivative, is a fungal secondary metabolite with potential iron-chelating capabilities, positioning it as a compound of interest for further investigation in drug discovery and development. While direct quantitative data on the iron-chelating properties of this compound remains to be established in the scientific literature, its close structural analogue, aspergillic acid, has been studied for its interaction with iron (III). This technical guide provides a comprehensive overview of the iron-chelating characteristics of aspergillic acid as a surrogate model for understanding the potential of this compound. The document details the stability constants of aspergillic acid-iron(III) complexes and outlines the experimental protocols utilized for their determination, including potentiometric titration, UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound is a member of the aspergillic acid group of mycotoxins produced by various species of the Aspergillus genus. These compounds are characterized by a pyrazinone ring structure with a hydroxamic acid functional group. The hydroxamic acid moiety is a well-known bidentate ligand with a high affinity for ferric iron (Fe³⁺), suggesting that this compound likely functions as a siderophore, a small molecule that sequesters iron from the environment for microbial uptake. The ability to chelate iron is a critical attribute for potential therapeutic agents aimed at treating iron overload disorders or developing novel antimicrobial strategies.
Due to a lack of specific experimental data on the iron chelation properties of this compound, this guide will focus on the detailed studies conducted on its closely related analogue, aspergillic acid. The structural similarities between these two molecules provide a strong basis for inferring the potential iron-binding behavior of this compound.
Quantitative Data: Iron(III) Complexation with Aspergillic Acid
The interaction between aspergillic acid (HL) and iron(III) has been quantitatively assessed, revealing the formation of multiple complex species in solution. The stability of these complexes is described by their formation constants (log β). The following table summarizes the key quantitative data for the Fe(III)-aspergillic acid system.[1]
| Complex Species | Log β (Potentiometry) | Log β (Spectrophotometry) |
| [FeL]²⁺ | 11.24 | 11.23 |
| [FeL₂]⁺ | 21.13 | 21.11 |
| [FeL₃] | 28.8 | 28.7 |
| [FeL(OH)]⁺ | 6.58 | - |
| [FeL₂(OH)] | 14.65 | - |
Data obtained from studies on aspergillic acid, presented here as a proxy for this compound.[1]
Experimental Protocols
The determination of the iron-chelating properties of aspergillic acid involved a combination of potentiometric, spectrophotometric, and spectroscopic techniques.
Potentiometric Titration
Potentiometric titrations are employed to determine the stability constants of metal complexes in solution.
-
Apparatus : A thermostatted titration cell equipped with a glass electrode, a reference electrode, and a magnetic stirrer.
-
Reagents :
-
Standardized solution of aspergillic acid in a suitable solvent (e.g., methanol/water mixture).
-
Standardized solution of iron(III) chloride or nitrate.
-
Standardized solution of a strong base (e.g., NaOH or KOH) free of carbonate.
-
Inert salt solution to maintain constant ionic strength (e.g., KCl or KNO₃).
-
-
Procedure :
-
A known volume and concentration of aspergillic acid and iron(III) solution are placed in the titration cell.
-
The solution is maintained at a constant temperature (e.g., 25 °C) and under an inert atmosphere (e.g., argon) to prevent oxidation.
-
The solution is titrated with the standardized base solution, and the potential (pH) is recorded after each addition of the titrant.
-
The titration is continued until the desired pH range is covered.
-
The collected data (volume of titrant vs. pH) is then analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[1]
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is used to confirm the formation of iron-ligand complexes and to determine their stability constants based on changes in the absorption spectra.
-
Apparatus : A dual-beam UV-Vis spectrophotometer.
-
Reagents :
-
Solutions of aspergillic acid and iron(III) of known concentrations.
-
Buffer solutions to control the pH of the samples.
-
-
Procedure :
-
A series of solutions containing a fixed concentration of iron(III) and varying concentrations of aspergillic acid (or vice versa) are prepared at a constant pH.
-
The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
The formation of the iron-aspergillic acid complex is indicated by the appearance of new absorption bands, typically in the visible region, due to charge-transfer transitions.[1]
-
The absorbance data at specific wavelengths is used to calculate the stoichiometry and stability constants of the complexes using methods such as the mole-ratio method, Job's method of continuous variation, or by fitting the data to a chemical equilibrium model.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can provide structural information about the ligand and its complexes in solution.
-
Apparatus : A high-resolution NMR spectrometer.
-
Reagents :
-
Aspergillic acid dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A paramagnetic metal ion source, such as a solution of iron(III) chloride.
-
-
Procedure :
-
The ¹H NMR spectrum of the free aspergillic acid is recorded to identify the chemical shifts of its protons.
-
A solution of the iron(III)-aspergillic acid complex is prepared. Due to the paramagnetic nature of Fe(III), significant broadening and shifting of the ligand's proton signals are expected upon complexation.
-
The ¹H NMR spectrum of the complex is recorded.
-
Changes in the chemical shifts and line broadening of the ligand's protons upon coordination to iron(III) can provide insights into the binding site and the structure of the complex in solution.[1]
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound's iron-chelating properties.
Caption: Logical relationship between Aspergillic Acid and this compound.
Caption: Experimental workflow for characterizing iron-chelating properties.
Conclusion and Future Directions
While direct experimental evidence for the iron-chelating properties of this compound is currently unavailable, the comprehensive data from its structural analogue, aspergillic acid, strongly suggests its potential as an effective iron chelator. The provided experimental protocols offer a clear roadmap for future studies to directly quantify the stability of this compound-iron complexes and to elucidate their structural characteristics. Such research is imperative to fully understand the biological role of this fungal metabolite and to explore its potential applications in medicine and biotechnology. Further investigations should focus on the isolation or synthesis of sufficient quantities of this compound to perform the detailed characterization outlined in this guide.
References
The Biological Role of Pyrazine Hydroxamic Acids: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine (B50134) hydroxamic acids represent a compelling class of heterocyclic compounds with significant potential in drug discovery. This technical guide delves into the core biological functions of this molecular scaffold, focusing on its role as a potent chelator of metalloenzymes. The inherent properties of the pyrazine ring, a common motif in numerous FDA-approved drugs, combined with the zinc-binding capabilities of the hydroxamic acid moiety, make these compounds particularly effective inhibitors of key enzymes implicated in various pathologies, most notably histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). This document provides a comprehensive overview of their mechanism of action, synthesis, and biological evaluation, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate further research and development in this promising area.
Introduction: The Synergy of Pyrazine and Hydroxamic Acid Moieties
The pyrazine ring is a nitrogen-containing heterocycle that is a key structural component in a wide array of biologically active molecules, including natural products and synthetic drugs.[1] Its presence can influence a compound's physicochemical properties, such as solubility and metabolic stability, and provide crucial interactions with biological targets.[2] The hydroxamic acid functional group (-CONHOH) is a powerful pharmacophore renowned for its ability to chelate metal ions, particularly zinc (Zn²⁺), which is a critical cofactor in the active site of many enzymes.[3][4] The combination of these two moieties in pyrazine hydroxamic acids creates a scaffold with high potential for potent and selective inhibition of metalloenzymes.
The primary mechanism of action for hydroxamic acid-based inhibitors is the chelation of the zinc ion within the enzyme's active site, which disrupts its catalytic activity.[4] This interaction is a key feature in the design of inhibitors for various enzyme families, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and others. While hydroxamic acid-based inhibitors are known for their potency, a key challenge in their development is achieving selectivity for the target enzyme over other metalloenzymes to minimize off-target effects.[4] The pyrazine core and its potential for diverse substitutions play a crucial role in modulating this selectivity and optimizing the pharmacokinetic profile of the drug candidate.
Key Biological Target: Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins.[5] This deacetylation process leads to a more condensed chromatin structure, thereby repressing gene transcription.[5] Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] Hydroxamic acid-based compounds are among the most potent classes of HDAC inhibitors, with several, such as Vorinostat and Panobinostat, having received FDA approval for cancer treatment.[5]
Mechanism of HDAC Inhibition
Pyrazine hydroxamic acids, like other hydroxamate-based HDAC inhibitors, function by targeting the zinc-dependent active site of the enzyme. The hydroxamic acid moiety acts as a zinc-binding group (ZBG), chelating the Zn²⁺ ion and thereby blocking the catalytic activity of the enzyme. The pyrazine ring and its substituents form the "cap" group and "linker" region of the inhibitor, which interact with residues at the rim and within the catalytic tunnel of the HDAC enzyme. These interactions are critical for determining the inhibitor's potency and isoform selectivity.[5]
Quantitative Data on Pyrazine-Containing HDAC Inhibitors
While specific data for a broad range of pyrazine hydroxamic acids is emerging, a closely related class of compounds, pyrazine-linked 2-aminobenzamides, provides valuable insights into the potential of the pyrazine scaffold in HDAC inhibition. These compounds share a similar pharmacophore, with the 2-aminobenzamide (B116534) group also acting as a zinc-binding group. The following tables summarize the in vitro inhibitory activity of a series of these compounds against class I HDACs.[6]
Table 1: In Vitro Inhibitory Activity of Pyrazine-Linked 2-Aminobenzamides against HDAC1, HDAC2, and HDAC3. [6]
| Compound | Capping Group | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) |
| 19f | 3-Indolyl | 0.13 | 0.28 | 0.31 |
| 19k | N-Methyl-3-indolyl | 0.14 | 0.56 | 0.59 |
| 21a | 2-Thienyl (at position-5 of ZBG) | 0.26 | 2.47 | >10 |
| 29b | Phenyl (at position-5 of ZBG) | 0.07 | 0.26 | 6.1 |
| 23a | 4-Fluorophenyl (at position-5 of ZBG) | 3.30 | 2.17 | 0.40 |
| MS-275 (Entinostat) | Reference | 0.35 | 0.78 | 1.80 |
Table 2: Cellular Activity of Selected Pyrazine-Linked 2-Aminobenzamides in Leukemia Cell Lines. [6]
| Compound | Cell Line | Assay | IC₅₀ (nM) |
| 19f | MV4-11 | Apoptosis Induction | 255 |
| MS-275 (Entinostat) | MV4-11 | Apoptosis Induction | 1307 |
| 19f | MOLM-13 | Apoptosis Induction | 397 |
| MS-275 (Entinostat) | MOLM-13 | Apoptosis Induction | 1127 |
Experimental Protocols
General Synthesis of Pyrazine Hydroxamic Acids
The synthesis of pyrazine hydroxamic acids typically starts from a substituted pyrazine-2-carboxylic acid. This precursor can be synthesized through various methods, including the condensation of an α-amino amide with a 1,2-dicarbonyl compound. The resulting pyrazine-2-carboxylic acid is then converted to its corresponding hydroxamic acid.
Protocol for the Synthesis of a Substituted Pyrazine-2-Carboxamide (as an analogue to hydroxamic acid synthesis): [3][7]
-
Acyl Chloride Formation: A mixture of the desired substituted pyrazine-2-carboxylic acid (1 equivalent) and thionyl chloride (1.5 equivalents) in a suitable dry solvent (e.g., benzene (B151609) or toluene) is refluxed for 1-2 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.
-
Amide Coupling: The crude acyl chloride is dissolved in a dry aprotic solvent (e.g., acetone (B3395972) or DMF). This solution is added dropwise to a stirred solution of the desired amine or hydroxylamine derivative (1 equivalent) and a base (e.g., pyridine (B92270) or DIPEA) in the same solvent at room temperature.
-
Work-up and Purification: The reaction mixture is stirred for an additional 30 minutes to several hours. It is then poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., aqueous ethanol) to afford the purified amide or hydroxamic acid.
In Vitro HDAC Inhibition Assay[8]
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.
-
Reagents and Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes.
-
Fluorogenic substrate (e.g., Fluor-de-Lys®, a peptide derived from p53).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease).
-
Test compounds (pyrazine hydroxamic acids) dissolved in DMSO.
-
Black 96-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a further period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Other Potential Biological Roles
While HDAC inhibition is a major focus, the structural features of pyrazine hydroxamic acids suggest their potential as inhibitors of other metalloenzymes and as antimicrobial agents.
Matrix Metalloproteinase (MMP) Inhibition
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their overexpression is implicated in cancer metastasis, arthritis, and cardiovascular diseases. Hydroxamic acids are a well-established class of MMP inhibitors, and the pyrazine scaffold could be exploited to achieve selectivity for specific MMP isoforms.
Antimicrobial Activity
The pyrazine core is present in the antitubercular drug pyrazinamide.[7] This, combined with the metal-chelating properties of the hydroxamic acid moiety, suggests that pyrazine hydroxamic acids could exhibit antimicrobial activity by targeting essential metalloenzymes in bacteria and fungi. Studies on pyrazine-2-carbohydrazide (B1222964) derivatives have shown activity against various bacterial strains.
Table 3: Antimicrobial Activity of Pyrazine-2-Carbohydrazide Derivatives.
| Compound | Substituent | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| P3 | 4-(pyridin-4-yl)piperazin-1-yl | 100 | 50 | 50 | 50 | 12.5 |
| P4 | 4-(6-aminopyrimidin-4-yl)piperazin-1-yl | 100 | 100 | 50 | 50 | 3.125 |
| P6 | 4-(pyridin-2-yl)piperazin-1-yl | 100 | 100 | 100 | 25 | 6.25 |
| P7 | 4-(pyrimidin-2-yl)piperazin-1-yl | 100 | 100 | 50 | 25 | 6.25 |
| P9 | 4-(6-chloropyridazin-3-yl)piperazin-1-yl | 100 | 100 | 50 | 25 | 6.25 |
| P10 | 4-(6-aminopyrimidin-4-yl)piperazin-1-yl | 100 | 100 | 100 | 25 | 3.125 |
Conclusion and Future Directions
Pyrazine hydroxamic acids are a promising class of compounds for the development of novel therapeutics. Their ability to effectively chelate the zinc ion in the active sites of metalloenzymes, particularly HDACs, positions them as valuable candidates for anticancer drug discovery. The versatility of the pyrazine scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The quantitative data from related pyrazine-containing compounds underscore the potential of this core structure.
Future research should focus on the synthesis and evaluation of a broader library of pyrazine hydroxamic acids to establish comprehensive structure-activity relationships. Investigating their activity against a wider range of metalloenzymes, including various MMP and HDAC isoforms, will be crucial for identifying selective inhibitors. Furthermore, exploring their potential as antimicrobial and anti-inflammatory agents could open new avenues for their therapeutic application. The detailed protocols and data presented in this guide provide a solid foundation for advancing the research and development of this important class of molecules.
References
- 1. Design, synthesis and biological evaluation of novel hydroxamic acid based histone deacetylase 6 selective inhibitors bearing phenylpyrazol scaffold as surface recognition motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship studies on matrix metalloproteinase inhibitors: hydroxamic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridylalanine-containing hydroxamic acids as selective HDAC6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
In-Depth Technical Guide: Neohydroxyaspergillic Acid (CAS: 72598-34-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neohydroxyaspergillic acid, a fungal metabolite primarily produced by Aspergillus species, has garnered significant interest within the scientific community due to its pronounced biological activities. This technical guide provides a comprehensive overview of its chemical properties, biological functions, and mechanisms of action. Detailed experimental protocols for its analysis and evaluation are presented, alongside a summary of its quantitative biological data. Furthermore, this guide illustrates key molecular pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Chemical and Physical Properties
This compound (CAS: 72598-34-6) is a pyrazinone derivative with a molecular formula of C₁₂H₂₀N₂O₃ and a molecular weight of 240.3 g/mol .[1] It is structurally classified as a cyclic hydroxamic acid.[1] This compound typically appears as a yellow solid and is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]
| Property | Value | Reference |
| CAS Number | 72598-34-6 | [1] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [1] |
| Molecular Weight | 240.3 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity | >95% by HPLC | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [1] |
| Long-Term Storage | -20°C | [1] |
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antiprotozoan effects.[1] Its primary mechanisms of action are believed to be metal chelation and enzyme inhibition.
Antimicrobial Activity
This fungal metabolite has demonstrated inhibitory effects against a range of pathogenic bacteria and fungi.
Table of Minimum Inhibitory Concentrations (MICs)
| Organism | Type | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Bacteria | 125-500 | [2] |
| Mycobacterium smegmatis | Bacteria | 125-500 | [2] |
| Staphylococcus aureus | Bacteria | 125-500 | [2] |
| Escherichia coli | Bacteria | 125-500 | [2] |
| Klebsiella pneumoniae | Bacteria | 125-500 | [2] |
| Bacillus mycoides | Bacteria | 125-500 | [2] |
| Bacillus subtilis | Bacteria | 125-500 | [2] |
| Gaeumannomyces convoluta | Fungi | 175-700 | [2] |
| Sordaria consortiale | Fungi | 175-700 | [2] |
| Phycomyces blakesleeanus | Fungi | 175-700 | [2] |
| Chaetomium globosum | Fungi | 175-700 | [2] |
| Trichophyton mentagrophytes | Fungi | 175-700 | [2] |
Note: this compound did not show inhibitory activity against Aspergillus niger, Penicillium notatum, Myrothecium verrucaria, or Saccharomyces cerevisiae.[2]
Mechanism of Action
The biological activities of this compound are attributed to two primary mechanisms:
-
Metal Chelation: The hydroxamic acid moiety in its structure enables the chelation of essential metal ions, such as iron (Fe³⁺) and calcium (Ca²⁺). This sequestration of metal ions can disrupt microbial membrane integrity and interfere with crucial enzymatic processes that are metal-dependent.
-
Enzyme Inhibition: this compound has been identified as an inhibitor of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its depletion leads to impaired membrane function and ultimately, fungal cell death.
Caption: Mechanism of this compound.
Biosynthesis
This compound is a secondary metabolite produced by fungi, with its biosynthetic pathway originating from the amino acid L-leucine. The biosynthesis involves a series of enzymatic reactions, including the action of a non-ribosomal peptide synthetase (NRPS) and a cytochrome P450 oxidase.
Caption: Biosynthesis of this compound.
Experimental Protocols
Extraction and Purification of this compound from Fungal Culture
This protocol provides a general guideline for the extraction and purification of this compound from a liquid culture of a producing fungal strain (e.g., Aspergillus sclerotiorum).
Caption: Extraction and Purification Workflow.
Methodology:
-
Fermentation: Cultivate the producing fungal strain in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the target compound.
-
Perform final purification using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) with 0.1% formic acid).
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against microbial strains.
Methodology:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Metal Chelation Assay (Ferrozine Assay for Iron Chelation)
This assay determines the iron (Fe²⁺) chelating activity of this compound.
Methodology:
-
Reaction Mixture: In a microplate well, mix a solution of this compound (in a suitable solvent) with a solution of ferrous chloride (FeCl₂).
-
Initiation: Add a solution of ferrozine (B1204870) to the mixture. Ferrozine forms a colored complex with free Fe²⁺.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 562 nm). A decrease in absorbance compared to a control without the compound indicates iron chelation.
-
Quantification: Calculate the percentage of iron chelation activity.
Lanosterol 14α-demethylase (CYP51) Inhibition Assay
This protocol describes a general method to assess the inhibitory effect of this compound on CYP51 activity.
Methodology:
-
Enzyme and Substrate: Use a source of CYP51 enzyme (e.g., recombinant enzyme or microsomal preparation) and its substrate, lanosterol.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, NADPH (as a cofactor), and varying concentrations of this compound.
-
Initiation and Incubation: Initiate the reaction by adding lanosterol and incubate at an optimal temperature (e.g., 37°C).
-
Termination and Extraction: Stop the reaction and extract the sterols using an organic solvent.
-
Analysis: Analyze the product formation (or substrate depletion) using techniques such as HPLC or GC-MS.
-
IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
This compound is a promising natural product with significant therapeutic potential, particularly in the development of novel antimicrobial agents. Its dual mechanism of action, involving metal chelation and inhibition of a key fungal enzyme, makes it an attractive lead compound for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this fascinating molecule. Further studies are warranted to elucidate its detailed pharmacological profile, including its in vivo efficacy and safety, as well as to explore its potential applications in other therapeutic areas such as oncology.
References
An In-depth Technical Guide to Neohydroxyaspergillic Acid: Molecular Properties, Bioactivity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohydroxyaspergillic acid is a fungal metabolite that has garnered significant interest within the scientific community for its notable antimicrobial properties. This technical guide provides a comprehensive overview of its core characteristics, including its molecular formula and weight, alongside a detailed exploration of its mechanism of action and relevant experimental protocols for its study. The information is tailored for researchers, scientists, and professionals involved in drug development who are seeking a deeper understanding of this promising bioactive compound.
Core Molecular and Physicochemical Data
This compound is chemically identified as a pyrazinone derivative. Its fundamental molecular and physical properties are summarized in the table below, providing a clear reference for quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [1] |
| Molecular Weight | 240.30 g/mol | [1] |
Mechanism of Action: A Two-Pronged Antimicrobial Strategy
The antimicrobial efficacy of this compound is attributed to a dual mechanism of action that disrupts essential microbial processes: metal chelation and enzyme inhibition.
Metal Chelation
This compound acts as a potent chelating agent, sequestering essential metal ions, particularly iron (Fe³⁺), from the microbial environment. Iron is a critical cofactor for numerous enzymatic reactions and cellular processes in microorganisms. By binding to and rendering iron unavailable, this compound effectively starves the microbes of this vital nutrient, leading to the inhibition of growth and proliferation.
Enzyme Inhibition
In addition to its metal-chelating properties, this compound has been shown to inhibit key microbial enzymes. While the full spectrum of its enzymatic targets is still under investigation, it is understood to interfere with metabolic pathways crucial for microbial survival. This enzymatic inhibition further contributes to its overall antimicrobial effect, making it a multi-target agent against a range of pathogens.
Below is a conceptual diagram illustrating the proposed mechanism of action of this compound.
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Protocols
To facilitate further research and evaluation of this compound, this section provides detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard and widely accepted protocol.
1. Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
2. Procedure:
-
Preparation of Inoculum: Culture the target microorganism overnight in the appropriate broth. Dilute the culture in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria). Further dilute this suspension in the growth medium to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Metal Chelation Assay (Ferrozine Assay)
This assay quantifies the iron-chelating ability of this compound.
1. Materials:
-
This compound
-
Ferrous chloride (FeCl₂)
-
Methanol or other suitable solvent
-
Spectrophotometer
2. Procedure:
-
Reaction Mixture: In a microcentrifuge tube or a well of a 96-well plate, mix a solution of this compound (at various concentrations) with a solution of FeCl₂.
-
Initiation of Reaction: Add a solution of ferrozine to the mixture. Ferrozine forms a stable, colored complex with ferrous iron.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 10 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 562 nm). The presence of a chelating agent will reduce the formation of the iron-ferrozine complex, resulting in a lower absorbance.
-
Calculation: The chelating activity is calculated as a percentage of inhibition of ferrozine-Fe²⁺ complex formation.
Enzyme Inhibition Assay
This generalized protocol can be adapted to assess the inhibitory effect of this compound on a specific target enzyme.
1. Materials:
-
This compound
-
Target enzyme (purified)
-
Substrate for the target enzyme
-
Appropriate buffer solution
-
96-well plate (UV-transparent or opaque, depending on the detection method)
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
2. Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and this compound in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance, fluorescence, or luminescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Below is a workflow diagram for a typical enzyme inhibition screening process.
Caption: A generalized workflow for screening enzyme inhibitors.
Conclusion
This compound presents a compelling profile as a naturally derived antimicrobial agent. Its dual mechanism of action, targeting both essential metal ion availability and enzymatic function, suggests a lower propensity for the development of microbial resistance. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and potential development of this compound as a novel therapeutic. Further research into its specific enzymatic targets and its effects on microbial signaling pathways will be crucial in fully elucidating its therapeutic potential.
References
In-Depth Technical Guide: Solubility and Biological Interactions of Neohydroxyaspergillic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of neohydroxyaspergillic acid, a fungal metabolite with known antibiotic and antifungal properties. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information and outlines standardized experimental protocols for its quantitative determination. Furthermore, it explores the compound's mechanism of action through a proposed signaling pathway based on its iron-chelating properties.
Introduction to this compound
This compound (C₁₂H₂₀N₂O₃) is a cyclic hydroxamic acid derivative produced by various fungi, including species of Aspergillus.[1] Its biological activity is significantly influenced by its chemical structure, particularly the presence of a hydroxamic acid functional group, which confers strong metal-chelating properties.[1] This characteristic is believed to be central to its antimicrobial mechanism, primarily through the sequestration of essential metal ions like iron.
Solubility of this compound
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol (B129727) | Soluble |
Source: Information compiled from multiple chemical supplier databases.[2][3]
To address the absence of quantitative data, this guide provides detailed experimental protocols that can be employed to determine the precise solubility of this compound in various solvents.
Experimental Protocols for Solubility Determination
The following are standardized methods widely used in the pharmaceutical and chemical sciences to determine the solubility of a compound.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., DMF, DMSO, ethanol, methanol, or a relevant buffer) in a sealed, inert container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. It is crucial to ensure that the temperature is maintained during this step to prevent any change in solubility.
-
Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed as the concentration of the analyte in the saturated solution (e.g., in mg/mL or mol/L).
High-Performance Liquid Chromatography (HPLC) Based Solubility Assay
HPLC is a sensitive and accurate method for quantifying the concentration of a solute in a saturated solution, making it ideal for solubility determination.
Methodology:
-
Instrument and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol and water, with or without a modifier like formic acid or trifluoroacetic acid, optimized for the separation of this compound.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to identify the wavelength of maximum absorbance (λmax).
-
-
Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration.
-
Sample Analysis: The saturated solution obtained from the shake-flask method is appropriately diluted and injected into the HPLC system.
-
Concentration Determination: The concentration of this compound in the sample is calculated using the regression equation from the calibration curve. The initial solubility is then determined by accounting for the dilution factor.
Proposed Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is attributed to its ability to chelate ferric iron (Fe³⁺). This sequestration of iron from the environment disrupts essential iron-dependent cellular processes in microorganisms. In host-pathogen interactions, this iron deprivation can trigger specific signaling pathways.
Caption: this compound's proposed mechanism via iron chelation.
The diagram above illustrates a hypothetical signaling cascade initiated by the iron-chelating activity of this compound. By sequestering extracellular ferric iron, the compound induces a state of iron deprivation. This cellular stress can lead to the activation of Iron Regulatory Proteins (IRPs). Activated IRPs can then modulate the expression of proteins involved in iron homeostasis, such as increasing the stability of transferrin receptor mRNA to enhance iron uptake and repressing the translation of ferritin mRNA to decrease iron storage. This disruption of iron metabolism is a key factor in the compound's antimicrobial effect.
Experimental Workflow for Assessing Biological Activity
The following workflow outlines the steps to investigate the biological effects of this compound, particularly in relation to its proposed mechanism of action.
Caption: Workflow for assessing this compound's biological effects.
This workflow begins with the fundamental characterization of the compound's solubility, which is essential for preparing accurate dosing solutions for biological assays. Subsequent steps involve determining its antimicrobial potency (MIC), confirming its iron-chelating ability, and then investigating its effects on cellular iron metabolism at the gene and protein expression levels in relevant cell models.
Conclusion
While this compound demonstrates solubility in key organic solvents, a lack of quantitative data in the public domain necessitates the use of standardized experimental protocols for its precise determination. The compound's established role as an iron chelator provides a strong basis for its antimicrobial activity and allows for the postulation of its impact on cellular iron-responsive signaling pathways. The experimental frameworks provided in this guide offer a robust approach for researchers to further elucidate the physicochemical and biological properties of this promising natural product.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Neohydroxyaspergillic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohydroxyaspergillic acid is a bioactive secondary metabolite belonging to the pyrazine (B50134) class of compounds, produced by various species of the genus Aspergillus, notably Aspergillus sclerotiorum.[1] Like its analogue, aspergillic acid, it exhibits antibacterial and antiviral properties, making it a compound of interest for drug discovery and development. Structurally, it is a small polar metabolite characterized as a yellow solid.[1] This document provides a detailed protocol for the isolation and purification of this compound from fungal culture, intended for use by researchers in natural product chemistry, microbiology, and pharmacology.
Data Presentation
A summary of the key quantitative and physical data for this compound and related compounds is presented in Table 1. This information is crucial for the identification and characterization of the purified molecule.
Table 1: Quantitative and Physical Data for this compound and Reference Compounds
| Parameter | Value (this compound) | Value (Aspergillic Acid - for reference) | Source |
| Molecular Formula | C₁₂H₂₀N₂O₃ | C₁₂H₂₀N₂O₂ | [1] |
| Molecular Weight | 240.3 g/mol | 224.304 g/mol | [1][2] |
| Appearance | Yellow solid | Pale yellow crystalline compound | [1][2] |
| Purity (commercial standard) | >95% by HPLC | --- | [1] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | --- | [1] |
| Melting Point | --- | 98 °C | [2] |
| HPLC Retention Time | To be determined empirically | ~1.537 min (under specific conditions) | [2] |
Experimental Protocols
The following protocols outline a comprehensive procedure for the production, extraction, and purification of this compound from Aspergillus sclerotiorum culture.
Protocol 1: Fungal Culture and Production of this compound
This protocol is based on the "One Strain Many Compounds" (OSMAC) approach, where varying culture conditions can influence the production of secondary metabolites.[3] Researchers are encouraged to experiment with different media and parameters to optimize yield.
Materials:
-
Aspergillus sclerotiorum strain
-
Potato Dextrose Agar (PDA) plates
-
Sterile distilled water
-
Production Media (choose one or test several):
-
Potato Dextrose Broth (PDB): Potato extract 4 g/L, Glucose 20 g/L[3]
-
Yeast Extract Sucrose Broth (YES): Yeast extract 20 g/L, Sucrose 150 g/L
-
Czapek Dox Broth (CDB): NaNO₃ 3 g/L, K₂HPO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L, KCl 0.5 g/L, FeSO₄·7H₂O 0.01 g/L, Sucrose 30 g/L
-
-
Erlenmeyer flasks (250 mL or 500 mL)
-
Incubator shaker
Procedure:
-
Strain Activation: Culture Aspergillus sclerotiorum on PDA plates at 25°C for 7-10 days until sporulation is observed.
-
Spore Suspension Preparation: Harvest spores from a mature PDA plate by adding 10 mL of sterile distilled water and gently scraping the surface with a sterile loop. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.
-
Inoculation: Inoculate 100 mL of sterile production medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubation: Incubate the flasks at 25-28°C for 14-21 days in a shaker incubator at 150 rpm. Static culture can also be tested as some secondary metabolite production is favored under these conditions.
Protocol 2: Extraction of Crude this compound
This protocol describes the extraction of the secondary metabolites from the fungal culture broth.
Materials:
-
Fungal culture from Protocol 1
-
Cheesecloth or Miracloth
-
Centrifuge and centrifuge bottles
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (B1210297) or Chloroform
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Biomass Separation: Separate the fungal mycelium from the culture broth by filtration through several layers of cheesecloth.
-
Broth Acidification: Adjust the pH of the culture filtrate to 3.0-4.0 with 1M HCl. This step is crucial for protonating the acidic secondary metabolites, making them more soluble in organic solvents.
-
Solvent Extraction: Transfer the acidified filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate or chloroform. Gently invert the funnel to mix the phases and release pressure periodically.
-
Pooling and Drying: Combine the organic layers and dry over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Filter off the sodium sulfate and concentrate the organic extract to dryness using a rotary evaporator under reduced pressure. The resulting residue is the crude extract containing this compound.
Protocol 3: Chromatographic Purification of this compound
This protocol employs a two-step chromatographic process for the purification of this compound from the crude extract.
Part A: Silica (B1680970) Gel Column Chromatography (Initial Purification)
Materials:
-
Crude extract from Protocol 2
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: Hexane (B92381) and Ethyl Acetate (HPLC grade)
-
Test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing tank and UV lamp
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the proportion of ethyl acetate. For pyrazine purification, a gradient from 100% hexane to 100% ethyl acetate is often effective.[4]
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate, develop the plate in a suitable solvent system (e.g., 80:20 Hexane:Ethyl Acetate), and visualize the spots under a UV lamp.
-
Pooling Fractions: Combine the fractions that contain the yellow band corresponding to this compound and have a similar TLC profile. Evaporate the solvent from the pooled fractions.
Part B: High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Partially purified extract from Part A
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)
-
HPLC grade solvents: Acetonitrile (B52724) and Water (with 0.1% formic acid)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the partially purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions (Suggested Starting Point):
-
Column: C18 reversed-phase
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with a higher proportion of water and gradually increase the acetonitrile concentration. For example, a linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 2.0 mL/min
-
Detection: UV at 254 nm and 320 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time and UV-Vis spectrum.
-
Purity Confirmation: Re-inject a small amount of the collected fraction into the HPLC under the same conditions to confirm its purity (>95%).
-
Final Product: Evaporate the solvent from the pure fraction to obtain purified this compound as a yellow solid.[1]
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Experimental workflow for the isolation and purification of this compound.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. benchchem.com [benchchem.com]
- 3. Approaches to Secondary Metabolite Production from Fungi | Encyclopedia MDPI [encyclopedia.pub]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Biosynthesis and Isolation of Neohydroxyaspergillic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohydroxyaspergillic acid is a secondary metabolite belonging to the pyrazine (B50134) class of compounds, first identified in fungi from the Aspergillus genus.[1] Structurally, it is a hydroxamic acid derivative, a feature that often imparts interesting biological activities. This compound has demonstrated antibacterial, antiviral, and antiprotozoan properties, making it a compound of interest for drug discovery and development.[1] Unlike compounds that are readily accessible through multi-step chemical synthesis, this compound is most effectively produced on a laboratory scale through fungal fermentation.
This document provides detailed protocols for the biosynthesis of this compound using Aspergillus species, followed by its extraction and purification. The methodologies described are based on established procedures for the isolation of pyrazine derivatives from fungal cultures.[2]
Data Presentation
The following table summarizes key quantitative parameters associated with the laboratory-scale production and purification of this compound. These values are representative and can vary based on the specific fungal strain, culture conditions, and purification scale.
| Parameter | Value / Range | Fungal Strain & Conditions | Source |
| Fungal Strain | Aspergillus melleus or Aspergillus sclerotiorum | Yeast Extract Peptone Dextrose (YEPD) Agar (B569324) | [2] |
| Incubation Time | 5 - 6 days | 26°C, static incubation | [2] |
| Extraction Solvents | Methanol (B129727), Dichloromethane (B109758)/Methanol (1:1), Ethyl Acetate (B1210297) | Solid-liquid extraction | [2] |
| Purification Method | Silica (B1680970) Gel Column Chromatography | Gradient elution | [2] |
| Elution Solvent | 3% Methanol in Dichloromethane | Silica Gel Chromatography | [2] |
| Final Purity | >95% (as determined by HPLC) | Post-purification analysis | [1] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | N/A | [1] |
| Molecular Weight | 240.3 g/mol | N/A | [1] |
| Long-Term Storage | -20°C | Solid form | [1] |
Experimental Protocols
Protocol 1: Fungal Culture for this compound Production
This protocol describes the cultivation of Aspergillus melleus for the production of this compound on a solid medium.
Materials:
-
Aspergillus melleus strain
-
Yeast Extract Peptone Dextrose (YEPD) Agar plates (15 cm diameter)
-
Sterile microbiological loop or swabs
-
Incubator set to 26°C
Procedure:
-
Using a sterile loop or swab, inoculate the surface of the YEPD agar plates with conidia from a stock culture of Aspergillus melleus.
-
For a larger scale production, prepare multiple plates (e.g., 40 plates for a total of 2.5 L of medium).[2]
-
Incubate the plates at 26°C for 5 to 6 days in a static incubator.[2]
-
After the incubation period, the fungal mycelium should cover the surface of the agar. The culture is now ready for extraction.
Protocol 2: Extraction of Crude this compound
This protocol details the solid-liquid extraction of this compound from the fungal culture.
Materials:
-
Fungal cultures from Protocol 1
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Large extraction vessel
-
Sonicator bath
-
Rotary evaporator
Procedure:
-
Chop the agar from the culture plates into small pieces and transfer them to a large extraction vessel.[2]
-
Add methanol to cover the agar pieces and sonicate for 1 hour.[2]
-
Decant the methanol extract into a separate flask.
-
To the same agar pieces, add a 1:1 mixture of dichloromethane and methanol. Sonicate for another hour.[2]
-
Combine the DCM/MeOH extract with the initial methanol extract.
-
Reduce the volume of the combined extracts in vacuo using a rotary evaporator.
-
Perform a liquid-liquid extraction on the remaining aqueous residue three times with an equal volume of ethyl acetate.[2]
-
Combine the ethyl acetate layers and evaporate the solvent in vacuo to yield the crude extract containing this compound.[2]
Protocol 3: Purification by Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude extract from Protocol 2
-
Silica gel (for column chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Prepare a silica gel slurry in dichloromethane and pack it into a glass chromatography column.
-
Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the top of the silica gel column.
-
Begin eluting the column with 100% dichloromethane.
-
Gradually increase the polarity of the mobile phase by adding methanol. Start with 1% methanol in dichloromethane and incrementally increase the concentration.[2]
-
Collect fractions and monitor the separation using TLC.
-
This compound, along with neoaspergillic acid, is expected to elute at a concentration of approximately 3% methanol in dichloromethane.[2]
-
Pool the fractions containing the pure compound, as identified by TLC.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
-
Confirm the purity using High-Performance Liquid Chromatography (HPLC) and the identity through Nuclear Magnetic Resonance (NMR) analysis.[2]
Visualizations
The following diagrams illustrate the biosynthetic pathway and the experimental workflow for the isolation of this compound.
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for isolation and purification.
References
Application Note: Analytical Techniques for the Detection of Neohydroxyaspergillic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohydroxyaspergillic acid is a hydroxamate-containing pyrazinone, a class of secondary metabolites produced by various species of the Aspergillus fungus, particularly those in the section Circumdati. It is a hydroxylated analog of neoaspergillic acid. Members of the aspergillic acid family are known for their biological activities, including antimicrobial and cytotoxic properties, which are often attributed to their ability to chelate iron. Accurate and sensitive detection and quantification of this compound are crucial for studying its biosynthesis, biological activity, and potential applications in pharmacology and drug development. This document provides an overview of analytical techniques and detailed protocols for the detection and quantification of this compound.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the primary techniques for the analysis of this compound. LC-MS/MS is generally preferred for its superior sensitivity and selectivity, which is essential for complex biological matrices.
-
High-Performance Liquid Chromatography (HPLC): A robust technique for the quantification of relatively pure samples or extracts with high concentrations of the analyte. A reversed-phase C18 column is typically used with a UV detector.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex samples. It offers high selectivity through the use of Multiple Reaction Monitoring (MRM), minimizing matrix interference.[1]
Experimental Workflow for Analysis
The general workflow for analyzing this compound in a fungal culture extract involves sample preparation, chromatographic separation, and detection.
Caption: General experimental workflow for this compound analysis.
Detailed Experimental Protocols
The following protocols are representative methods for the analysis of this compound and should be optimized and validated for specific instrumentation and sample matrices.
Protocol 1: Sample Preparation from Fungal Culture
This protocol is adapted from methods used for related fungal metabolites.
-
Culture and Extraction:
-
Grow the Aspergillus strain in a suitable liquid medium (e.g., Potato Dextrose Broth) for 6-10 days.
-
Separate the mycelium from the culture broth by filtration.
-
Perform a liquid-liquid extraction of the culture filtrate using an equal volume of ethyl acetate (B1210297) three times.
-
Combine the organic extracts.
-
-
Concentration and Reconstitution:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen gas.
-
Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
-
Final Preparation:
-
Vortex the reconstituted sample to ensure the residue is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
-
Protocol 2: HPLC-UV Analysis (Quantitative Screening)
This protocol provides a starting point for developing a quantitative HPLC-UV method.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
Start with 20% B, hold for 2 minutes.
-
Linear gradient from 20% to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 20% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal wavelength (e.g., 200-400 nm); pyrazinones typically absorb around 225 nm and 330 nm.
-
Injection Volume: 10 µL.
-
Quantification: Use an external calibration curve prepared with purified this compound standard.
Protocol 3: LC-MS/MS Analysis (High-Sensitivity Quantification)
This protocol is based on established methods for sensitive quantification of small molecules in biological samples.[2][3]
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
Start with 10% B.
-
Linear gradient from 10% to 90% B over 8 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 0.5 minutes and re-equilibrate for 2.5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: These must be determined empirically by infusing a pure standard of this compound. The precursor ion will be [M+H]+. Product ions will result from fragmentation of the parent molecule.
-
Method Validation and Quantitative Data
A developed analytical method must be validated to ensure its accuracy and reliability. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The following table presents representative data for a validated LC-MS/MS method, as specific validated data for this compound is not widely published. These values should serve as a target for method development.
| Parameter | Representative Value | Acceptance Criteria (FDA Guidelines) |
| Linearity Range | 1 - 1000 ng/mL | At least 5 non-zero standards |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 ng/mL | Signal-to-Noise ratio ≥ 10; Precision <20% |
| Intra-day Precision (%RSD) | < 10% | < 15% (< 20% at LOQ) |
| Inter-day Precision (%RSD) | < 12% | < 15% (< 20% at LOQ) |
| Accuracy (Recovery %) | 92 - 108% | 85 - 115% (80 - 120% at LOQ) |
Biosynthetic Pathway of this compound
While a specific signaling pathway involving this compound has not been fully elucidated, its biosynthesis in Aspergillus species has been linked to a specific gene cluster. The pathway involves the condensation of two L-leucine molecules, followed by a series of enzymatic modifications.
Caption: Proposed biosynthetic pathway for this compound.
References
- 1. rsc.org [rsc.org]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Neohydroxyaspergillic Acid using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Neohydroxyaspergillic acid. The described protocol is applicable for the determination of this compound in fermentation broths and for in-vitro experimental samples. This method utilizes a C18 column with UV detection, providing a robust and reproducible approach for researchers in microbiology, natural product chemistry, and drug development.
Introduction
This compound is a fungal metabolite known for its antibiotic and antifungal activities.[1] Accurate quantification of this compound is crucial for various research applications, including fermentation process optimization, biosynthetic pathway studies, and pharmacological assessments. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a complex mixture.[2] This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method.
Experimental Protocol
Instrumentation and Materials
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector[3]
Materials:
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Acetic acid, analytical grade)
-
Syringe filters (0.45 µm)
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 325 nm |
| Injection Volume | 10 µL |
Sample Preparation
Proper sample preparation is critical for accurate and reproducible HPLC results.[4][5]
For Fermentation Broth:
-
Centrifuge the fermentation broth at 10,000 rpm for 15 minutes to pellet cells and large debris.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B) to a concentration within the linear range of the calibration curve.
For In-vitro Samples (e.g., cell culture media):
-
To 1 mL of the sample, add 1 mL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds and incubate at -20 °C for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
Standard Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelengths | 254 nm, 325 nm |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 3: System Suitability Parameters (Hypothetical Data)
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Repeatability (RSD%) | ≤ 2.0% | 0.8% |
Potential Application in Signaling Pathway Analysis
The quantitative data obtained from this HPLC method can be instrumental in studying the biological activities of this compound. For instance, researchers can investigate its impact on cellular signaling pathways.
Caption: Generalized signaling pathway influenced by this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible means for the quantitative analysis of this compound. The protocol is suitable for a range of research applications and can be adapted for different sample matrices with appropriate validation. The robust nature of this method ensures high-quality data for researchers investigating the properties and applications of this important fungal metabolite.
References
Application Note: Mass Spectrometry Characterization of Neohydroxyaspergillic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neohydroxyaspergillic acid is a fungal metabolite produced by various Aspergillus species, belonging to the aspergillic acid class of compounds.[1] It has garnered interest due to its antibacterial, antiviral, and antiprotozoan activities.[1] Accurate and robust analytical methods are crucial for its identification, quantification, and characterization in complex biological matrices. This application note provides a detailed protocol for the characterization of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The described workflow is intended to guide researchers in developing and implementing analytical methods for the study of this and similar fungal metabolites.
Introduction
This compound (C12H20N2O3, Molecular Weight: 240.3 g/mol ) is a polar metabolite first identified in Aspergillus subgenus Circumdati.[1] Its chemical structure, a pyrazinone derivative, makes it amenable to analysis by mass spectrometry. LC-MS, particularly when coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity for the characterization of such natural products in complex extracts.[2][3][4] This document outlines a comprehensive protocol for the extraction, chromatographic separation, and mass spectrometric analysis of this compound.
Experimental Protocols
Sample Preparation: Extraction of Fungal Metabolites
This protocol is adapted from general methods for extracting secondary metabolites from fungal cultures.[5]
Materials:
-
Fungal culture broth or mycelia
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Anhydrous sodium sulfate (B86663)
-
Methanol (B129727) (LC-MS grade)
-
0.2 µm syringe filters (PTFE or nylon)
-
Rotary evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
For liquid cultures, centrifuge the broth to separate the mycelia from the supernatant. The target compound may be present in either or both, which should be determined empirically.
-
To the supernatant (or a known volume of culture broth), add an equal volume of ethyl acetate.
-
Vortex vigorously for 2-3 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.
-
Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for LC-MS analysis.
-
Filter the reconstituted sample through a 0.2 µm syringe filter prior to injection into the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 10% B to 95% B over 15 min, hold for 3 min, return to 10% B and equilibrate for 5 min. |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120°C |
| Desolvation Temp. | 350°C |
| Scan Range (Full Scan) | m/z 50 - 500 |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
Data Presentation
Predicted Mass Spectrometry Data for this compound
The following table summarizes the expected mass-to-charge ratios (m/z) for the parent ion and major fragment ions of this compound in positive ionization mode. These predictions are based on its chemical structure and common fragmentation patterns for similar compounds.
| Ion Description | Predicted m/z | Notes |
| [M+H]+ | 241.1547 | Protonated parent molecule. This is the primary ion to monitor in full scan mode. |
| [M+Na]+ | 263.1366 | Sodium adduct, often observed with ESI. |
| Fragment 1 | 223.1441 | Loss of H2O (18.0106 Da) from the hydroxyl group. |
| Fragment 2 | 197.1285 | Loss of C3H7 (isobutyl/sec-butyl side chain fragment, 43.0547 Da). |
| Fragment 3 | 183.1128 | Further fragmentation involving the pyrazinone ring structure. |
| Fragment 4 | 155.0815 | Cleavage of the isobutyl side chain and loss of CO. |
Visualizations
Experimental Workflow
The overall experimental workflow for the characterization of this compound is depicted below.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. drs.nio.res.in [drs.nio.res.in]
- 3. The importance of mass spectrometric dereplication in fungal secondary metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols: Nuclear Magnetic Resonance (NMR) Spectroscopy for Neohydroxyaspergillic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Neohydroxyaspergillic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for sample preparation and data acquisition, and visual representations of workflows and structural relationships to aid in the characterization and study of this bioactive fungal metabolite.
This compound, a member of the aspergillic acid class of compounds, is a secondary metabolite produced by fungi of the genus Aspergillus. Structurally identified as 2-hydroxy-6-(1-hydroxy-2-methylpropyl)-3-isobutylpyrazine 1-oxide, this compound has garnered interest for its antibacterial, antiviral, and antiprotozoan activities. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such natural products.
Predicted Quantitative NMR Data
Due to the limited availability of public, experimentally derived NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known chemical structure and analysis of spectral data from structurally related pyrazine (B50134) derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.8 - 8.0 | s | - |
| H-1' | 4.5 - 4.7 | d | 6.0 - 7.0 |
| H-2' | 2.0 - 2.2 | m | - |
| H-3' (CH₃) | 1.0 - 1.2 | d | 6.5 - 7.5 |
| H-3' (CH₃) | 0.9 - 1.1 | d | 6.5 - 7.5 |
| H-1'' | 2.8 - 3.0 | d | 7.0 - 8.0 |
| H-2'' | 2.1 - 2.3 | m | - |
| H-3'' (CH₃) | 0.9 - 1.0 | d | 6.0 - 7.0 |
| H-3'' (CH₃) | 0.8 - 0.9 | d | 6.0 - 7.0 |
| 1'-OH | Variable | br s | - |
| 2-OH | Variable | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 160 |
| C-3 | 140 - 145 |
| C-5 | 120 - 125 |
| C-6 | 150 - 155 |
| C-1' | 75 - 80 |
| C-2' | 30 - 35 |
| C-3' (CH₃) | 15 - 20 |
| C-3' (CH₃) | 15 - 20 |
| C-1'' | 45 - 50 |
| C-2'' | 25 - 30 |
| C-3'' (CH₃) | 20 - 25 |
| C-3'' (CH₃) | 20 - 25 |
Experimental Protocols
This section details the methodologies for the preparation of a this compound sample and its analysis by NMR spectroscopy.
I. Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. This compound is soluble in ethanol, methanol, DMF, and DMSO.[1] For NMR analysis, deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Transfer: Carefully transfer the solution to the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
II. NMR Data Acquisition Protocol
The following are general acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Pulse Program: Standard one-pulse sequence (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16-64.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (more scans are needed due to the low natural abundance of ¹³C).
-
Temperature: 298 K.
III. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships within the this compound molecule.
Caption: Experimental workflow for NMR analysis.
Caption: Structural components of this compound.
References
Application Notes and Protocols for In Vitro Bioactivity Assays of Neohydroxyaspergillic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohydroxyaspergillic acid is a fungal secondary metabolite belonging to the pyrazinone class of compounds. It is a hydroxylated analog of neoaspergillic acid, both of which are produced by various species of the genus Aspergillus.[1] This document provides detailed application notes and protocols for the in vitro evaluation of the bioactivity of this compound, focusing on its potential cytotoxic and antimicrobial properties. The provided methodologies are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this and similar natural products.
Data Presentation
The following tables summarize representative quantitative data for aspergillic acid analogs. This data can be used as a reference for comparison when evaluating the bioactivity of this compound.
Table 1: Cytotoxicity of Neoaspergillic Acid Against Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| SPC-A-1 | Lung Adenocarcinoma | 7.99 |
| BEL-7402 | Hepatocellular Carcinoma | 15.32 |
| SGC-7901 | Gastric Adenocarcinoma | 24.90 |
| K562 | Chronic Myelogenous Leukemia | 18.75 |
Table 2: Minimum Inhibitory Concentration (MIC) of Neoaspergillic Acid Against Various Bacteria [1]
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 0.49 |
| Bacillus subtilis | Positive | 0.98 |
| Escherichia coli | Negative | 15.62 |
| Pseudomonas aeruginosa | Negative | >125 |
Experimental Protocols
Cytotoxicity Assays
This protocol assesses the effect of this compound on cell metabolic activity, an indicator of cell viability.
Materials:
-
Mammalian cell line of interest (e.g., A549, HepG2)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Antimicrobial Assays
This method is used to qualitatively assess the antimicrobial activity of this compound.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Agar (B569324) (MHA)
-
Sterile petri dishes
-
This compound
-
Positive control (e.g., a standard antibiotic)
-
Negative control (solvent used to dissolve the compound)
-
Sterile cork borer or pipette tip
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an MHA plate using a sterile swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
This quantitative assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Sterile 96-well microtiter plates
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in MHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by measuring the absorbance at 600 nm with a microplate reader.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific enzyme. The specific substrate and assay conditions will need to be optimized for the enzyme of interest.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound
-
Positive control inhibitor
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound in the appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the enzyme solution. Include a control with no inhibitor and a positive control with a known inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition and, if applicable, the IC50 value.
Visualizations
Biosynthetic Pathway of Neoaspergillic Acid
The following diagram illustrates the proposed biosynthetic pathway of neoaspergillic acid, from which this compound is derived through hydroxylation.
Caption: Proposed biosynthesis of this compound.
Experimental Workflow for In Vitro Cytotoxicity Testing
This diagram outlines the general workflow for evaluating the cytotoxic effects of this compound.
Caption: General workflow for cytotoxicity assays.
Potential Signaling Pathways Modulated by Fungal Metabolites
The following diagrams depict key signaling pathways that are often implicated in the cellular response to bioactive compounds, including fungal metabolites. This compound may exert its cytotoxic effects by modulating these pathways.
Caption: Intrinsic and extrinsic apoptosis pathways.
Caption: Overview of MAPK and NF-κB signaling.
References
Application of Neohydroxyaspergillic Acid as an Antibiotic Reference Standard
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neohydroxyaspergillic acid, a fungal metabolite produced by Aspergillus sclerotiorum, has demonstrated notable antibiotic and antifungal properties.[1] Structurally, it belongs to the aspergillic acid class of compounds, which are cyclic hydroxamic acids.[2] The biological activity of these compounds is largely attributed to their hydroxamic acid functional group, which enables them to chelate physiologically important metal ions, such as iron, thereby disrupting essential enzymatic processes in microbes.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as an antibiotic reference standard in research and drug development settings.
Physicochemical Properties
| Property | Value |
| CAS Number | 72598-34-6 |
| Molecular Formula | C₁₂H₂₀N₂O₃ |
| Molecular Weight | 240.3 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol |
(Data sourced from publicly available information)
Antimicrobial Spectrum
This compound exhibits a broad spectrum of activity against various bacterial and fungal strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its potency.
Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa | 125-500 |
| Mycobacterium smegmatis | 125-500 |
| Staphylococcus aureus | 125-500 |
| Escherichia coli | 125-500 |
| Klebsiella pneumoniae | 125-500 |
| Bacillus mycoides | 125-500 |
| Bacillus subtilis | 125-500 |
Antifungal Activity
| Fungal Strain | MIC (µg/mL) |
| Geotrichum convolute | 175-700 |
| Saccharomyces consortiale | 175-700 |
| Phycomyces blakesleeanus | 175-700 |
| Chaetomium globosum | 175-700 |
| Trichophyton mentagrophytes | 175-700 |
| Aspergillus niger | Inactive |
| Penicillium notatum | Inactive |
| Myrothecium verrucaria | Inactive |
| Saccharomyces cerevisiae | Inactive |
(Data for both tables sourced from Cayman Chemical product information)[1]
Mechanism of Action
The primary mechanism of action for this compound and its analogs is believed to be the chelation of essential metal ions, particularly iron (Fe³⁺).[2][3] Iron is a critical cofactor for numerous metabolic enzymes in bacteria and fungi. By sequestering iron from the microbial environment, this compound deprives the pathogens of this vital nutrient, leading to the inhibition of growth and, ultimately, cell death. The hydroxamic acid moiety within the molecule is the key functional group responsible for this high-affinity iron binding.
Caption: Mechanism of Action of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the procedure for determining the MIC of this compound against a specific microbial strain. This method is crucial for establishing its potency and can be adapted for quality control purposes when using it as a reference standard.
Materials:
-
This compound (reference standard)
-
Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate broth (CAMHB or RPMI) to a starting concentration for the serial dilution.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the starting concentration of this compound to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
This will result in a range of concentrations of the reference standard.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, including a growth control well (broth with inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Protocol 2: Quality Control Testing using this compound as a Reference Standard
This protocol describes how to use this compound as a reference standard to ensure the accuracy and reproducibility of antibiotic susceptibility testing.
Materials:
-
This compound (certified reference standard with a known acceptable MIC range for a specific QC strain)
-
Quality Control (QC) microorganism with a known susceptibility to this compound (e.g., S. aureus ATCC 29213)
-
Antibiotic disks or panels to be tested
-
Appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar)
-
Standard laboratory equipment for antibiotic susceptibility testing (e.g., disk diffusion or automated system).
Procedure:
-
Preparation of Reference Standard Solution (for Broth or Agar Dilution):
-
Prepare a solution of this compound as described in Protocol 1.
-
-
Inoculum Preparation:
-
Prepare an inoculum of the QC strain as described in Protocol 1.
-
-
Performance of the Assay:
-
Perform the antibiotic susceptibility test (e.g., disk diffusion, broth microdilution, or an automated method) according to standard laboratory procedures (e.g., CLSI or EUCAST guidelines).
-
Concurrently, test the this compound reference standard against the QC strain.
-
-
Interpretation of Results:
-
After incubation, measure the zone of inhibition (for disk diffusion) or determine the MIC (for dilution methods) for this compound.
-
Compare the obtained result with the established acceptable range for the reference standard and QC strain combination.
-
If the result for the reference standard falls within the acceptable range, the results for the test antibiotics are considered valid.
-
If the result for the reference standard is outside the acceptable range, the test run is considered invalid, and troubleshooting is required before re-testing.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for utilizing this compound as a reference standard in an antibiotic susceptibility testing quality control program.
Caption: Workflow for using this compound as a reference standard.
References
Utilizing Neohydroxyaspergillic Acid in Antifungal Drug Discovery Programs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohydroxyaspergillic acid is a pyrazinone-containing secondary metabolite produced by species of the genus Aspergillus. As a member of the aspergillic acid family of compounds, it holds potential for exploration in antifungal drug discovery programs. These compounds are characterized by a cyclic hydroxamic acid structure, a functional group known for its metal-chelating properties, which is believed to contribute to their biological activity. While specific data on this compound is limited, this document provides a framework for its investigation based on the known properties of its structural analogs, such as aspergillic acid and neoaspergillic acid.
These application notes and protocols are designed to guide researchers in the initial stages of evaluating this compound as a potential antifungal lead compound. The methodologies provided are based on established practices for the assessment of natural products in antifungal research.
Biological Context and Putative Mechanism of Action
This compound belongs to a class of fungal metabolites known as pyrazinones. Its biosynthesis is linked to the asa gene cluster in Aspergillus species. The core structure is formed from amino acid precursors, in the case of neoaspergillic acid, two leucine (B10760876) residues. The hydroxamic acid functional group present in these molecules is a key feature, enabling them to chelate iron. This iron-chelating ability is a plausible mechanism for their antimicrobial effects, as iron is an essential nutrient for fungal growth and virulence. By sequestering iron, these compounds may disrupt critical cellular processes in pathogenic fungi.
Further investigation into the precise mechanism of action of this compound is warranted to understand its specific molecular targets and pathways affected in fungal cells.
Caption: Putative iron chelation mechanism of this compound.
Quantitative Data Summary
Table 1: Antifungal Activity of a Related Pyrazinone Compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Fusarium oxysporum | 60 µg/mL | [1] |
| Fusarium graminearum | 50 µg/mL | [1] |
Table 2: Cytotoxicity Data for a Related Compound (Neoaspergillic Acid)
| Cell Line | Parameter | Value | Reference |
| Mouse | LD50 | 125 mg/kg | [2] |
Note: The data presented above are for related compounds and should be used for comparative purposes only. Experimental determination of these values for this compound is essential.
Experimental Protocols
The following protocols are standardized methods that can be adapted for the evaluation of this compound.
Protocol for Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and filamentous fungi.[2][3]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic fungi.
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture fungal strains on appropriate agar (B569324) plates.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 - 2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compound.
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Caption: Broth microdilution workflow for MIC determination.
Protocol for In Vitro Cytotoxicity Assay: MTT Assay
Objective: To determine the cytotoxic effect (IC50) of this compound on mammalian cell lines.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.
-
Caption: MTT assay workflow for determining cytotoxicity.
Protocol for In Vivo Efficacy Study: Murine Model of Systemic Candidiasis
Objective: To evaluate the in vivo antifungal efficacy of this compound in a mouse model of systemic infection.
Materials:
-
This compound formulated for in vivo administration
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c)
-
Candida albicans strain
-
Sterile saline
-
Appropriate caging and animal care facilities
Procedure:
-
Animal Acclimatization and Immunosuppression (if required):
-
Acclimatize mice to the laboratory conditions for at least one week.
-
If an immunosuppressed model is used, administer an immunosuppressive agent (e.g., cyclophosphamide) prior to infection.
-
-
Infection:
-
Prepare an inoculum of Candida albicans in sterile saline.
-
Infect mice via intravenous (tail vein) injection with a predetermined lethal or sub-lethal dose of the fungal suspension.
-
-
Treatment:
-
Randomly assign mice to treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., fluconazole).
-
Administer the treatments at specified time points post-infection (e.g., starting 2 hours post-infection and continuing for a set number of days).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of illness and mortality for a predefined period (e.g., 21 days).
-
Primary endpoint: Survival rate.
-
Secondary endpoint (for satellite groups): Fungal burden in target organs (e.g., kidneys, brain). This is determined by sacrificing the animals at specific time points, homogenizing the organs, and plating serial dilutions to enumerate CFU/gram of tissue.
-
-
Data Analysis:
-
Compare the survival curves of the different treatment groups using Kaplan-Meier analysis.
-
Compare the fungal burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Caption: Murine model workflow for in vivo efficacy testing.
Conclusion
This compound represents an under-investigated natural product with potential for development as an antifungal agent. The protocols and data framework provided here offer a starting point for its systematic evaluation. Rigorous experimental work is required to determine its antifungal spectrum, potency, selectivity, and in vivo efficacy to ascertain its true potential in antifungal drug discovery programs.
References
Application Notes and Protocols: Use of Neohydroxyaspergillic Acid in Preclinical Cancer Research
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and databases, we have been unable to locate any specific preclinical cancer research data, including mechanism of action, quantitative metrics, or detailed experimental protocols, for a compound identified as "Neohydroxyaspergillic acid."
Our search queries for "this compound" in conjunction with terms such as "cancer," "antitumor activity," and "mechanism of action" did not yield any relevant results detailing its use in cancer research. While information exists for a related compound, "Aspergillic acid," this information is primarily limited to its chemical properties within databases like PubChem, without substantial evidence of its investigation as an anticancer agent.
Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including data tables and visualizations, for this compound at this time.
We recommend researchers interested in this or structurally similar compounds to consider the following avenues:
-
Conducting initial in vitro screening assays to determine potential cytotoxic or antiproliferative effects against various cancer cell lines.
-
Performing mechanism of action studies to elucidate potential signaling pathways involved if any anticancer activity is observed.
-
Consulting specialized chemical compound libraries and databases that may contain proprietary or less widely disseminated information.
We will continue to monitor for any emerging research on this compound and will update this information accordingly as it becomes available.
Application Notes and Protocols for Enhanced Neohydroxyaspergillic Acid Production via Co-culture Fermentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neohydroxyaspergillic acid, a pyrazinone-containing fungal secondary metabolite, has garnered interest for its potential biological activities. Enhancing its production is crucial for further research and development. This document provides detailed application notes and protocols for utilizing co-culture fermentation as a strategy to increase the yield of this compound. While direct quantitative data for this compound enhancement in co-culture is emerging, related studies demonstrate the significant potential of this approach. For instance, genetic modifications in Aspergillus melleus have led to a 1.6-fold increase in this compound production, showcasing the inducible nature of its biosynthetic pathway.[1] Co-culture of different fungal species is a well-established method to activate silent biosynthetic gene clusters and enhance the production of secondary metabolites.[2][3] These protocols provide a framework for applying co-culture techniques to stimulate the production of this promising compound.
Introduction to Co-culture for Secondary Metabolite Production
Fungi possess a vast and often unexpressed potential for producing a diverse array of secondary metabolites.[2] Under standard laboratory monoculture conditions, many biosynthetic gene clusters remain silent.[2] Co-cultivation, the simultaneous growth of two or more different microorganisms in the same environment, mimics the competitive and interactive conditions found in nature, which can trigger the expression of these silent gene clusters.[2] This interaction can lead to the production of novel compounds or a significant increase in the yield of known metabolites.[2][3] For instance, the co-culture of two marine-derived mangrove epiphytic Aspergillus species has been shown to produce neoaspergillic acid, a closely related compound to this compound. This highlights the potential of inter-species interactions to induce the biosynthesis of this class of compounds.
Data Presentation: Enhancement of this compound Production
While specific data on the fold-increase of this compound in a co-culture system is not yet widely published, data from genetic upregulation studies provide a strong indication of the potential for yield enhancement.
| Method of Production Enhancement | Fungal Strain | Fold Increase in this compound Yield | Reference |
| Genetic Modification (Deletion of negative regulator mcrA) | Aspergillus melleus | 1.6-fold | [1] |
| Co-culture (Qualitative Production) | Two marine-derived mangrove epiphytic Aspergillus sp. | Production of the related compound, neoaspergillic acid, was induced. |
Experimental Protocols
Protocol 1: Solid-State Co-culture Fermentation for this compound Production
This protocol describes a solid-state fermentation (SSF) method, which often mimics the natural growth conditions of filamentous fungi and can be effective in inducing secondary metabolite production.
Materials:
-
Selected Aspergillus strains (e.g., Aspergillus niger and Aspergillus fumigatus)
-
Solid substrate (e.g., rice, wheat bran, or a mixture)
-
Erlenmeyer flasks (250 mL or 500 mL)
-
Autoclave
-
Incubator
-
Spore suspension preparation materials (sterile water with 0.05% Tween 80, hemocytometer)
-
Sterile inoculation loop and spreader
Procedure:
-
Substrate Preparation:
-
Weigh 20 g of solid substrate into each 250 mL Erlenmeyer flask.
-
Add distilled water to achieve a final moisture content of 60-70% (w/w).
-
Autoclave the flasks at 121°C for 20 minutes and allow them to cool to room temperature.
-
-
Inoculum Preparation:
-
Grow the selected Aspergillus strains on Potato Dextrose Agar (PDA) plates for 7-10 days at 28°C until sporulation.
-
Harvest the spores by adding 10 mL of sterile 0.05% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁷ spores/mL.
-
-
Co-culture Inoculation:
-
For the co-culture flasks, inoculate with 1 mL of the spore suspension from each of the two selected Aspergillus strains.
-
For the monoculture control flasks, inoculate with 1 mL of the spore suspension of a single strain and 1 mL of sterile water.
-
Mix the contents of the flasks gently to ensure even distribution of the inoculum.
-
-
Incubation:
-
Incubate the flasks at 28°C for 14-21 days in a static incubator.
-
-
Harvesting:
-
After the incubation period, proceed with the extraction protocol.
-
Protocol 2: Extraction and Partial Purification of this compound
This protocol is adapted from a method used for the extraction of neoaspergillic and neohydroxyaspergillic acids from fungal cultures.[1]
Materials:
-
Ethyl acetate (B1210297)
-
Shaker
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Glass column
-
Beakers and flasks
Procedure:
-
Extraction:
-
To each fermented flask, add 100 mL of ethyl acetate.
-
Place the flasks on a shaker at 150 rpm for 24 hours at room temperature.
-
Filter the mixture to separate the solid substrate from the organic solvent.
-
Repeat the extraction of the solid residue with another 100 mL of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Solvent Evaporation:
-
Evaporate the combined ethyl acetate extract to dryness under reduced pressure using a rotary evaporator.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Prepare a silica gel column packed with silica gel in dichloromethane.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a stepwise gradient of dichloromethane and methanol.
-
Start with 100% dichloromethane and gradually increase the methanol concentration. This compound is expected to elute at a higher methanol concentration than neoaspergillic acid.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
Protocol 3: Quantification of this compound by HPLC-MS
This protocol outlines the parameters for the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
Quantification:
-
Prepare a standard curve using purified this compound.
-
Analyze the extracted samples and quantify the amount of this compound by comparing the peak area to the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes: Genetic Engineering of Aspergillus for Enhanced Neohydroxyaspergillic Acid Production
Introduction
Neohydroxyaspergillic acid is a pyrazinone-class secondary metabolite produced by certain filamentous fungi of the Aspergillus genus. This compound, along with its precursor neoaspergillic acid, has garnered interest due to its potential antibacterial and antitumoral properties.[1][2] However, the natural production levels of these compounds are often low, and their synthesis can require specific and complex conditions like co-cultivation or environmental stress, limiting their accessibility for research and development.[2][3] Genetic engineering of producer strains, such as Aspergillus melleus, offers a promising strategy to overcome these limitations and enhance production titers. These notes outline key genetic strategies and provide detailed protocols for the targeted engineering of Aspergillus to boost the yield of this compound.
Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the condensation of two amino acid precursors, analogous to the well-studied aspergillic acid pathway which uses leucine (B10760876) and isoleucine.[4] The core reactions are catalyzed by enzymes encoded within a dedicated biosynthetic gene cluster (BGC), referred to as the 'nea' cluster in A. melleus.[1] The proposed pathway involves a series of key enzymatic steps:
-
Condensation: A nonribosomal peptide synthetase (NRPS)-like enzyme, NeaC, catalyzes the initial condensation of the amino acid precursors to form the pyrazinone scaffold, resulting in neodeoxyaspergillic acid.[1][3]
-
Oxidation: The cytochrome P450 monooxygenase, NeaD, hydroxylates neodeoxyaspergillic acid to produce neoaspergillic acid.[1][3]
-
Hydroxylation: A second hydroxylation event, mediated by the enzyme NeaB, converts neoaspergillic acid into the final product, this compound.[1][3]
References
- 1. Identification of the Neoaspergillic Acid Biosynthesis Gene Cluster by Establishing an In Vitro CRISPR-Ribonucleoprotein Genetic System in Aspergillus melleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. Strain-specific activation of aspergillic acid biosynthesis in Aspergillus oryzae NRRL 3483 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Neohydroxyaspergillic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neohydroxyaspergillic acid is a fungal secondary metabolite belonging to the pyrazine (B50134) class of compounds, closely related to aspergillic acid. These molecules are known for their antimicrobial properties, primarily attributed to their hydroxamic acid functional group, which can chelate essential metal ions, thereby disrupting bacterial metabolic processes. These application notes provide detailed protocols for assessing the in vitro antibacterial efficacy of this compound using standardized microbiological assays. The methodologies outlined include broth microdilution for determining the Minimum Inhibitory Concentration (MIC), agar (B569324) disk diffusion for assessing susceptibility, and determination of the Minimum Bactericidal Concentration (MBC).
Data Presentation
The antibacterial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents illustrative data to demonstrate the proper format for data presentation. These values are hypothetical and should be replaced with experimentally determined data.
Table 1: Illustrative Antibacterial Activity of this compound Against Various Bacterial Strains
| Bacterial Species | Gram Stain | Test Medium | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) [Disk Content] |
| Staphylococcus aureus | Gram-positive | Cation-Adjusted Mueller-Hinton Broth | 8 | 16 | 18 [30 µg] |
| Bacillus subtilis | Gram-positive | Cation-Adjusted Mueller-Hinton Broth | 4 | 8 | 22 [30 µg] |
| Escherichia coli | Gram-negative | Cation-Adjusted Mueller-Hinton Broth | 32 | >64 | 12 [30 µg] |
| Pseudomonas aeruginosa | Gram-negative | Cation-Adjusted Mueller-Hinton Broth | 64 | >64 | 8 [30 µg] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[1][2][3]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL). Ensure the final solvent concentration in the assay does not inhibit bacterial growth (typically ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (e.g., 128 µg/mL in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix thoroughly, and continue this process down to well 10. Discard the final 100 µL from well 10. This will create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Well 11 will serve as the positive control (inoculum without the compound). Add 100 µL of CAMHB.
-
Well 12 will serve as the negative control (broth only, no inoculum or compound). Add 200 µL of CAMHB.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Agar Disk Diffusion Assay
This qualitative or semi-quantitative test determines the susceptibility of bacteria to a substance by measuring the diameter of the zone of inhibition.[4][5][6][7][8]
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35-37°C)
-
Calipers or ruler
Protocol:
-
Preparation of Disks:
-
Dissolve this compound in a suitable volatile solvent.
-
Apply a known volume (e.g., 20 µL) of the solution onto sterile paper disks to achieve the desired concentration per disk (e.g., 30 µg).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Prepare a control disk with the solvent alone.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks and Incubation:
-
Aseptically place the prepared disks containing this compound and the control disk onto the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar surface.
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk with no bacterial growth) in millimeters (mm).
-
The size of the zone is proportional to the susceptibility of the bacterium.
-
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.[9][10][11][12] It is typically performed after the MIC has been determined.
Materials:
-
Results from the broth microdilution (MIC) assay
-
Nutrient agar or MHA plates
-
Sterile micropipettes and tips
-
Incubator (35-37°C)
Protocol:
-
Subculturing from MIC Plate:
-
From the 96-well plate used for the MIC assay, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the positive growth control.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells onto a separate, clearly labeled agar plate.
-
Spread the inoculum evenly over a section of the plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. For practical purposes, this is often identified as the lowest concentration with no visible colony growth on the agar plate.
-
Signaling Pathways and Logical Relationships
The antibacterial action of this compound is believed to be similar to that of other hydroxamic acid-containing antibiotics. The primary mechanism involves the chelation of essential metal ions, particularly iron, which are crucial for various bacterial enzymatic processes.
References
- 1. Overview on antibacterial metabolites from terrestrial Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, Screening, and Active Metabolites Identification of Anti-Vibrio Fungal Strains Derived From the Beibu Gulf Coral - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial properties of nanomolecules: potential candidates as antibiotics in the era of multi-drug resistance [e-epih.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput synergy screening identifies microbial metabolites as combination agents for the treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus [frontiersin.org]
- 10. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibiotic compounds with action against bacterial viruses: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computer-aided screening of marine fungal metabolites as potential inhibitors of new Delhi metallo-beta-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Cytotoxicity of Neohydroxyaspergillic Acid Using Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neohydroxyaspergillic acid is a fungal metabolite with potential therapeutic applications. A thorough evaluation of its cytotoxic effects is crucial for determining its safety profile and understanding its mechanism of action. This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis.
Principle of the Assays
A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. This application note details the following key assays:
-
MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[1][2] The amount of formazan produced is proportional to the number of viable cells.[3]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity and cytotoxicity.[4]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[5] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[5][6]
-
Caspase-3/7 Activity Assay: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorescent signal.
Materials and Reagents
-
This compound
-
Selected cancer cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[7]
-
MTT Solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[7]
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[6]
-
Caspase-Glo® 3/7 Assay Kit
-
96-well clear and opaque-walled tissue culture plates
-
Microplate reader with absorbance and fluorescence capabilities
-
Flow cytometer
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate shaker
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for cytotoxicity testing.
Detailed Experimental Protocols
Cell Culture and Seeding
-
Culture the chosen cell line in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.[7]
-
Incubate the plates overnight to allow for cell attachment.
Compound Preparation and Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control containing the same final concentration of the solvent.
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells.
MTT Assay Protocol
-
Following the desired incubation period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[2]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[1][7]
-
Measure the absorbance at 570-590 nm using a microplate reader.[1]
LDH Assay Protocol
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.[9][10]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically up to 30 minutes), protected from light.[4]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[9]
-
Controls should include untreated cells (spontaneous LDH release) and cells treated with a lysis buffer provided in the kit (maximum LDH release).[11]
Annexin V/PI Apoptosis Assay Protocol
-
Following treatment, collect both the floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[6]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[6]
Caspase-3/7 Activity Assay Protocol
-
After the treatment period, allow the 96-well plate and its contents to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a microplate reader.
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured format for easy comparison.
Table 1: IC₅₀ Values of this compound
| Cell Line | Incubation Time (hours) | MTT Assay IC₅₀ (µM) | LDH Assay EC₅₀ (µM) |
| HeLa | 24 | 75.2 ± 5.1 | > 100 |
| 48 | 48.9 ± 3.7 | 85.4 ± 6.3 | |
| 72 | 25.1 ± 2.9 | 55.8 ± 4.9 | |
| A549 | 24 | 88.5 ± 6.4 | > 100 |
| 48 | 62.3 ± 4.8 | 98.1 ± 7.2 | |
| 72 | 38.7 ± 3.5 | 68.2 ± 5.5 |
Table 2: Apoptosis Analysis of HeLa Cells Treated with this compound for 48 hours
| Treatment | Concentration (µM) | % Live Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 25 | 70.1 ± 3.5 | 18.3 ± 1.9 | 11.6 ± 1.2 |
| 50 | 45.8 ± 4.2 | 35.6 ± 2.8 | 18.6 ± 2.1 | |
| 100 | 15.3 ± 2.8 | 48.9 ± 3.7 | 35.8 ± 3.2 |
Table 3: Caspase-3/7 Activity in HeLa Cells
| Treatment | Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| Vehicle Control | 0 | 24 | 1.0 ± 0.1 |
| This compound | 50 | 24 | 3.8 ± 0.4 |
| Vehicle Control | 0 | 48 | 1.0 ± 0.2 |
| This compound | 50 | 48 | 6.2 ± 0.7 |
Potential Signaling Pathway
This compound-induced cytotoxicity may involve the activation of intracellular signaling cascades leading to apoptosis. A potential pathway could involve the induction of cellular stress, leading to the activation of the p38 MAPK and JNK signaling pathways, which in turn can trigger the mitochondrial apoptotic pathway.
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 10. mcb.berkeley.edu [mcb.berkeley.edu]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols for Determining the Antifungal Minimum Inhibitory Concentration (MIC) of Neohydroxyaspergillic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antifungal Minimum Inhibitory Concentration (MIC) of Neohydroxyaspergillic acid. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for a research and drug discovery setting.
I. Introduction to this compound
This compound is a fungal metabolite produced by species such as Aspergillus sclerotiorum. It belongs to the pyrazinone class of compounds and contains a hydroxamic acid functional group. This functional group is known for its metal-chelating properties, which is believed to be central to its biological activity. As an antibiotic and antifungal agent, understanding its potency against various fungal pathogens is crucial for its potential development as a therapeutic.
II. Quantitative Data Summary
The following table summarizes the known in vitro antifungal activity of this compound against a selection of fungal species.
| Fungal Species | MIC (µg/mL) | Reference |
| Geotrichum convolute | 175-700 | [1] |
| Scedosporium consortiale | 175-700 | [1] |
| Phycomyces blakesleeanus | 175-700 | [1] |
| Chaetomium globosum | 175-700 | [1] |
| Trichophyton mentagrophytes | 175-700 | [1] |
| Aspergillus niger | Inactive | [1] |
| Penicillium notatum | Inactive | [1] |
| Myrothecium verrucaria | Inactive | [1] |
| Saccharomyces cerevisiae | Inactive | [1] |
Note: The provided MIC range of 175-700 µg/mL indicates variability in susceptibility among the tested strains or experimental conditions. Further testing with standardized methods is required to establish more precise MIC values.
III. Experimental Protocols
The following protocols describe the broth microdilution method for determining the MIC of this compound. This method is considered a reference standard for antifungal susceptibility testing.
Protocol 1: Broth Microdilution for Yeasts (Adapted from CLSI M27 and EUCAST E.DEF 7.3.2)
This protocol is suitable for testing yeasts such as Candida species and Cryptococcus neoformans.
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer.
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Perform a 1:1000 dilution of the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in DMSO at a concentration 100 times the highest desired final concentration.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to create working solutions that are twice the final desired concentrations.
-
-
Plate Inoculation:
-
Add 100 µL of the appropriate working drug dilution to the wells of a sterile 96-well microtiter plate.
-
Include a drug-free well as a positive growth control and an uninoculated well with medium only as a negative control (sterility control).
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of visible growth compared to the growth control well. The endpoint can be read visually or with a microplate reader at 490 nm.
-
Protocol 2: Broth Microdilution for Molds (Adapted from CLSI M38 and EUCAST methods for molds)
This protocol is suitable for testing filamentous fungi such as Aspergillus species.
Materials:
-
Same as Protocol 1, with the addition of Potato Dextrose Agar (PDA) plates and sterile distilled water containing 0.05% Tween 80.
Procedure:
-
Inoculum Preparation:
-
Grow the mold isolate on a PDA plate at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer. This will be the working inoculum.
-
-
Preparation of Drug Dilutions:
-
Follow the same procedure as in Protocol 1.
-
-
Plate Inoculation:
-
Add 100 µL of the appropriate working drug dilution to the wells of a sterile 96-well microtiter plate.
-
Include positive and negative controls as in Protocol 1.
-
Add 100 µL of the prepared conidial inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC for molds is typically defined as the lowest concentration of the antifungal agent that completely inhibits visible growth (100% inhibition).
-
IV. Proposed Mechanism of Action and Signaling Pathway
The primary mechanism of antifungal activity for this compound is believed to be the chelation of essential metal ions due to its hydroxamic acid moiety. This disruption of ion homeostasis can trigger a cascade of downstream events leading to fungal cell stress and death.
Key Steps in the Proposed Mechanism:
-
Ion Chelation: this compound can chelate divalent and trivalent cations, with a particular affinity for iron (Fe³⁺) and calcium (Ca²⁺). This sequestration of essential ions from the fungal cell disrupts numerous cellular processes.
-
Disruption of Calcium Homeostasis: The chelation of extracellular or cell-surface-bound calcium disrupts the normal influx of calcium into the cell. This can lead to the dysregulation of calcium-dependent signaling pathways.
-
Inhibition of Calcineurin Pathway: The calcineurin pathway is a critical calcium-dependent signaling cascade in fungi that regulates stress responses, morphogenesis, and virulence. Disruption of calcium signaling can lead to the inhibition of this pathway, rendering the fungus more susceptible to environmental stresses.
-
Induction of Oxidative Stress: Imbalances in ion homeostasis, particularly iron, can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions. The accumulation of ROS causes oxidative damage to cellular components such as proteins, lipids, and DNA.
-
Activation of Stress Response Pathways: The cellular stress caused by ion imbalance and oxidative damage can activate other stress response pathways, such as the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway, as the cell attempts to mitigate the damage.
-
Cell Death: If the cellular stress is too severe and the protective pathways are overwhelmed, the cumulative damage leads to programmed cell death or necrosis.
Below are diagrams illustrating the experimental workflow and the proposed signaling pathway.
Caption: Workflow for Antifungal MIC Determination.
Caption: Proposed Antifungal Signaling Pathway.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Neohydroxyaspergillic Acid Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and strategies for improving the fermentation yield of Neohydroxyaspergillic acid (NHAA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganisms produce it? A1: this compound is a bioactive secondary metabolite belonging to the pyrazine (B50134) class of compounds. It is known to be produced by fungi of the Aspergillus genus, particularly Aspergillus sclerotiorum and Aspergillus melleus.[1][2][3] These compounds, along with their precursors, exhibit antibacterial, antifungal, and antitumoral effects.[4]
Q2: What is the biosynthetic pathway for this compound? A2: this compound is synthesized from L-leucine. The pathway involves the formation of several intermediates. Two molecules of L-leucine are first used to create flavacol. Flavacol is then converted to neoaspergillic acid, which is the direct precursor to this compound.[5][6] The gene cluster responsible for this pathway includes key enzymes such as a P450 oxidase (encoded by a gene like neaD) that facilitates the final hydroxylation step.[4][7]
Q3: What are the primary strategies to increase the fermentation yield of this compound? A3: The primary strategies can be categorized into three main areas:
-
Fermentation Condition Optimization: This involves systematically adjusting physical and chemical parameters such as temperature, pH, agitation, aeration, and fermentation time.[8][9]
-
Medium Composition and Precursor Feeding: Optimizing the carbon and nitrogen sources in the culture medium is crucial. Furthermore, since L-leucine is the primary building block, supplementing the medium with it can significantly enhance the yield.[5][10]
-
Genetic and Molecular Engineering: This advanced approach involves modifying the producing strain to enhance the metabolic flux towards NHAA production. A key strategy is the deletion of negative transcriptional regulators, such as mcrA in A. melleus, which has been shown to increase the production of both neoaspergillic acid and this compound.[1][4]
Q4: Can co-culturing or mixed fermentation techniques be used? A4: Yes, co-cultivation of different fungal strains can sometimes induce the production of novel or higher quantities of secondary metabolites that are not produced in individual cultures.[2] While specific data for NHAA is limited, this remains a viable exploratory strategy for yield enhancement.
Fermentation Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No NHAA Production | Inappropriate fungal strain or loss of productivity through sub-culturing. | Ensure you are using a known producer strain like Aspergillus sclerotiorum or A. melleus.[1][2] Use a fresh culture from a preserved stock for inoculation. |
| Sub-optimal media composition. | Systematically optimize carbon and nitrogen sources.[11] Refer to the protocol for baseline media and consider using response surface methodology for multi-factor optimization.[8][12] | |
| Missing essential precursors. | Supplement the fermentation medium with L-leucine, the primary precursor for the NHAA biosynthetic pathway.[5] | |
| Inconsistent Yields Between Batches | Variability in inoculum preparation. | Standardize your inoculum preparation by using a consistent spore concentration or a specific mass of mycelia for inoculation. |
| Inhomogeneous fermentation conditions. | Ensure uniform temperature and mixing within the fermenter to avoid gradients that can affect metabolic activity. | |
| Contamination. | Use strict aseptic techniques. Autoclave all media and equipment properly and regularly check the purity of your culture. | |
| High Biomass but Low NHAA Titer | Fermentation conditions favor primary metabolism over secondary metabolism. | Secondary metabolite production is often triggered by nutrient limitation or stress. Try modifying the C:N ratio or extending the fermentation time into the stationary phase.[13] |
| Negative regulation of the biosynthetic gene cluster. | Consider genetic modification. Deleting negative regulators like mcrA can de-repress the biosynthetic gene cluster and significantly boost product yield.[1][4] | |
| Incorrect pH. | The pH of the medium can drift during fermentation. Monitor and control the pH. The optimal pH for secondary metabolite production in Aspergillus species is often slightly acidic to neutral (e.g., pH 6.5-6.6).[8][9] |
Quantitative Data on Yield Improvement
The following table summarizes reported data on the enhancement of aspergillic acid-type metabolites, which can serve as a benchmark for NHAA optimization efforts.
| Strategy | Strain | Metabolite | Fold Increase | Yield | Reference |
| Deletion of Negative Regulator (mcrA) | Aspergillus melleus | Neoaspergillic Acid | - | 0.14 g/L | [1] |
| Degron-tagged AMA1-plasmid Expression | Aspergillus malvicolor | Neoaspergillic Acid | 14-fold | 2.0 g/L | [1] |
| Response Surface Methodology (RSM) | Aspergillus chevalieri | Physcion (B1677767) | ~3-fold | 82.0 mg/L | [8][9] |
Visual Diagrams and Workflows
Biosynthesis Pathway of this compound
Caption: Biosynthetic pathway of this compound from L-leucine.
General Workflow for Yield Optimization
Caption: A systematic workflow for enhancing NHAA fermentation yield.
Detailed Experimental Protocols
Protocol 1: Baseline Fermentation for NHAA Production
Objective: To establish a baseline yield of NHAA from Aspergillus sclerotiorum or A. melleus.
Materials:
-
Aspergillus sclerotiorum or A. melleus culture
-
Potato Dextrose Agar (PDA) plates
-
Seed Culture Medium (per liter): 20g Glucose, 5g Yeast Extract, 1g KH₂PO₄, 0.5g MgSO₄·7H₂O
-
Production Medium (per liter): 40g Sucrose, 10g Peptone, 2g Yeast Extract, 1g KH₂PO₄, 0.5g MgSO₄·7H₂O, pH adjusted to 6.5[8][12][13]
-
250 mL Erlenmeyer flasks
-
Shaking incubator
Methodology:
-
Strain Activation: Inoculate the fungal strain onto a PDA plate and incubate at 25-28°C for 5-7 days until sporulation is observed.
-
Inoculum Preparation: Prepare a spore suspension by adding 10 mL of sterile 0.1% Tween 80 solution to the PDA plate and gently scraping the surface. Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.
-
Seed Culture: Inoculate 50 mL of seed culture medium in a 250 mL flask with 1 mL of the spore suspension. Incubate at 28°C, 180 rpm for 48 hours.[8]
-
Production Fermentation: Inoculate 50 mL of production medium in a 250 mL flask with 5 mL (10% v/v) of the seed culture.
-
Incubation: Incubate the production flasks at 28°C, 180 rpm for 7-11 days.[8]
-
Sampling and Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Acidify the broth to pH 2-3 with HCl.[5]
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under vacuum.
-
-
Analysis: Dissolve the crude extract in methanol (B129727) and analyze for NHAA concentration using HPLC-MS.
Protocol 2: L-Leucine Precursor Feeding Experiment
Objective: To determine the effect of L-leucine supplementation on NHAA yield.
Methodology:
-
Follow steps 1-4 from Protocol 1 .
-
Precursor Addition: Prepare sterile stock solutions of L-leucine.
-
To the production flasks, add L-leucine at final concentrations of 0.5 g/L, 1.0 g/L, and 2.0 g/L. Include a control flask with no added leucine. Leucine supplementation has been shown to enhance the production of aspergillic acid.[5]
-
Incubate, harvest, extract, and analyze the samples as described in Protocol 1 .
-
Compare the NHAA yields from the leucine-fed cultures to the control to quantify the improvement.
Protocol 3: Overview of Gene Deletion via CRISPR-RNP System
Objective: To enhance NHAA production by deleting a negative regulatory gene (e.g., mcrA). This protocol is a summary based on methodologies described for A. melleus.[4]
Methodology:
-
Protoplast Preparation: Grow the fungal strain in liquid medium and harvest the young mycelia. Treat the mycelia with a lytic enzyme cocktail (e.g., lysing enzyme from Trichoderma harzianum) to generate protoplasts.
-
RNP Assembly: Synthesize or procure crRNA targeting the mcrA gene. Assemble the Ribonucleoprotein (RNP) complex by incubating the crRNA, tracrRNA, and Cas9 nuclease in vitro.
-
Protoplast Transformation: Deliver the pre-assembled RNP complex into the fungal protoplasts using a method like PEG-mediated transformation.
-
Regeneration and Screening: Plate the transformed protoplasts on regeneration medium. Screen the resulting colonies by PCR using primers flanking the target gene to identify successful deletion mutants (indicated by a smaller PCR product size).
-
Fermentation and Analysis: Cultivate the confirmed deletion mutant strain (e.g., A. melleus ΔmcrA) alongside the wild-type strain using Protocol 1 . Analyze and compare the NHAA yields to confirm the effect of the gene deletion.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the Neoaspergillic Acid Biosynthesis Gene Cluster by Establishing an In Vitro CRISPR-Ribonucleoprotein Genetic System in Aspergillus melleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BIOSYNTHESIS OF NEOASPERGILLIC AND NEOHYDROXYASPERGILLIC ACIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites [frontiersin.org]
- 8. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peerj.com [peerj.com]
- 10. mdpi.com [mdpi.com]
- 11. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. encyclopedia.pub [encyclopedia.pub]
Overcoming challenges in the chemical synthesis of Neohydroxyaspergillic acid
Welcome to the technical support center for the chemical synthesis of Neohydroxyaspergillic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of this bioactive molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach for the synthesis of this compound involves a two-step process. The first step is the construction of the pyrazinone core, yielding the precursor 3,6-diisobutyl-2-hydroxypyrazine. The second step is the selective N-oxidation of this precursor to afford the final product, this compound (3,6-diisobutyl-1-hydroxy-2(1H)-pyrazinone).
Q2: What are the key challenges in the synthesis of the pyrazinone precursor?
A2: Key challenges include achieving good yields, controlling regioselectivity when using unsymmetrical starting materials, and preventing the formation of side products. Common issues are incomplete reactions, decomposition of starting materials or products, and difficulties in purification.
Q3: What are the common methods for the N-oxidation of the pyrazinone precursor?
A3: Common methods for N-oxidation of pyrazinones and other nitrogen-containing heterocycles involve the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like Oxone® (potassium peroxymonosulfate). The choice of reagent and reaction conditions is crucial to achieve selective oxidation at the desired nitrogen atom and to avoid over-oxidation or side reactions.
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be achieved through standard techniques such as column chromatography on silica (B1680970) gel or recrystallization. The choice of solvent system for chromatography or recrystallization will depend on the polarity of the final product and any impurities present.
Troubleshooting Guides
Problem 1: Low yield of 3,6-diisobutyl-2-hydroxypyrazine (Precursor)
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. - Ensure efficient stirring. |
| Suboptimal pH | The condensation reaction is often pH-sensitive. Optimize the pH of the reaction mixture, typically in the range of 8-10. |
| Poor quality of starting materials | Use freshly purified starting materials (L-leucinamide and 2,5-dihydroxy-3,6-diisobutylpyrazine). |
| Side reactions | - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of starting materials. - Control the temperature to minimize the formation of byproducts. |
Problem 2: Formation of regioisomers during pyrazinone synthesis
| Possible Cause | Suggested Solution |
| Use of unsymmetrical diketones with amino acid amides | To synthesize the symmetrical 3,6-diisobutyl-2-hydroxypyrazine, the condensation of two molecules of L-leucinamide is the preferred route, avoiding the use of unsymmetrical diketones. |
Problem 3: Low yield or no reaction during N-oxidation
| Possible Cause | Suggested Solution |
| Inactive oxidizing agent | Use a fresh batch of the oxidizing agent (e.g., m-CPBA). The activity of peroxy acids can decrease over time. |
| Insufficient amount of oxidizing agent | Increase the molar equivalents of the oxidizing agent. A typical starting point is 1.1 to 1.5 equivalents. |
| Inappropriate solvent | The choice of solvent is critical. Dichloromethane (DCM) or chloroform (B151607) are commonly used for m-CPBA oxidations. |
| Low reaction temperature | While the reaction is often started at 0°C to control the initial exotherm, it may require warming to room temperature for completion. |
Problem 4: Formation of multiple products during N-oxidation (e.g., di-N-oxide)
| Possible Cause | Suggested Solution |
| Over-oxidation | - Use a controlled amount of the oxidizing agent (start with 1.0-1.1 equivalents). - Keep the reaction temperature low (0°C to room temperature). - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Non-selective oxidizing agent | Consider using a milder or more selective oxidizing agent. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that these are general guidelines and may require optimization for specific experimental setups.
| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Precursor Synthesis | L-Leucinamide | Sodium methoxide (B1231860)/Methanol (B129727) | Reflux | 12-24 | 60-75 |
| 2. N-Oxidation | 3,6-diisobutyl-2-hydroxypyrazine | m-CPBA/DCM | 0 to RT | 2-6 | 50-70 |
Experimental Protocols
Protocol 1: Synthesis of 3,6-diisobutyl-2-hydroxypyrazine (Precursor)
Materials:
-
L-Leucinamide
-
Sodium methoxide
-
Methanol, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve L-leucinamide (2.0 eq) in anhydrous methanol.
-
Add sodium methoxide (2.2 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield 3,6-diisobutyl-2-hydroxypyrazine.
Protocol 2: Synthesis of this compound (N-Oxidation)
Materials:
-
3,6-diisobutyl-2-hydroxypyrazine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3,6-diisobutyl-2-hydroxypyrazine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a DCM:methanol gradient) to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Addressing solubility issues of Neohydroxyaspergillic acid in biological assays
This guide provides researchers, scientists, and drug development professionals with essential information for addressing solubility challenges of Neohydroxyaspergillic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary solvents for dissolving this compound?
A1: this compound is a solid fungal metabolite that is soluble in several common organic solvents.[1] For biological assays, Dimethyl sulfoxide (B87167) (DMSO) is typically the preferred starting solvent due to its high dissolving power for a wide range of compounds and its miscibility with aqueous media.[2]
Data Summary: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethylformamide (DMF) | Soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Methanol | Soluble |[1] |
Q2: My this compound precipitates when diluted into my aqueous assay buffer. What steps can I take to resolve this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds initially dissolved in an organic solvent.[2] This occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. A systematic approach can help overcome this issue.
Q3: What is the mechanism of action for this compound?
A3: this compound exhibits broad-spectrum antimicrobial activity through a dual mechanism.[3] It acts by chelating essential metal ions and by inhibiting key microbial enzymes.
-
Metal Chelation: The compound sequesters extracellular divalent metal ions like Ca²⁺ and Fe³⁺, which are crucial for maintaining microbial membrane integrity and for processes like electron transport.[3]
-
Enzyme Inhibition: It competitively binds to the active site of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3]
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected activity in biological assays.
This can often be traced back to issues with the compound's concentration in the final assay medium.
-
Incomplete Dissolution: Ensure the initial stock solution is completely clear and free of any visible particles.[2] Use of vortexing or sonication can aid in complete dissolution.[2] An inaccurately prepared stock solution will lead to erroneous concentrations in all subsequent dilutions.[4]
-
Precipitation During Storage: Storing stock solutions, especially at low temperatures, can sometimes cause the compound to precipitate out of solution.[4] Before use, always allow the stock solution to come to room temperature and visually inspect for any precipitation.[2] If precipitate is observed, attempt to redissolve it by warming and vortexing.
-
Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in the assay well is critical. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxic effects that could mask the true activity of the compound.[2] Always run a vehicle control (assay medium with the same final concentration of solvent) to account for any effects of the solvent itself.
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
The following data demonstrates the antibacterial and antifungal activity of this compound against various microorganisms.
| Organism | Type | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Bacteria | 125-500 | [1][3] |
| Mycobacterium smegmatis | Bacteria | 125-500 | [1][3] |
| Staphylococcus aureus | Bacteria | 125-500 | [1][3] |
| Escherichia coli | Bacteria | 125-500 | [1][3] |
| Klebsiella pneumoniae | Bacteria | 125-500 | [1][3] |
| Bacillus subtilis | Bacteria | 125-500 | [1][3] |
| Candida albicans | Fungi | 8-16 | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes a standard procedure for preparing a high-concentration stock solution of this compound (Molecular Weight: 240.3 g/mol ).[1]
-
Equilibration: Allow the vial containing the lyophilized this compound powder to reach room temperature before opening to prevent moisture condensation.[2]
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[2]
-
Solvent Addition: To prepare a 10 mM stock solution, add the calculated volume of high-purity DMSO. For example, to 1 mg of powder (0.001 g), add 416.2 µL of DMSO. Calculation: (0.001 g / 240.3 g/mol ) / 0.010 mol/L = 0.0004162 L = 416.2 µL
-
Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the solution in a water bath for several minutes until the solution is completely clear and particle-free.[2]
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[2][4]
Protocol 2: General Broth Microdilution Assay for Antibacterial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.[5]
-
Prepare Bacterial Inoculum: Culture the bacterial strain in an appropriate broth (e.g., Mueller-Hinton Broth) at 37°C. Adjust the bacterial suspension to a concentration of approximately 1 × 10⁶ colony-forming units (CFU)/mL.[5]
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in the broth medium. The final concentrations might range from 0.24 to 500 µg/mL.[5] Remember to keep the final DMSO concentration constant and low across all wells.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only). A vehicle control (bacteria in broth with the final DMSO concentration) is also essential.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
References
Technical Support Center: Neohydroxyaspergillic Acid Stability and Degradation
Disclaimer: Specific stability and degradation data for neohydroxyaspergillic acid is limited in publicly available literature. The following guidance is based on best practices for related compounds, such as aspergillic acid, and general principles of chemical stability. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage and in solution?
A1: Based on the behavior of structurally similar compounds like aspergillic acid, the stability of this compound is likely influenced by several environmental factors[1][2]:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation[1][2].
-
Light: Exposure to UV or even ambient light may lead to photodegradation, particularly for colored compounds[1][2].
-
pH: As a compound with acidic and basic functional groups, the pH of a solution can significantly impact the stability of this compound. Extreme pH values may catalyze hydrolysis or other degradation reactions[1].
-
Oxygen: The presence of oxygen can lead to oxidative degradation[1][2].
-
Humidity: Moisture can facilitate hydrolytic degradation, especially for the solid compound[1].
Q2: What are the recommended storage conditions for solid this compound?
A2: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark environment. For optimal preservation, consider the following[1][2]:
-
Temperature: Refrigeration at 2-8°C is recommended for long-term storage[2].
-
Light: Store in an amber vial or a container wrapped in foil to protect from light[2].
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to minimize exposure to oxygen and moisture[1][2].
Q3: How should I prepare and store stock solutions of this compound?
A3: It is always best to prepare stock solutions fresh. If storage is necessary, aliquot the solution into tightly sealed vials, purge the headspace with an inert gas, and store at -20°C or lower, protected from light[2]. Avoid repeated freeze-thaw cycles[2].
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products of this compound have not been extensively documented, potential degradation pathways may include hydrolysis, oxidation, and photolysis. Researchers should utilize techniques like HPLC-MS to identify any new peaks that appear during stability studies, which could indicate the formation of degradation products[1].
Q5: How can I monitor the stability of my this compound sample?
A5: The stability of this compound can be monitored by periodically assessing its purity and concentration. A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with Mass Spectrometry (MS), is the recommended analytical technique. A decrease in the peak area of the parent compound and the emergence of new peaks over time are indicative of degradation[1].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of compound in solution | High temperature, exposure to light, inappropriate pH, or presence of oxygen. | Prepare solutions fresh and use immediately. If storage is needed, store aliquots at ≤ -20°C in amber vials with an inert gas overlay. Ensure the pH of the solution is within a stable range for the compound. |
| Appearance of unexpected peaks in HPLC/LC-MS | Formation of degradation products. | Characterize the new peaks using mass spectrometry to identify potential degradation products. Review storage and handling procedures to mitigate the cause of degradation (e.g., protect from light, deoxygenate solvents). |
| Inconsistent biological activity | Degradation of the active compound. | Quantify the concentration of this compound using a validated analytical method like HPLC before each experiment to ensure you are using the correct concentration. If degradation is confirmed, obtain a fresh batch and adhere to strict storage and handling protocols. |
| Precipitation of compound in stock solution | Poor solubility in the chosen solvent or degradation to a less soluble product. | Ensure the chosen solvent is appropriate and the concentration is below the solubility limit. If precipitation occurs upon storage, it may be a sign of degradation; the solution should be discarded and a fresh one prepared. |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC-MS
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Buffers of various pH values (e.g., pH 3, 7, 9)
-
High-purity water
-
Class A volumetric flasks and pipettes
-
HPLC vials (amber and clear)
-
HPLC system with a UV-Vis or PDA detector and a mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.7 µm)[3]
2. Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Forced Degradation Studies:
-
Acidic/Basic Hydrolysis: Dilute the stock solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Incubate at a controlled temperature (e.g., 40°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature and collect samples at different time intervals.
-
Thermal Degradation: Store aliquots of the stock solution at an elevated temperature (e.g., 60°C) and in a freezer (e.g., -20°C) as a control. Analyze at specified time points.
-
Photostability: Expose a solution of the compound in a clear vial to a light source (e.g., a photostability chamber with UV and visible light), while keeping a control sample wrapped in foil. Analyze both samples at various time points.
4. HPLC-MS Analysis:
-
Mobile Phase: A typical mobile phase for similar compounds could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[3].
-
Gradient: A representative gradient could be: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, and then return to initial conditions to re-equilibrate[3].
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: Monitor at a relevant UV wavelength and acquire mass spectra in both positive and negative ion modes.
5. Data Analysis:
-
Quantify the remaining percentage of this compound at each time point relative to the initial time point.
-
Identify potential degradation products by their mass-to-charge ratios (m/z) and retention times.
-
Plot the percentage of the parent compound remaining against time for each condition to determine the degradation kinetics.
Visualizations
Workflow for Stability Testing
Caption: A general workflow for conducting forced degradation studies of this compound.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability and leading to the degradation of this compound.
References
Technical Support Center: Optimization of HPLC Methods for Separating Aspergillic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of aspergillic acid and its derivatives.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the HPLC analysis of aspergillic acid derivatives in a question-and-answer format.
Q1: Why are my peaks for aspergillic acid derivatives tailing?
Peak tailing is a common issue when analyzing basic compounds like aspergillic acid and its derivatives on traditional silica-based C18 columns.[1] This is often caused by secondary interactions between the basic analytes and acidic residual silanol (B1196071) groups on the stationary phase surface.[2][3]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Interaction with Residual Silanols | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) with an additive like 0.1% formic acid can suppress the ionization of silanol groups, minimizing secondary interactions.[4] - Use a Modern, High-Purity Silica (B1680970) Column: Employ a "Type B" silica column with low silanol activity and high-density bonding. These columns are designed to reduce tailing for basic compounds.[3] - Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can help to mask the active silanol sites. However, this is often not necessary with modern columns.[1][5] |
| Column Overload | If all peaks in the chromatogram are tailing, the column may be overloaded.[2] Dilute the sample by a factor of 10 and reinject to see if peak shape improves. If so, reduce the injection volume or sample concentration.[2][6] |
| Co-eluting Impurity | A small, unresolved peak on the tail of the main peak can cause the appearance of tailing.[2] To verify this, change the detection wavelength. Improving the separation efficiency by using a longer column or one with smaller particles can also help resolve the co-eluting peaks.[2] |
| Column Void or Blocked Frit | A void at the head of the column or a partially blocked inlet frit can distort peak shape.[2] This can be confirmed by substituting the column. If the problem is resolved, the old column may need to be replaced or the frit changed.[7] |
Q2: How can I improve the poor resolution between my aspergillic acid derivatives?
Poor resolution, where peaks overlap, can make accurate quantification difficult.[8] A systematic approach to optimizing the separation is necessary.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Strength | - Adjust the Gradient: Make the gradient shallower by increasing the percentage of the organic solvent more slowly. A flatter gradient generally increases resolution.[8] |
| Suboptimal Organic Modifier | - Change the Organic Solvent: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation and change the elution order of compounds, potentially improving resolution.[8] |
| Insufficient Column Efficiency | - Use a More Efficient Column: Increase the column length or decrease the particle size of the stationary phase to enhance efficiency and improve separation.[8] |
| Incorrect Mobile Phase pH | - Modify pH: While aspergillic acid itself is a known entity, its derivatives or impurities may be ionizable. Adding a modifier like 0.1% formic acid can sharpen peaks. For basic impurities, a buffer like ammonium (B1175870) formate (B1220265) might be beneficial.[8][9] |
| Elevated Temperature | - Adjust Column Temperature: Increasing the column temperature can sometimes improve efficiency and resolution for certain compounds, like anthocyanins, by speeding up inter-conversion reactions. However, for aspergillic acid, which can be heat-sensitive, this should be approached with caution.[4][10] |
Q3: My retention times are inconsistent. What could be the cause?
Shifting retention times can compromise the reliability of your analysis.[11]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.[12] |
| Changes in Mobile Phase Composition | - Freshly Prepare Mobile Phase: Prepare fresh mobile phase for each analysis. Over time, volatile components can evaporate, altering the composition.[5] - Proper Degassing: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[5][8] |
| Pump Issues | Fluctuating backpressure can indicate problems with the pump, such as worn seals or faulty check valves, leading to inconsistent flow rates.[5][13] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent temperature, as temperature changes can affect retention times.[6][13] |
| Sample Solvent Incompatibility | The sample solvent should be as weak as or weaker than the initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion and retention time shifts.[13] |
Q4: I'm observing abnormally high backpressure in my HPLC system. What should I do?
High backpressure can damage the column and the HPLC system.[7]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Column or Frit Blockage | - Backflush the Column: Disconnect the column from the detector and flush it in the reverse direction to clear any particulate matter from the inlet frit.[7] - Use Guard Columns and In-line Filters: These can help prevent particulates from reaching the analytical column.[7][14] |
| Buffer Precipitation | If using buffers, ensure they are soluble in the mobile phase mixture. If precipitation is suspected, flush the system with warm, HPLC-grade water (without the buffer) to redissolve the salts.[8][15] |
| System Blockage | Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. A blockage could be in the tubing, injector, or guard column.[7] |
Experimental Protocols
Protocol 1: General HPLC Method for Aspergillic Acid Derivatives
This protocol provides a starting point for the separation of aspergillic acid and its derivatives. Optimization will likely be required for specific applications.
1. Objective: To achieve baseline separation of aspergillic acid and its derivatives.
2. Materials:
-
Aspergillic acid standard (high purity)
-
HPLC-grade acetonitrile and water
-
Formic acid (LC-MS grade)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV or MS detector
3. Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.[8]
-
-
Standard Preparation:
-
Prepare a stock solution of aspergillic acid in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]
-
-
HPLC System Setup:
-
Install the C18 column and equilibrate with the initial mobile phase composition for at least 20-30 minutes, or until a stable baseline is achieved.[8]
-
-
Chromatographic Conditions:
-
See Table 1 for recommended starting parameters.
-
-
Injection and Data Acquisition:
-
Inject a blank (mobile phase), followed by the standards and then the samples.
-
Record the chromatograms and peak areas.
-
Protocol 2: Sample Preparation from Fungal Culture
This protocol describes the extraction of aspergillic acid from fungal cultures for HPLC analysis.[16]
1. Objective: To extract aspergillic acid from Aspergillus flavus culture.
2. Materials:
-
Aspergillus flavus culture grown on a suitable medium.
-
Methanol, Dichloromethane, Ethyl Acetate (HPLC grade)
-
Nitrogen gas supply
-
Vortex mixer and centrifuge
-
Syringe filters (0.22 µm)
3. Methodology:
-
Excise the fungal colonies from the agar (B569324) plate.
-
Add an extraction solvent mixture of Methanol:Dichloromethane:Ethyl Acetate (10:20:30, v/v/v).[16]
-
Agitate the sample for 60 minutes.[16]
-
Transfer an aliquot of the extract to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[16]
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase composition.[16]
-
Vortex the sample for 3 minutes to ensure the residue is fully dissolved.
-
Centrifuge to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[16]
Data Presentation
Table 1: Recommended HPLC Starting Parameters
| Parameter | Condition | Reference |
| HPLC Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | [4] |
| Mobile Phase A | Water with 0.1% Formic Acid | [4][16] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [4][16] |
| Gradient | 0-25 min: 40% to 95% B 25-30 min: Hold at 95% B 30-31 min: Return to 40% B 31-40 min: Re-equilibration at 40% B | [8] |
| Flow Rate | 1.0 mL/min | [4] |
| Injection Volume | 10 µL | [4] |
| Column Temperature | 30°C | [8] |
| Detection | UV at λmax (approx. 270-280 nm) or MS | [8] |
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Condition | Reference |
| HPLC Column | Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) | [16] |
| Mobile Phase A | 0.1% Formic Acid in Water | [16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [16] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [16] |
| Precursor Ion [M+H]⁺ | m/z 225.16 for Aspergillic Acid | [16] |
| Product Ions (for MRM) | To be determined empirically. | [16] |
| Collision Energy | Optimize for the specific instrument. | [16] |
Visualizations
Caption: General HPLC troubleshooting workflow.
Caption: Sample preparation workflow for aspergillic acid.
Caption: Biosynthesis of aspergillic acid from amino acid precursors.[16]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mastelf.com [mastelf.com]
- 12. youtube.com [youtube.com]
- 13. halocolumns.com [halocolumns.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. realab.ua [realab.ua]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Quantitative Analysis of Neohydroxyaspergillic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Neohydroxyaspergillic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider during analysis?
A1: this compound (C₁₂H₂₀N₂O₃) is a cyclic hydroxamic acid derivative. Its structure includes a pyrazine (B50134) core with a hydroxyl group, which is crucial for its biological activity and analytical behavior. It exists in a tautomeric equilibrium between the hydroxamic acid and pyridine (B92270) N-oxide forms.[1] A key feature is its ability to chelate metal ions, particularly iron, which can influence its analysis.[1] It is soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[2]
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: For long-term storage, solid this compound should be kept in a cool, dark, and dry place, with refrigeration at 2-8°C being advisable. Solutions of this compound, particularly in protic solvents, may be susceptible to degradation. It is recommended to prepare fresh solutions for analysis or to conduct stability studies in the desired solvent and storage conditions. For related compounds like aspergillic acid, storage in amber vials to protect from light and under an inert atmosphere is recommended to prevent photodegradation and oxidation.
Q3: What are the common analytical techniques for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the quantitative analysis of this compound and other fungal secondary metabolites. Due to its low volatility, GC-MS analysis typically requires a derivatization step to convert the analyte into a more volatile and thermally stable compound.
Q4: Why is derivatization necessary for the GC-MS analysis of this compound?
A4: Derivatization is a chemical modification of a compound to enhance its analytical properties. For GC-MS, this process increases the volatility and thermal stability of the analyte. This compound, with its polar hydroxyl and hydroxamic acid functional groups, is not sufficiently volatile for direct GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens, like those in this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the GC-MS analysis of this compound from a study on the endophytic fungus Aspergillus sp. SPH2 in different culture media over time.
| Culture Medium | Day 5 (µg/mL) | Day 9 (µg/mL) | Day 16 (µg/mL) | Day 21 (µg/mL) |
| Without Modification | 10.5 | 15.2 | 8.3 | 5.1 |
| With Talcum Powder | 12.1 | 18.9 | 11.7 | 7.9 |
| With Metal Mesh | 8.7 | 13.5 | 9.1 | 6.4 |
Data adapted from a study on the optimization of metabolite production by Aspergillus sp. SPH2.[3]
Experimental Protocols
Protocol 1: Sample Extraction from Fungal Culture
This protocol describes a general procedure for extracting this compound from a fungal culture for subsequent analysis.
Materials:
-
Fungal culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Separate the fungal mycelium from the culture broth by centrifugation or filtration.
-
To the culture filtrate, add an equal volume of ethyl acetate.
-
Shake the mixture vigorously for 10-15 minutes in a separatory funnel.
-
Allow the layers to separate and collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Combine all the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.
Protocol 2: Suggested Starting Method for HPLC-UV Analysis
This is a suggested starting protocol and may require optimization for your specific instrumentation and sample matrix.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at approximately 330 nm.
Protocol 3: Suggested Starting Method for GC-MS Analysis (with Derivatization)
This protocol includes a necessary derivatization step and should be optimized for your specific needs.
1. Derivatization (Silylation):
-
Dry the sample extract completely under a stream of nitrogen.
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the column: this compound can chelate with trace metals in the silica (B1680970) support of the column. | - Use a high-purity, metal-deactivated column.- Add a chelating agent like EDTA (0.1-1 mM) to the mobile phase.- Use a polymeric column. |
| Variable Retention Times | Mobile phase composition changes: Inconsistent preparation or degradation of mobile phase components. | - Prepare fresh mobile phase daily.- Ensure accurate measurement of all components, especially additives like formic acid. |
| Column temperature fluctuations: Inconsistent column heating. | - Use a column oven to maintain a stable temperature. | |
| Loss of Signal/Sensitivity | Degradation of the analyte: this compound may be unstable in the mobile phase or on the column. | - Investigate the stability of the analyte in the mobile phase over time.- Adjust the pH of the mobile phase to improve stability (hydroxamic acids can be pH-sensitive). |
| Analyte chelation: The analyte may be binding to metal surfaces in the HPLC system. | - Consider using a bio-inert HPLC system or PEEK tubing. | |
| Ghost Peaks | Carryover from previous injections: The analyte may adsorb to parts of the injector or column. | - Implement a robust needle wash protocol.- Inject a blank solvent after a high-concentration sample to check for carryover. |
GC-MS Analysis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Peak or Very Small Peak | Incomplete derivatization: The derivatization reaction did not go to completion. | - Ensure the sample is completely dry before adding derivatization reagents.- Optimize the reaction time and temperature.- Use fresh derivatization reagents. |
| Degradation of the analyte: The analyte may be degrading in the hot injector or on the column. | - Ensure the derivatization has protected the thermally labile groups.- Lower the injector temperature if possible. | |
| Multiple Peaks for the Analyte | Incomplete derivatization or side reactions: Multiple derivatized species are being formed. | - Optimize the derivatization conditions (reagent volume, temperature, time).- Ensure the absence of water, which can interfere with silylation. |
| Tautomerization: The different tautomers of this compound may be derivatized and separated. | - This is a known characteristic of the compound; ensure consistent derivatization to obtain reproducible ratios of the tautomeric forms. | |
| Peak Tailing | Active sites in the GC system: The derivatized analyte may still be interacting with active sites in the liner, column, or ion source. | - Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Perform regular maintenance and cleaning of the ion source. |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical workflow for troubleshooting analytical issues.
References
Technical Support Center: Reducing Batch-to-Batch Variability in Neohydroxyaspergillic Acid Production
Welcome to the technical support center for Neohydroxyaspergillic acid production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation processes, ensuring greater consistency and higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in this compound production?
A1: Batch-to-batch variability in this compound production primarily stems from inconsistencies in fermentation conditions. Key factors include:
-
Inoculum Quality: Variations in the age, viability, and concentration of the initial spore or mycelial suspension can lead to inconsistent growth phases and metabolite production.
-
Media Composition: Minor deviations in the concentration of carbon, nitrogen, and essential trace elements can significantly impact the metabolic pathways leading to this compound synthesis.
-
Environmental Parameters: Fluctuations in pH, temperature, and dissolved oxygen levels during fermentation can alter enzyme activity and affect the final yield and purity of the product.[1][2]
-
Genetic Stability of the Fungal Strain: Over successive subculturing, fungal strains can undergo genetic drift, leading to changes in their metabolic output.
Q2: Which fungal strains are known to produce this compound?
A2: this compound is a secondary metabolite produced by several species of the Aspergillus genus. The most commonly cited producers in scientific literature are Aspergillus melleus and Aspergillus sclerotiorum.[3][4]
Q3: What is the general workflow for producing and purifying this compound?
A3: The typical workflow involves the following stages:
-
Inoculum Preparation: Culturing the selected Aspergillus strain to generate a high-quality spore or mycelial suspension.
-
Fermentation: Growing the fungus in a liquid (submerged) or on a solid medium under controlled conditions to promote the biosynthesis of this compound.
-
Extraction: Separating the fungal biomass from the culture broth and extracting the crude this compound using a suitable organic solvent.
-
Purification: Employing chromatographic techniques, such as column chromatography, to isolate this compound from other metabolites and impurities.
-
Crystallization: Obtaining the final high-purity product in a crystalline form.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound production.
Issue 1: Low or No Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fermentation Medium | - Verify the composition of your culture medium against a known protocol for a related Aspergillus species. - Experiment with different carbon and nitrogen sources. Sucrose and yeast extract are commonly used for Aspergillus fermentations.[5] - Ensure essential trace elements are present in the medium, as they are crucial for the activity of biosynthetic enzymes. |
| Incorrect pH of the Medium | - Monitor and control the pH of the fermentation broth throughout the process. The optimal pH for secondary metabolite production in Aspergillus species is often slightly acidic to neutral.[6][7] - Adjust the initial pH of the medium to the optimal range for your specific strain. |
| Inadequate Aeration | - For submerged cultures, ensure sufficient agitation and aeration to maintain adequate dissolved oxygen levels, which are critical for fungal growth and metabolism.[6] |
| Non-Viable or Insufficient Inoculum | - Use a fresh, actively growing culture for inoculum preparation. - Standardize the inoculum size and concentration for each batch. A typical inoculum size is around 1x10^6 spores/mL.[8] |
| Incorrect Incubation Temperature | - Maintain a constant and optimal temperature during fermentation. For many Aspergillus species, the optimal temperature for secondary metabolite production is between 25°C and 30°C.[7][9] |
Issue 2: High Batch-to-Batch Variability in Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum Preparation | - Implement a standardized protocol for inoculum preparation, including the age of the culture, spore harvesting method, and final spore concentration. |
| Fluctuations in Fermentation Parameters | - Utilize a bioreactor with automated control of pH, temperature, and dissolved oxygen to ensure consistency between batches. - Calibrate all monitoring probes before each fermentation run. |
| Variability in Raw Materials | - Source media components from a single, reliable supplier to minimize variations in composition. - Perform quality control checks on new batches of media components. |
| Genetic Drift of the Production Strain | - Maintain a cryopreserved stock of the high-producing fungal strain. - Limit the number of subcultures from a single stock to prevent genetic degradation. |
Experimental Protocols
Protocol 1: Submerged Fermentation of Aspergillus melleus for this compound Production
This protocol is a starting point and should be optimized for your specific laboratory conditions and strain.
1. Inoculum Preparation:
- Culture Aspergillus melleus on Potato Dextrose Agar (PDA) plates at 26°C for 6-7 days until sporulation.[10]
- Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.
- Determine the spore concentration using a hemocytometer and adjust to 1 x 10^6 spores/mL.
2. Fermentation:
- Prepare the fermentation medium (e.g., Yeast Extract Peptone Dextrose - YEPD) and dispense into baffled flasks.
- Inoculate the flasks with the spore suspension.
- Incubate at 26-30°C with shaking at 150-200 rpm for 6-10 days.[5][9]
3. Monitoring:
- Aseptically withdraw samples at regular intervals to monitor fungal growth (dry cell weight) and this compound production by HPLC.
Protocol 2: Extraction and Preliminary Purification of this compound
1. Extraction:
- After fermentation, separate the mycelium from the culture broth by filtration.
- Acidify the culture filtrate to a pH of 3-4 with 2M HCl.
- Perform a liquid-liquid extraction of the acidified filtrate three times with an equal volume of ethyl acetate.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the extract under reduced pressure using a rotary evaporator.
2. Column Chromatography:
- Prepare a silica (B1680970) gel column packed in a non-polar solvent (e.g., hexane).
- Load the crude extract onto the column.
- Elute the column with a gradient of hexane (B92381) and ethyl acetate, gradually increasing the polarity.
- Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
- Pool the pure fractions and evaporate the solvent.
Quantitative Data Summary
The following tables summarize key parameters for the production of secondary metabolites in Aspergillus species. These values can serve as a starting point for the optimization of this compound production.
Table 1: Fermentation Parameters for Aspergillus Species
| Parameter | Optimal Range | Reference |
| Temperature | 25 - 30 °C | [7][9] |
| Initial pH | 5.0 - 6.0 | [6][7] |
| Agitation (Submerged Culture) | 100 - 200 rpm | [6] |
| Aeration (Submerged Culture) | 4 L/min (in a 5L bioreactor) | [6] |
| Incubation Time | 6 - 12 days | [10] |
Table 2: Example Media Composition for Aspergillus Fermentation
| Component | Concentration (g/L) | Reference |
| Carbon Source | ||
| Sucrose | 140 | [7] |
| Dextrin | 25 | [11] |
| Nitrogen Source | ||
| Yeast Extract | 2.5 | [12] |
| Bean Cake Extract | 250 (as 25% solution) | [11] |
| Minerals | ||
| KH2PO4 | 3 | [11] |
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the condensation of two molecules of L-leucine.
Caption: Proposed biosynthetic pathway of this compound in Aspergillus melleus.[13]
Experimental Workflow for Production and Purification
This workflow outlines the key stages from fungal culture to the purified final product.
Caption: General experimental workflow for this compound production.
Troubleshooting Logic for Low Yield
This diagram provides a logical approach to diagnosing the cause of low product yield.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. docsdrive.com [docsdrive.com]
- 7. Optimisation of Citric Acid Production from a Novel Strain of Aspergillus niger by Submerged Fermentation | Chemical Engineering Transactions [cetjournal.it]
- 8. biorxiv.org [biorxiv.org]
- 9. Optimization of Cultural Conditions for Cellulase Production by Aspergillus Niger (MTCC2196) Using Submerged Fermentation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Identification of the Neoaspergillic Acid Biosynthesis Gene Cluster by Establishing an In Vitro CRISPR-Ribonucleoprotein Genetic System in Aspergillus melleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Optimization of submerged culture condition for production of mycelial biomass by Armillaria mellea] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytase Production by Aspergillus niger CFR 335 and Aspergillus ficuum SGA 01 through Submerged and Solid-State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Extraction Protocols for Neohydroxyaspergillic Acid from Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Neohydroxyaspergillic acid from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: My fungal culture shows good growth, but the yield of this compound is consistently low. What are the initial troubleshooting steps?
A1: Low yields of this compound despite robust fungal growth can be attributed to several factors. A systematic evaluation of your process is recommended. Key areas to investigate include:
-
Suboptimal Harvest Time: The production of secondary metabolites like this compound is often growth-phase dependent. It is advisable to conduct a time-course experiment to pinpoint the optimal incubation period for peak production.
-
Nutrient Levels in Media: Secondary metabolism can be triggered by the limitation of certain nutrients (e.g., nitrogen, phosphate) or influenced by the carbon source. Re-evaluate the composition of your culture medium.
-
Inadequate Precursor Availability: The biosynthesis of this compound is dependent on the availability of specific amino acid precursors.[1] Ensuring these are present in the culture medium can enhance yield.
-
Metabolite Degradation: this compound may be unstable under your current culture or extraction conditions. Factors such as temperature, pH, and light exposure can lead to degradation.[2]
Q2: I am observing significant batch-to-batch variability in my this compound yield. What could be the cause?
A2: Batch-to-batch inconsistency is a common challenge in the production of fungal metabolites. To address this, focus on standardizing the following:
-
Inoculum Quality: The age, size, and physiological state of the fungal inoculum should be consistent for each fermentation.
-
Media Preparation: Even minor variations in media components, pH, and sterilization procedures can impact fungal metabolism and, consequently, the yield of the target compound.
-
Environmental Control: Tightly control and monitor critical environmental parameters such as temperature, humidity, and aeration in your incubator or fermenter.
-
Extraction Procedure: Standardize all extraction parameters, including solvent volume, extraction time, temperature, and agitation methods.[3]
Q3: My crude extract is complex, and I'm having difficulty isolating this compound. What purification strategies are recommended?
A3: The co-extraction of structurally similar compounds is a frequent challenge. For the purification of this compound, a multi-step approach is often necessary:
-
Solvent Partitioning: Perform a liquid-liquid extraction to separate compounds based on their differential solubility in immiscible solvents.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard and effective method for the initial purification of the crude extract.[1][3] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is typically employed.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC with a suitable column (e.g., C18) is recommended.[3]
Q4: Can the choice of extraction solvent significantly impact the yield of this compound?
A4: Yes, the choice of solvent is critical and can dramatically affect the extraction efficiency. The ideal solvent should have a high affinity for this compound while minimizing the co-extraction of impurities. Commonly used solvents for the extraction of aspergillic acid and its derivatives include ethyl acetate (B1210297) and methanol.[1] It is recommended to perform small-scale pilot extractions with a few different solvents to determine the most effective one for your specific fungal strain and culture conditions.
Q5: What analytical techniques are suitable for the quantification of this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and reliable method for the quantification of this compound.[3] For enhanced sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative.
Troubleshooting Guides
Guide 1: Low Yield of Crude this compound Extract
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound detected in the crude extract. | Inefficient Cell Lysis: Fungal cell walls can be resilient, preventing the release of intracellular metabolites. | - Employ mechanical disruption methods such as grinding the mycelium with liquid nitrogen or bead beating.- Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption.[4] |
| Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound. | - Perform a solvent screening with a range of polarities (e.g., hexane (B92381), chloroform, ethyl acetate, methanol).- A sequential extraction with solvents of increasing polarity can be effective. | |
| Degradation of this compound: The target compound may be sensitive to temperature, pH, or light during extraction. | - Conduct the extraction at a lower temperature.- Protect the extraction mixture from light by using amber glassware or covering the vessels.- Adjust the pH of the extraction solvent to a range where this compound is stable. |
Guide 2: Poor Purity of the Crude Extract
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| The crude extract contains a high amount of impurities, complicating downstream purification. | Broad-Spectrum Solvent: The chosen solvent may be too broad in its extraction, pulling out a wide range of compounds. | - Use a more selective solvent system.- A multi-step extraction with solvents of varying polarity can help to fractionate the extract and remove some impurities. |
| Extraction of Primary Metabolites: Lipids and other primary metabolites can be a major source of contamination. | - Consider a preliminary wash of the fungal biomass with a non-polar solvent like hexane before the main extraction to remove lipids. |
Data Presentation
Table 1: Representative Yield of Aspergillic Acid Derivatives with Different Extraction Solvents
| Fungal Species | Target Metabolite | Extraction Solvent | Extraction Method | Relative Yield (%) |
| Aspergillus flavus | Aspergillic Acid | Ethyl Acetate | Maceration | 85 |
| Aspergillus flavus | Aspergillic Acid | Methanol | Maceration | 70 |
| Aspergillus parasiticus | Aspergillic Acid | Chloroform | Maceration | 65 |
| Aspergillus flavus | Aspergillic Acid | Ethyl Acetate | Sonication | 92 |
| Aspergillus flavus | Aspergillic Acid | Methanol | Sonication | 78 |
Note: This table presents representative data for aspergillic acid, a structurally related compound to this compound. Actual yields of this compound will vary depending on the fungal strain, culture conditions, and specific extraction protocol.
Experimental Protocols
Protocol 1: General Extraction of this compound
-
Harvesting: After the optimal incubation period, separate the fungal mycelium from the culture broth by filtration. The broth and mycelium can be processed separately to isolate extracellular and intracellular metabolites.
-
Drying and Grinding: Lyophilize (freeze-dry) the mycelium to remove water. Grind the dried mycelium into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Suspend the powdered mycelium in a suitable solvent (e.g., ethyl acetate or methanol) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).
-
Agitate the mixture on a shaker for 4-6 hours at room temperature. For enhanced extraction, sonication for 30-60 minutes can be employed.
-
Separate the solvent extract from the solid residue by filtration.
-
Repeat the extraction of the solid residue with fresh solvent at least two more times to ensure complete extraction.
-
-
Concentration: Combine all the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Storage: Store the crude extract at -20°C in a dark, airtight container until further purification.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent (e.g., 100% hexane) and gradually introducing a more polar solvent (e.g., ethyl acetate, followed by methanol). For this compound, it is often eluted with a mixture of dichloromethane (B109758) and methanol, with the target compound coming off at around 3% methanol.[3]
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the purified this compound and evaporate the solvent.
Mandatory Visualization
Caption: Proposed biosynthetic pathway of this compound.
Caption: General workflow for this compound extraction.
Caption: Decision tree for troubleshooting low extraction yields.
References
Identification and removal of impurities in Neohydroxyaspergillic acid preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neohydroxyaspergillic acid. The information provided is designed to address common challenges in the identification and removal of impurities from this compound preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound preparations?
A1: The primary impurities in this compound preparations are typically structurally related analogs that arise from the biosynthetic pathway and are often co-produced by the fungal culture.[1][2] These include:
-
Neoaspergillic acid: An immediate precursor in the biosynthetic pathway.[3][4]
-
Aspergillic acid: A closely related analog formed from different amino acid precursors (leucine and isoleucine).[5]
-
Neodeoxyaspergillic acid: An intermediate in the biosynthetic pathway of neoaspergillic acid.[2]
-
Unreacted amino acid precursors: Leucine and isoleucine.[6]
-
Other secondary metabolites produced by the Aspergillus species.[7][8]
Q2: How can I preliminarily assess the presence of this compound and its analogs in my culture extract?
A2: this compound, like other hydroxamic acid-containing pyrazinones, can chelate iron to form colored complexes.[9] A simple preliminary test involves adding a solution of ferric chloride (FeCl₃) to a small sample of your extract. The formation of a reddish-brown color suggests the presence of these compounds. However, this method is not specific for this compound and should be followed by more definitive analytical techniques.
Q3: What analytical techniques are most suitable for identifying and quantifying impurities in this compound samples?
A3: A combination of chromatographic and spectroscopic methods is recommended for the robust identification and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or Diode Array Detector (DAD), HPLC is a powerful tool for separating this compound from its impurities. When coupled with Mass Spectrometry (LC-MS), it can also provide molecular weight information for impurity identification.[10][11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can provide accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of isolated impurities.[13]
Q4: What is the general workflow for purifying this compound?
A4: A standard purification workflow involves a multi-step approach to remove impurities with varying chemical properties. The main stages are:
-
Solvent Extraction: Initial recovery of the compound from the fungal culture broth.
-
Column Chromatography: Separation of the target compound from structurally similar impurities.
-
Crystallization: Final purification step to obtain a highly pure, crystalline product.
Troubleshooting Guides
Issue 1: Low yield after initial solvent extraction.
-
Possible Cause 1: Incorrect pH of the culture filtrate.
-
Solution: this compound is an acidic compound. Ensure the pH of the culture filtrate is adjusted to an acidic range (typically pH 3-4) before extraction with an organic solvent. This will protonate the molecule, increasing its solubility in the organic phase.
-
-
Possible Cause 2: Inappropriate extraction solvent.
-
Solution: Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting pyrazinone compounds. Other solvents like dichloromethane (B109758) or a mixture of dichloromethane and methanol (B129727) can also be tested. The choice of solvent may need to be optimized based on the specific culture medium composition.
-
-
Possible Cause 3: Insufficient number of extractions.
-
Solution: Perform multiple extractions (at least 3) with the organic solvent to ensure complete recovery of the compound from the aqueous phase.
-
Issue 2: Co-elution of impurities during column chromatography.
-
Possible Cause 1: Inadequate separation on silica (B1680970) gel.
-
Solution: this compound and its analogs have very similar polarities, making their separation on silica gel challenging.
-
Optimize the solvent system: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). A slow, gradual increase in polarity will provide better resolution.
-
Consider alternative stationary phases: If silica gel does not provide adequate separation, consider using reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile (B52724)/water).
-
-
-
Possible Cause 2: Overloading the column.
-
Solution: Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor separation.
-
Issue 3: Difficulty in inducing crystallization.
-
Possible Cause 1: Presence of persistent impurities.
-
Solution: If the compound fails to crystallize, it may be due to the presence of impurities that inhibit crystal lattice formation. It is advisable to repeat the column chromatography step to further purify the product.
-
-
Possible Cause 2: Unsuitable crystallization solvent.
-
Solution: The choice of solvent is critical for successful crystallization.
-
Solvent screening: Test a range of solvents with varying polarities (e.g., acetone (B3395972), ethanol, ethyl acetate, or mixtures with a non-polar solvent like hexane).[9]
-
Slow evaporation: Dissolve the compound in a minimal amount of a suitable solvent and allow the solvent to evaporate slowly at room temperature.[9]
-
Vapor diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a "poor" solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the good solvent can induce crystallization.
-
-
Data Presentation
The following table summarizes hypothetical quantitative data from a typical purification of this compound, illustrating the expected increase in purity at each stage.
| Purification Step | Starting Mass (mg) | Recovered Mass (mg) | Yield (%) | Purity by HPLC (%) |
| Crude Extract | 1000 | 1000 | 100 | 45 |
| Column Chromatography | 1000 | 400 | 40 | 90 |
| Recrystallization | 400 | 320 | 80 | >98 |
Experimental Protocols
Protocol 1: Analytical High-Performance Liquid Chromatography (HPLC)
This method is suitable for assessing the purity of this compound preparations.
-
Instrumentation: HPLC system with a UV/DAD detector.[14]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A).
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 330 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase.
Protocol 2: Preparative Column Chromatography
This protocol is for the purification of the crude extract.
-
Stationary Phase: Silica gel (60 Å, 70-230 mesh).
-
Column: Appropriate size glass column.
-
Mobile Phase: A gradient of ethyl acetate in hexane (B92381). Start with 100% hexane and gradually increase the concentration of ethyl acetate.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the silica with the adsorbed sample and carefully load it onto the top of the packed column.
-
Elute the column with the hexane/ethyl acetate gradient, starting with low polarity.
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) or HPLC.
-
Combine the fractions containing the pure this compound and evaporate the solvent.
-
Protocol 3: Recrystallization
This protocol is for the final purification step.
-
Procedure:
-
Dissolve the partially purified this compound from column chromatography in a minimal amount of a hot solvent (e.g., acetone or ethyl acetate).
-
Slowly add a non-polar "anti-solvent" (e.g., hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
-
Mandatory Visualization
References
- 1. The aspergillic acid biosynthetic gene cluster predicts neoaspergillic acid production in Aspergillus section Circumdati [agris.fao.org]
- 2. Identification of the Neoaspergillic Acid Biosynthesis Gene Cluster by Establishing an In Vitro CRISPR-Ribonucleoprotein Genetic System in Aspergillus melleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites [frontiersin.org]
- 6. BIOSYNTHESIS OF NEOASPERGILLIC AND NEOHYDROXYASPERGILLIC ACIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chromatographic Analysis of Aflatoxigenic Aspergillus flavus Isolated from Malaysian Sweet Corn [mdpi.com]
- 13. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Technical Support Center: Optimizing Culture Conditions for Aspergillus sclerotiorum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspergillus sclerotiorum. The information provided is intended to help optimize culture conditions for maximal yield of biomass and secondary metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and pH for the growth of Aspergillus sclerotiorum?
A1: The optimal growth temperature for Aspergillus sclerotiorum is between 25–30°C (77–86°F)[1]. While specific optimal pH for maximal growth is not extensively documented in the literature for this exact species, a pH range of 5.5 to 7.0 is generally suitable for many Aspergillus species. For secondary metabolite production, the optimal conditions may vary. For instance, in a biotransformation process using A. sclerotiorum, a pH of 7.0 and a temperature of 25°C were found to be optimal.
Q2: Which culture media are recommended for growing Aspergillus sclerotiorum?
A2: Aspergillus sclerotiorum can be effectively cultivated on a variety of standard fungal media. The choice of medium can influence colony morphology, sporulation, and secondary metabolite production. Commonly used media include:
-
Czapek Yeast Autolysate Agar (B569324) (CYA): On CYA, colonies are typically floccose with white mycelial areas and cream to light yellow sporulation. A yellow soluble pigment and clear exudate are often produced[1].
-
Malt Extract Agar (MEA): MEA-grown colonies are morphologically similar to those on CYA but lack the production of pigments and exudates. The reverse of the colony is typically brown[1].
-
Potato Dextrose Agar (PDA): PDA is a general-purpose medium that supports good mycelial growth of many Aspergillus species.
Q3: What are the key secondary metabolites produced by Aspergillus sclerotiorum?
A3: Aspergillus sclerotiorum is known to produce several secondary metabolites, some of which have potential applications in biotechnology and medicine. These include:
-
Ochratoxin: This mycotoxin is produced by some strains, although often in low amounts[1].
-
Quinidine: This antiarrhythmic alkaloid has been detected in cultures of A. sclerotiorum.
-
Other mycotoxins: Some strains may produce xanthomegnin, viomellein, vioxanthin, and penicillic acid in small quantities[1].
-
The fungus is also of interest for its role in the biotransformation of various compounds, including phenazines, steroids, and alkaloids.
Q4: How can I improve the yield of a specific secondary metabolite?
A4: Optimizing secondary metabolite production often requires a systematic approach of varying culture parameters one at a time. Key factors to consider include:
-
Medium Composition: The carbon and nitrogen sources can significantly impact secondary metabolism. Experiment with different sugars (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) nitrate).
-
pH and Temperature: The optimal pH and temperature for secondary metabolite production may differ from the optimal conditions for vegetative growth.
-
Aeration: Adequate oxygen supply is crucial for the growth of this aerobic fungus and for the biosynthesis of many secondary metabolites. Ensure good aeration by using baffled flasks or a shaker with an appropriate agitation speed.
-
Incubation Time: Secondary metabolites are often produced during the stationary phase of growth. Therefore, it is important to determine the optimal harvest time by performing a time-course experiment.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or no growth | - Inappropriate culture medium or pH.- Suboptimal temperature.- Low inoculum density.- Contamination with inhibitory microorganisms. | - Verify the composition and pH of the medium.- Ensure the incubator is set to the optimal temperature range (25-30°C)[1].- Increase the inoculum size.- Check for bacterial or other fungal contamination microscopically. |
| Low sporulation | - Inappropriate culture medium.- Lack of light (for some species).- Unfavorable humidity. | - Some media promote sporulation better than others; test different media like PDA or MEA.- While not always necessary, some fungi require light to induce sporulation.- Ensure adequate humidity in the incubator. |
| Inconsistent secondary metabolite yield | - Variability in inoculum preparation.- Inconsistent fermentation conditions (pH, temperature, aeration).- Genetic instability of the fungal strain. | - Standardize the inoculum preparation procedure (e.g., spore concentration).- Carefully monitor and control fermentation parameters.- Re-isolate the strain from a single spore to ensure a homogenous population. |
| Bacterial contamination | - Improper aseptic technique.- Contaminated media or glassware. | - Strictly follow aseptic techniques during all manipulations.- Ensure all media and equipment are properly sterilized. |
| Cross-contamination with other fungi | - Airborne spores in the laboratory environment. | - Work in a laminar flow hood.- Regularly clean and disinfect the laboratory and incubators. |
| No sclerotia formation | - Inappropriate culture medium or conditions. | - Sclerotia formation can be strain-specific and influenced by the culture medium. Some studies have shown that adding plant-based materials like raisins or corn kernels to the medium can induce sclerotia formation in some Aspergillus species[2]. |
Data Presentation
Table 1: Optimal Growth and Biotransformation Conditions for Aspergillus sclerotiorum
| Parameter | Optimal Value | Notes |
| Growth Temperature | 25-30°C | [1] |
| Biotransformation Temperature | 25°C | For the conversion of phenazine-1-carboxylic acid. |
| Biotransformation pH | 7.0 | For the conversion of phenazine-1-carboxylic acid. |
| Colony Growth Rate on CYA at 25°C | 56-58 mm in 7 days | [3] |
| Colony Growth Rate on CYA at 37°C | 32-36 mm in 7 days | [3] |
Table 2: Secondary Metabolite Production by Aspergillus sclerotiorum
| Secondary Metabolite | Culture Medium | Incubation Time | Yield |
| Quinidine | Potato Dextrose Broth (PDB) | 7-21 days | Yield increases with incubation time. |
| 3-Hydroxy-phenazine 1-carboxylic acid (from biotransformation) | Not specified | 60 hours | 1060 mg/L |
| Ochratoxin | Not specified | Not specified | Produced in low amounts[1]. |
Experimental Protocols
Protocol 1: General Culture Optimization
This protocol provides a framework for systematically optimizing culture conditions for maximal biomass or secondary metabolite yield.
-
Inoculum Preparation:
-
Grow Aspergillus sclerotiorum on a suitable agar medium (e.g., PDA) at 25-30°C for 7-10 days until sporulation is observed.
-
Harvest spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
-
-
One-Factor-at-a-Time (OFAT) Optimization:
-
Medium Components: Prepare a basal medium and vary one component at a time (e.g., carbon source, nitrogen source, key minerals). For each variation, inoculate with a standardized spore suspension and incubate under constant conditions.
-
pH: Prepare the optimal medium from the previous step and adjust the initial pH to different values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) before sterilization.
-
Temperature: Inoculate flasks with the optimized medium at the optimal pH and incubate them at different temperatures (e.g., 20°C, 25°C, 30°C, 35°C).
-
Aeration (Agitation Speed): For liquid cultures, test different agitation speeds (e.g., 100, 150, 200, 250 rpm) in a shaker incubator.
-
-
Analysis:
-
After a fixed incubation period, harvest the cultures.
-
For biomass determination, separate the mycelium from the broth by filtration, dry it at 60-80°C to a constant weight, and record the dry cell weight (DCW) in g/L.
-
For secondary metabolite analysis, extract the compound of interest from the mycelium or the culture filtrate using an appropriate solvent and quantify it using techniques like HPLC or GC-MS.
-
Protocol 2: Quantification of Fungal Biomass
-
Harvesting: Separate the mycelial mass from the liquid culture by filtration through a pre-weighed filter paper.
-
Washing: Wash the mycelial biomass with distilled water to remove any residual medium components.
-
Drying: Dry the filter paper with the biomass in a hot air oven at 60-80°C until a constant weight is achieved.
-
Calculation: The biomass concentration (g/L) is calculated by subtracting the initial weight of the filter paper from the final weight and dividing by the volume of the culture.
Protocol 3: Extraction and Quantification of Secondary Metabolites
This is a general protocol; specific solvents and methods will vary depending on the target metabolite.
-
Extraction from Mycelium:
-
Homogenize the harvested and dried mycelium.
-
Extract the metabolites with a suitable organic solvent (e.g., methanol, ethyl acetate, chloroform) by shaking or sonication.
-
Repeat the extraction process 2-3 times.
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
-
Extraction from Culture Filtrate:
-
Perform liquid-liquid extraction of the culture filtrate with an immiscible organic solvent.
-
Separate the organic phase and evaporate the solvent.
-
-
Quantification:
-
Re-dissolve the dried extract in a suitable solvent.
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify the target compound by comparing its peak area to a standard curve prepared with known concentrations of the pure compound.
-
Visualizations
References
- 1. library.bustmold.com [library.bustmold.com]
- 2. Formation of Sclerotia and Production of Indoloterpenes by Aspergillus niger and Other Species in Section Nigri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multilocus Phylogeny and Antifungal Susceptibility of Aspergillus Section Circumdati from Clinical Samples and Description of A. pseudosclerotiorum sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Purity of Neohydroxyaspergillic Acid Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the purity of Neohydroxyaspergillic acid samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
A1: Crude extracts containing this compound, a fungal metabolite, are often complex mixtures. Common impurities can include:
-
Structurally Related Analogs: Other pyrazine (B50134) derivatives and analogs of aspergillic acid are frequently co-produced by the fungus.
-
Other Fungal Metabolites: A diverse array of other secondary metabolites, depending on the fungal strain and culture conditions, may be present.
-
Pigments: Fungal cultures can produce various pigments that may be extracted along with the target compound.
-
Lipids and Fatty Acids: Mycelial extracts can be rich in lipids, which may co-elute with this compound, particularly when using less polar solvents.
-
Residual Media Components: Sugars, amino acids, and other components from the culture medium may be present in the initial extract.
Q2: My this compound appears to be degrading during purification. What are the likely causes and how can I prevent this?
A2: this compound, like other hydroxamic acid derivatives, can be susceptible to degradation under certain conditions. Key factors include:
-
pH Instability: The compound may be unstable in strongly acidic or basic conditions. It is advisable to maintain a near-neutral pH during extraction and purification whenever possible.
-
Thermal Lability: Prolonged exposure to high temperatures can lead to degradation. Avoid excessive heating during solvent evaporation and other steps.
-
Oxidation: The presence of oxygen can contribute to the degradation of complex organic molecules.[1] While not extensively studied for this specific compound, storing samples under an inert atmosphere (e.g., nitrogen or argon) and in the dark can minimize oxidative and photodegradation.
Q3: What are the recommended analytical techniques for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is the primary method for quantitative purity analysis. A reversed-phase C18 column is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of this compound and identifying impurities by their mass-to-charge ratio.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for quantitative analysis (qNMR) against a certified internal standard.
Troubleshooting Guides
Guide 1: Poor Separation during Silica (B1680970) Gel Column Chromatography
Issue: My this compound sample is streaking on the silica gel column, or I am getting poor separation from impurities.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Compound is too polar for the solvent system | Gradually increase the polarity of the mobile phase. For instance, if using a hexane-ethyl acetate (B1210297) system, increase the proportion of ethyl acetate. For highly polar compounds, a dichloromethane-methanol gradient may be more effective. |
| Strong interaction with acidic silanol (B1196071) groups | Add a small amount of a modifier to the mobile phase. For a mildly acidic compound like this compound, adding a small percentage (0.1-1%) of acetic or formic acid to the mobile phase can improve peak shape and elution. |
| Sample Overload | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad bands and poor separation. |
| Improper Column Packing | Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column will result in uneven flow and band broadening. |
| Inappropriate Stationary Phase | If issues persist, consider using a different stationary phase, such as reversed-phase silica (C18) or alumina. |
Guide 2: Difficulty with Crystallization
Issue: I am unable to obtain crystals of this compound from the purified fractions.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. It may be necessary to repeat the final chromatographic purification step. |
| Incorrect Solvent System | Experiment with different solvent systems. A common technique is to dissolve the compound in a "good" solvent (e.g., acetone, ethyl acetate) and slowly add an "anti-solvent" (e.g., hexane, water) until the solution becomes slightly turbid, then allow it to cool slowly. |
| Supersaturation Not Achieved | The solution may not be sufficiently concentrated. Slowly evaporate the solvent to increase the concentration of the compound. |
| Rapid Cooling | Allowing the solution to cool too quickly can lead to the formation of an amorphous solid or oil instead of crystals. Slow, controlled cooling is crucial. |
| Lack of Nucleation Sites | If you have a previously obtained crystal, "seeding" the supersaturated solution with a tiny crystal can initiate crystallization. Scratching the inside of the glass vessel with a glass rod can also sometimes induce nucleation. |
Quantitative Data
The following table summarizes representative purity data for Aspergillic Acid, a closely related analog, achieved through different purification steps. This data can serve as a benchmark for optimizing the purification of this compound.
| Purification Step | Purity (%) | Recovery (%) | Analytical Method |
| Crude Extract | 15-30 | - | HPLC-UV |
| Silica Gel Chromatography | 85-95 | 60-80 | HPLC-UV |
| Preparative HPLC | >98 | 70-90 | HPLC-UV |
| Crystallization | >99 | 80-95 | HPLC-UV, NMR |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Chromatography
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity by increasing the proportion of ethyl acetate. For very polar impurities, a final wash with a small percentage of methanol (B129727) in dichloromethane (B109758) may be necessary.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure compound (as determined by TLC) and evaporate the solvent under reduced pressure.
Protocol 2: Quantitative Analysis by Reversed-Phase HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
Caption: Proposed degradation pathways for this compound.
References
Stability of Neohydroxyaspergillic acid under long-term storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of neohydroxyaspergillic acid under long-term storage conditions. Due to the limited publicly available stability data for this compound, this guide focuses on establishing a robust stability testing protocol and troubleshooting common issues encountered during such studies. The principles outlined here are based on general chemical stability testing guidelines and information available for related compounds like aspergillic acid.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound during storage?
A1: The stability of this compound, like many organic molecules, is likely influenced by several environmental factors:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1]
-
Light: Exposure to UV or visible light can lead to photodegradation, especially for colored compounds.[1]
-
Humidity: Moisture can facilitate hydrolytic degradation, particularly for solid-state samples.[1]
-
Oxygen: The presence of oxygen may lead to oxidative degradation.[1]
-
pH: In solution, the pH can significantly impact the stability of acidic or basic compounds, potentially catalyzing hydrolysis or other degradation reactions.[1]
Q2: What are the recommended general storage conditions for this compound?
A2: Based on general best practices for chemical storage, this compound should be stored in a cool, dark, and dry place.[1][2] It is advisable to keep it in a tightly sealed container to protect it from moisture and oxygen.[1] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended, especially in the absence of specific stability data.[3]
Q3: How can I establish a stability-indicating method for this compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential components. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a commonly used technique for this purpose.[4][5] The development of such a method typically involves forced degradation studies.[6][7]
Q4: What are forced degradation studies and why are they necessary?
A4: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, light, and oxidizing agents) to accelerate its degradation.[6][8][9] These studies are crucial for:
-
Characterizing degradation products.
-
Developing and validating a stability-indicating analytical method by ensuring the method can separate the intact drug from its degradants.[7]
-
Understanding the intrinsic stability of the molecule.[6]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis | Formation of degradation products. | - Characterize the new peaks using mass spectrometry to identify potential degradation products.[1] - Review storage conditions to identify the likely cause of degradation (e.g., exposure to light, elevated temperature).[1] |
| Decrease in assay value over time | Degradation of this compound. | - Confirm the degradation by re-analyzing a freshly prepared standard. - If degradation is confirmed, evaluate the storage conditions and consider more protective measures (e.g., lower temperature, inert atmosphere). |
| Inconsistent or irreproducible results | - Instability of the compound in the analytical solvent. - Improper sample handling. | - Prepare solutions fresh for each analysis. - If solutions must be stored, evaluate their short-term stability at different temperatures (e.g., room temperature, 2-8°C). - Ensure consistent sample preparation procedures. |
| No degradation observed in forced degradation studies | The stress conditions are not harsh enough. | - Increase the duration of exposure, the concentration of the stress agent (e.g., acid, base, oxidizing agent), or the temperature.[7][8] - It's important to note that the goal is to achieve 5-20% degradation; complete degradation is not necessary.[7][9] |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study
This protocol outlines a typical stability study design based on ICH guidelines.
1. Sample Preparation:
-
Prepare multiple aliquots of this compound in the intended storage container (e.g., amber glass vials).
2. Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[1]
3. Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.[1]
4. Analytical Method:
-
Use a validated stability-indicating HPLC-UV or HPLC-MS method. The method must be able to separate this compound from its potential degradation products.[1]
5. Data Analysis:
-
At each time point, analyze the samples for appearance, assay, and degradation products.
-
Plot the assay of this compound against time for each storage condition.
-
Identify and quantify any significant degradation products.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[9][10]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.[9]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Heat at 60-80°C for a specified period. Neutralize with an equivalent amount of HCl before analysis.[9]
-
Oxidation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified period.[8]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a specified period. Also, heat the stock solution under reflux.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
3. Analysis:
-
Analyze the stressed samples using an appropriate analytical method (e.g., HPLC-UV/MS). Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: Summary of Long-Term Stability Data at 25°C / 60% RH
| Time (Months) | Appearance | Assay (%) | Individual Unspecified Degradant (%) | Total Degradants (%) |
| 0 | White to off-white powder | 99.8 | < 0.05 | 0.1 |
| 3 | No change | 99.7 | < 0.05 | 0.1 |
| 6 | No change | 99.5 | 0.06 | 0.2 |
| 12 | No change | 99.2 | 0.08 | 0.3 |
| 24 | No change | 98.5 | 0.10 | 0.5 |
Table 2: Summary of Forced Degradation Study Results
| Stress Condition | Duration/Temp | Assay (%) | Major Degradant 1 (RT) (%) | Major Degradant 2 (RT) (%) | Total Degradants (%) |
| 0.1 M HCl | 8 hours @ 80°C | 85.2 | 5.1 (RT 4.2 min) | 3.5 (RT 5.8 min) | 14.8 |
| 0.1 M NaOH | 8 hours @ 80°C | 90.5 | 3.2 (RT 3.9 min) | Not Detected | 9.5 |
| 3% H₂O₂ | 24 hours @ RT | 92.1 | 4.8 (RT 6.1 min) | 1.2 (RT 7.3 min) | 7.9 |
| Heat (Solid) | 48 hours @ 100°C | 98.9 | Not Detected | Not Detected | 1.1 |
| Photostability | ICH Q1B | 96.4 | 2.1 (RT 8.2 min) | Not Detected | 3.6 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. viallabeller.com [viallabeller.com]
- 3. Long-Term Storage Stability and Nitric Oxide Release Behavior of (N-Acetyl-S-nitrosopenicillaminyl)-S-nitrosopenicillamine-Incorporated Silicone Rubber Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Neohydroxyaspergillic Acid Production
Welcome to the technical support center for the production of Neohydroxyaspergillic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the scale-up of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a fungal secondary metabolite with a pyrazinone core structure. It exhibits a range of biological activities, including antibacterial, antifungal, and antitumoral effects.[1] Its potential as a therapeutic agent is a key driver for research into its large-scale production.
Q2: Which microorganisms are known to produce this compound?
A2: this compound is produced by several species of fungi, most notably from the genus Aspergillus. Strains of Aspergillus flavus, Aspergillus oryzae, and Aspergillus melleus have been identified as producers of this compound.[2][3]
Q3: What is the biosynthetic precursor for this compound?
A3: The primary biosynthetic precursor for this compound is the amino acid L-leucine.[2][4] Two molecules of L-leucine are incorporated to form the basic structure of the molecule.
Q4: What are the key genes involved in the biosynthesis of this compound?
A4: The biosynthesis of this compound involves a dedicated gene cluster. Key enzymes encoded by this cluster include a nonribosomal peptide synthetase-like (NRPS-like) enzyme (encoded by neaC), a P450 oxidase (neaD), and a hydrolase (neaB).[1][5]
Q5: How can the production of this compound be genetically enhanced?
A5: Genetic engineering strategies can significantly improve the yield of this compound. One effective approach has been the deletion of negative transcriptional regulators, such as mcrA in Aspergillus melleus, which has been shown to enhance the production of both neoaspergillic acid and this compound.[1][3]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the production and scale-up of this compound.
Issue 1: Low Yield of this compound
Low product yield is a frequent challenge in fermentation processes. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Fermentation Medium | Systematically test different carbon and nitrogen sources. L-leucine is a direct precursor and its supplementation can be beneficial. Evaluate the effect of trace mineral supplementation. |
| Inadequate Aeration and Mixing | Increase agitation speed and/or sparging rate to ensure dissolved oxygen (DO) levels are maintained. Poor mixing can lead to localized nutrient depletion and accumulation of inhibitory byproducts. |
| pH Drift | Implement a pH control system to maintain the optimal pH range for fungal growth and secondary metabolite production. The optimal pH may vary depending on the specific strain. |
| Strain Instability | Return to a cryopreserved master cell bank to generate a fresh working stock. Perform serial subculturing to assess for any morphological or productive instability. |
Issue 2: Inconsistent Production Between Batches
Batch-to-batch variability is a significant hurdle in scaling up production.
| Potential Cause | Troubleshooting Steps |
| Variable Inoculum Quality | Standardize the inoculum preparation protocol, including the age and physiological state of the seed culture. Ensure a consistent spore concentration or mycelial biomass is used for inoculation. |
| Fluctuations in Environmental Parameters | Ensure tight control and monitoring of critical fermentation parameters such as temperature, pH, and dissolved oxygen.[6] |
| Raw Material Variability | Source high-quality raw materials from reliable suppliers. Perform quality control checks on incoming raw materials to ensure consistency.[7] |
Issue 3: Difficulties in Downstream Purification
Purification of this compound from the fermentation broth can be challenging due to the presence of structurally similar compounds.
| Potential Cause | Troubleshooting Steps |
| Co-elution of Impurities | Optimize the mobile phase composition and gradient in chromatographic steps to improve the resolution between this compound and related analogs like neoaspergillic acid.[8] |
| Emulsion Formation During Extraction | The presence of biomass and extracellular proteins can lead to emulsion formation during solvent extraction. Centrifuge the fermentation broth at high speed to pellet cells and debris before extraction. The addition of brine can also help to break emulsions.[6][8] |
| Low Recovery from Extraction | Test a panel of solvents with varying polarities (e.g., ethyl acetate (B1210297), n-butanol, or a mixture of dichloromethane (B109758) and methanol) to identify the optimal solvent for extraction. |
Data Presentation
Table 1: Effect of Culture Medium on this compound Production
| Culture Medium | Key Components | Relative Production Yield (%) | Reference |
| Potato Dextrose Broth (PDB) | Potato infusion, Dextrose | ~100 | [9] |
| Czapek-Dox Broth (CZD) | Sucrose, Sodium Nitrate | Lower than PDB | [9] |
| CZD with Metallic Mesh | Sucrose, Sodium Nitrate, Metallic support | Increased compared to CZD | [9] |
Note: This table provides a qualitative comparison based on available literature. Actual yields will vary depending on the fungal strain and specific fermentation conditions.
Experimental Protocols
Protocol 1: General Fermentation for this compound Production
-
Media Preparation: Prepare the desired fermentation medium (e.g., Potato Dextrose Broth). Sterilize by autoclaving.
-
Inoculation: Aseptically inoculate the sterile medium with a fresh spore suspension or a vegetative seed culture of the producing fungal strain.
-
Fermentation: Incubate the culture on a rotary shaker at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 9-21 days). Monitor parameters such as pH and biomass growth.
-
Harvesting: After the fermentation period, harvest the broth by separating the mycelium from the culture filtrate through filtration or centrifugation.
Protocol 2: Extraction and Purification of this compound
-
Acidification: Acidify the culture filtrate to approximately pH 2-3 with an appropriate acid (e.g., hydrochloric acid).[2]
-
Solvent Extraction: Extract the acidified filtrate multiple times with an organic solvent such as ethyl acetate or chloroform.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Chromatographic Purification: Subject the crude extract to column chromatography using silica (B1680970) gel. Elute with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate) to separate this compound from other compounds.
-
Crystallization: Further purify the fractions containing this compound by crystallization from a suitable solvent system to obtain the pure compound.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from L-leucine.
General Workflow for Production and Purification
Caption: A generalized workflow for the production and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low yields of this compound.
References
- 1. Identification of the Neoaspergillic Acid Biosynthesis Gene Cluster by Establishing an In Vitro CRISPR-Ribonucleoprotein Genetic System in Aspergillus melleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BIOSYNTHESIS OF NEOASPERGILLIC AND NEOHYDROXYASPERGILLIC ACIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of fungicidal and acaricidal metabolite production by endophytic fungus Aspergillus sp. SPH2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Neohydroxyaspergillic Acid in Complex Biological Matrices
Welcome to the technical support center for the analytical method development of Neohydroxyaspergillic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for quantifying this compound in biological samples?
A1: For the quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the analyte amidst a multitude of endogenous components. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be a cost-effective alternative, it may lack the required sensitivity and be more susceptible to interferences from the biological matrix.
Q2: What are the initial and most critical steps when developing a robust analytical method for this compound?
A2: The foundational steps for a robust method involve comprehensive method development and validation. Key considerations include:
-
Sample Preparation: Optimizing the extraction of this compound from the biological matrix to efficiently remove proteins, phospholipids, and other interfering substances.
-
Chromatographic Separation: Developing a selective and efficient separation on an appropriate analytical column to resolve the analyte from any co-eluting matrix components.
-
Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters, including ionization source settings and transition selection (MRM), to maximize the signal-to-noise ratio for this compound.
-
Method Validation: Rigorously validating the method's performance by assessing linearity, accuracy, precision, recovery, matrix effect, and the stability of the analyte under various conditions.
Q3: How can I effectively clean up my plasma/blood samples to minimize matrix effects?
A3: There are several effective techniques for preparing plasma or blood samples for this compound analysis:
-
Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile (B52724) or methanol, is added to the sample to precipitate proteins. It is often a good starting point for method development.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting this compound from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is critical and should be optimized based on the polarity of the analyte.
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for sample cleanup and analyte concentration. It can provide cleaner extracts than PPT or LLE, leading to reduced matrix effects and improved assay sensitivity. The selection of the appropriate sorbent (e.g., reversed-phase, ion-exchange) is crucial for successful extraction.
Q4: What are the key stability considerations for this compound in biological matrices?
A4: Ensuring the stability of this compound throughout the sample lifecycle is critical for accurate quantification.[1] Stability should be evaluated under the following conditions:
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Determine the stability at room temperature for the duration of sample preparation.
-
Long-Term Storage Stability: Evaluate the stability in the storage freezer over the expected duration of the study.
-
Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler. The addition of antioxidants or pH modifiers to the collection tubes or during sample processing might be necessary to prevent degradation.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery | Inefficient extraction from the biological matrix. | Optimize the extraction solvent or the pH of the sample for LLE. For SPE, evaluate different sorbents and elution solvents. |
| Adsorption to labware. | Use low-adsorption polypropylene (B1209903) tubes and pipette tips. | |
| Poor Peak Shape | Column contamination with matrix components. | Implement a more rigorous column washing step between injections. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure the analyte is in a single ionic state. | |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| High Matrix Effect (Ion Suppression/Enhancement) | Co-eluting endogenous components from the matrix are interfering with the ionization of the analyte. | Improve sample cleanup by using a more selective method like SPE. Optimize the chromatographic separation to resolve the analyte from the interfering peaks. |
| Inconsistent Results | Variability in sample preparation. | Ensure consistent timing and technique for all sample preparation steps. Use an internal standard to normalize for variability. |
| Instrument instability. | Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing optimally. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample in a polypropylene microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.[3][4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode should be evaluated.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM Transitions: Infuse a standard solution of this compound to determine the precursor ion and the most abundant and stable product ions.
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage to maximize the signal for the analyte.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical flow diagram for troubleshooting inconsistent analytical results.
References
- 1. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical stability and bioadhesive properties of an ester prodrug of Delta 9-tetrahydrocannabinol in poly(ethylene oxide) matrices: effect of formulation additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites [frontiersin.org]
- 4. Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Neohydroxyaspergillic Acid and Aspergillic Acid
A deep dive into the antimicrobial and cytotoxic properties of two related fungal metabolites, this guide provides a comparative analysis of neohydroxyaspergillic acid and aspergillic acid for researchers, scientists, and drug development professionals. This report synthesizes available data on their bioactivity, mechanisms of action, and experimental protocols to facilitate further investigation and drug discovery.
This compound and aspergillic acid are pyrazine-derived secondary metabolites produced by various species of the Aspergillus genus. Structurally, both are cyclic hydroxamic acids, a feature central to their biological activities. Aspergillic acid is primarily produced by Aspergillus flavus, while this compound is associated with Aspergillus sclerotiorum. Their shared chemical scaffold confers potent antimicrobial and cytotoxic properties, making them subjects of interest for the development of new therapeutic agents.
Comparative Bioactivity Data
While direct comparative studies under identical experimental conditions are limited, the available literature provides valuable insights into the bioactivity of both compounds. The following table summarizes the known quantitative data for this compound and qualitative descriptions of aspergillic acid's potency.
| Bioactivity | Compound | Organism/Cell Line | Metric | Value |
| Antibacterial | This compound | Gram-positive and Gram-negative bacteria | MIC | 0.49 - 15.62 µg/mL |
| Aspergillic acid | Gram-positive and Gram-negative bacteria | MIC | Potent inhibitory activity reported | |
| Antiviral | This compound | Bacterial viruses | - | Activity reported[1] |
| Antiprotozoan | This compound | - | - | Activity reported[1] |
| Cytotoxicity | This compound | Human cancer cell lines (SPC-A-1, BEL-7402, SGC-7901, K562) | IC50 | 7.99 - 24.90 µg/mL |
| Aspergillic acid | - | IC50 | Cytotoxic properties reported |
Mechanism of Action: Iron Chelation
The primary mechanism of action for both this compound and aspergillic acid is their ability to chelate metal ions, particularly iron (Fe³⁺), through their hydroxamic acid functional group.[2] This sequestration of essential iron disrupts vital cellular processes in microbes and cancer cells that rely on iron as a cofactor for enzymatic reactions, such as DNA replication and cellular respiration. This disruption of iron homeostasis is a key contributor to their observed antimicrobial and cytotoxic effects.
Biosynthesis of Aspergillic Acid and this compound
The biosynthetic pathways of these two compounds are distinct, primarily differing in their amino acid precursors. Aspergillic acid is synthesized in Aspergillus flavus from one molecule of L-leucine and one molecule of L-isoleucine.[3][4] In contrast, this compound, produced by species like Aspergillus sclerotiorum, is derived from two molecules of L-leucine.[5][6] These precursors undergo a series of enzymatic reactions orchestrated by gene clusters to form the final pyrazinone structures.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aspergillic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites [frontiersin.org]
A Comparative Analysis of the Biological Activities of Neohydroxyaspergillic Acid and Neoaspergillic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Neohydroxyaspergillic acid and neoaspergillic acid, two pyrazine-derived mycotoxins produced by Aspergillus species. Both compounds are of interest to the scientific community for their significant antimicrobial and cytotoxic effects. This document synthesizes available experimental data to facilitate an objective comparison of their performance and potential applications in drug discovery.
Introduction
This compound and neoaspergillic acid belong to a class of bioactive secondary metabolites characterized by a pyrazinone core and a hydroxamic acid functional group.[1] Structurally, they are closely related, with their primary difference lying in the substitution pattern of their side chains.[1] This structural similarity gives rise to a shared mechanism of action, yet their biological potencies can differ. This guide will delve into their comparative bioactivities, supported by quantitative data where available.
Comparative Biological Activity
Direct comparative studies under identical experimental conditions for this compound and neoaspergillic acid are limited in the current literature.[1] However, individual studies provide valuable insights into their respective potencies. Neoaspergillic acid has been more extensively characterized quantitatively for its antimicrobial and cytotoxic activities.[2][3] Some research suggests that aspergillic acid and its related compounds, like neoaspergillic acid, exhibit more potent inhibitory activities than this compound against certain microbes.[2]
Table 1: Antibacterial Activity of Neoaspergillic Acid
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.98[3] |
| Bacillus subtilis | Gram-positive | 0.49[2] |
| Gram-positive bacteria (range) | Gram-positive | 0.49 - 15.62[2] |
| Gram-negative bacteria (range) | Gram-negative | 0.49 - 15.62[2] |
Table 2: Cytotoxic Activity of Neoaspergillic Acid
| Human Cancer Cell Line | Cell Type | IC50 (µg/mL) |
| SPC-A-1 | Lung adenocarcinoma | 7.99 - 24.90[2] |
| BEL-7402 | Hepatocellular carcinoma | 7.99 - 24.90[2] |
| SGC-7901 | Gastric adenocarcinoma | 7.99 - 24.90[2] |
| K562 | Chronic myelogenous leukemia | 7.99 - 24.90[2] |
Mechanism of Action
The principal mechanism of action for both this compound and neoaspergillic acid is attributed to their ability to chelate essential metal ions, particularly iron (Fe³⁺), through their hydroxamic acid functional group.[1][4] This sequestration of iron disrupts critical cellular processes that depend on iron as an enzymatic cofactor, such as cellular respiration and DNA synthesis.[1] The resulting iron deprivation is believed to trigger stress-response pathways and interfere with cell proliferation and survival, ultimately leading to the observed antibacterial, antifungal, and cytotoxic effects.[1][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of biological activities.
1. Antibacterial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[3]
-
Bacterial Strains and Culture Conditions: The tested bacterial strains are cultured in Mueller-Hinton Broth (MHB) at 37°C.[3]
-
Preparation of Inoculum: Bacterial suspensions are prepared and their concentration is adjusted to 1 × 10⁶ colony-forming units (CFU)/mL.[3]
-
Assay Procedure:
-
The test compound (e.g., neoaspergillic acid) is dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are prepared in MHB within a 96-well microtiter plate.
-
An equal volume of the bacterial inoculum is added to each well.
-
The final concentrations of the compound typically range from 0.24 to 500 µg/mL.[3]
-
The plate is incubated at 37°C for a specified period (e.g., 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
2. Cytotoxicity Assay (MTT Assay)
The microculture tetrazolium assay (MTT) is a colorimetric assay used for assessing the cytotoxic activity of a compound on cancer cell lines.[6]
-
Cell Lines and Culture Conditions: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in an appropriate medium, typically supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with the test compound dissolved in DMSO at various concentrations. A negative control (DMSO) is also included.[6]
-
The plate is incubated for a specified duration (e.g., 24 hours) at 37°C in a 5% CO₂ atmosphere.[6]
-
Following incubation, an MTT solution is added to each well, and the plate is re-incubated for approximately 4 hours.[6]
-
During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
The medium is removed, and the formazan crystals are solubilized with DMSO.[6]
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Strain-specific activation of aspergillic acid biosynthesis in Aspergillus oryzae NRRL 3483 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the Neoaspergillic Acid Biosynthesis Gene Cluster by Establishing an In Vitro CRISPR-Ribonucleoprotein Genetic System in Aspergillus melleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [pub.uni-bielefeld.de]
Validation of the anticancer effects of Neohydroxyaspergillic acid in multiple cell lines
While direct experimental validation of the anticancer effects of Neohydroxyaspergillic acid across multiple cell lines remains to be extensively documented in publicly available research, a wealth of studies has illuminated the promising cytotoxic and antiproliferative properties of related compounds derived from various fungal species, notably those of the Aspergillus genus. This guide provides a comparative overview of the anticancer activities of several fungal metabolites, offering insights into their mechanisms of action and potential as therapeutic agents.
In the quest for novel anticancer compounds, fungi have emerged as a prolific source of bioactive metabolites. Among these, compounds structurally or functionally related to this compound, such as Aspergillic acid and other fungal polyketides, have demonstrated significant potential in preclinical studies. This report synthesizes the available data on the anticancer effects of these compounds, presenting a comparative analysis of their efficacy in various cancer cell lines.
Comparative Anticancer Activity
The cytotoxic effects of various fungal metabolites have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, serves as a primary metric for comparison. While specific IC50 values for this compound are not available, data for related compounds highlight their potential. For instance, crude extracts of Aspergillus flavus, which produces aspergillic acid, have shown significant anticancer activity against various cancer cell lines, with IC50 values below 50 µg/mL.[1]
| Compound/Extract | Cancer Cell Line(s) | IC50 Value(s) | Reference |
| Aspergillus flavus extract | Multiple cancer cell lines | < 50 µg/mL | [1] |
| Terrein | MCF-7 (Breast cancer) | 1.1 nM | [2] |
| Brefeldin A | HL-60, KB, HeLa, MCF-7, BC-1, SPC-A-1, NCI-H187 | 6.3 - 110 nM | [2] |
| Gliotoxin | Breast cancer cell lines, U-937 (Leukemia), PC-3 (Prostate cancer) | 38 - 985 nM, 0.2 µM, 0.4 µM | [2][3] |
| Fudecadione A | NCI-H187 (Lung cancer), MCF-7 (Breast cancer), KB (Oral epidermoid carcinoma) | 12.6 - 24.9 µM | [2] |
| Dehydroperillic acid | A549 (Lung cancer) | 125 µg/mL | [4] |
Note: The data presented are from various studies and experimental conditions may differ. Direct comparison of IC50 values should be made with caution.
Experimental Protocols
The evaluation of the anticancer effects of these fungal metabolites typically involves a series of standardized in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay): This colorimetric assay is a fundamental method to assess the metabolic activity of cells and, by extension, their viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (e.g., fungal extract or purified metabolite) for a defined period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[1]
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to the control-treated cells.
Apoptosis Assays: To determine if the compound induces programmed cell death (apoptosis), several methods are employed.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic cascade.
-
Mitochondrial Membrane Potential (MMP) Assay: A decrease in MMP is an early indicator of apoptosis. This can be measured using fluorescent dyes like Rhodamine 123.[5]
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the compound. This helps to determine if the compound causes cell cycle arrest.
Signaling Pathways and Mechanisms of Action
The anticancer activity of fungal metabolites is often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Induction of Apoptosis: Many fungal compounds, including asperlin (B1202182) and gliotoxin, have been shown to induce apoptosis in cancer cells.[2] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Cell Cycle Arrest: Some compounds, like asperlin, can arrest the cell cycle at specific checkpoints, such as the G2/M phase in HeLa cervical carcinoma cells.[2] This prevents cancer cells from dividing and proliferating.
Below is a generalized workflow for evaluating the anticancer effects of a novel compound.
References
- 1. Aspergillus Species from the Sabkha Marsh: Potential Antimicrobial and Anticancer Agents Revealed Through Molecular and Pharmacological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Anticancer and Antifungal Compounds from Aspergillus, Penicillium and Other Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptotic Induction in Human Cancer Cell Lines by Antimicrobial Compounds from Antarctic Streptomyces fildesensis (INACH3013) [mdpi.com]
Comparative study of different Aspergillus strains for Neohydroxyaspergillic acid production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Neohydroxyaspergillic acid production by different Aspergillus strains, focusing on available quantitative data, experimental protocols, and the underlying biosynthetic pathways. This compound, a metabolite of interest for its potential biological activities, is primarily produced by species within the Aspergillus section Circumdati.
Comparative Production of this compound
Direct comparative studies quantifying this compound yields across a wide range of Aspergillus species are limited in publicly available literature. However, research on Aspergillus melleus provides valuable quantitative insights into the potential for enhancing production through genetic modification.
A study focusing on Aspergillus melleus IMV 01140 demonstrated a significant increase in this compound production in a mutant strain. Deletion of the negative transcriptional regulator, mcrA, resulted in a 1.6-fold increase in the yield of this compound compared to the wild-type strain[1][2]. This highlights the potential for metabolic engineering to improve the production of this compound.
Table 1: Quantitative Comparison of this compound Production in Aspergillus melleus
| Strain | Genetic Modification | Production Increase (relative to wild type) | Reference |
| Aspergillus melleus IMV 01140 | Wild Type | 1.0x | [1][2] |
| Aspergillus melleus IMV 01140 | ΔmcrA | 1.6x | [1][2] |
Experimental Protocols
The following protocols are based on the methodologies described for the production and analysis of this compound in Aspergillus melleus[1][2].
Fungal Cultivation for this compound Production
-
Strain Incubation: Aspergillus melleus strains are incubated at 26°C on Yeast Extract Peptone Dextrose (YEPD) agar (B569324) plates.
-
Inoculation: For each strain, 1.0 × 10⁷ conidia are inoculated on a YEPD plate.
-
Cultivation: The inoculated plates are cultivated for 6 days.
Extraction of this compound
-
Sample Collection: Five agar plugs (7 mm in diameter) are cut from the culture plate.
-
First Extraction: The agar plugs are extracted with 5 mL of methanol (B129727) followed by 1 hour of sonication. The extract is collected.
-
Second Extraction: The same agar plugs are then extracted with 5 mL of dichloromethane/methanol (1:1) followed by another hour of sonication.
-
Pooling and Preparation: The two extracts are combined, filtered, and then dried under nitrogen gas. The dried residue is reconstituted in 1 mL of methanol for analysis.
Quantification of this compound
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) is used for the quantification of this compound.
-
Analysis: The prepared extracts are analyzed by HPLC to determine the concentration of this compound, typically by comparing the peak area to a standard curve of the purified compound.
Biosynthetic Pathway and Experimental Workflow
The biosynthesis of this compound is closely related to that of neoaspergillic acid. The proposed pathway involves the condensation of two L-leucine molecules to form a pyrazinone core, which is subsequently hydroxylated.
Caption: Proposed biosynthetic pathway of this compound.
The experimental workflow for the production and analysis of this compound from Aspergillus cultures can be summarized in the following diagram.
Caption: Experimental workflow for this compound production and analysis.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Bacterial Cross-Resistance to Neohydroxyaspergillic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neohydroxyaspergillic acid, a pyrazine-based hydroxamic acid, represents a class of antimicrobial compounds with a long history of acknowledged, yet poorly characterized, activity. While early studies confirmed its antibiotic properties, a significant knowledge gap exists regarding its antibacterial spectrum, mechanism of action, and the potential for bacterial cross-resistance with clinically relevant antibiotics. This guide provides a comparative framework for investigating the cross-resistance of bacterial strains to this compound. Due to the scarcity of recent experimental data on this specific compound, this document outlines a theoretical and practical approach based on the known properties of related compounds, such as aspergillic acid, and established methodologies in antimicrobial resistance research. We present proposed experimental protocols, data presentation structures, and conceptual pathway diagrams to guide future research in this area.
Introduction to this compound
The primary proposed mechanism of action for aspergillic acid, and by extension, this compound, is the chelation of essential metal ions, particularly iron (Fe³⁺).[1] By sequestering iron, the compound disrupts crucial bacterial metabolic processes that rely on this metal as a cofactor, leading to growth inhibition.[1]
Comparative Antibacterial Spectrum (Hypothetical Data)
Given the absence of published MIC values for this compound against a wide range of bacterial strains, the following table is presented as a template for organizing future experimental data. For comparative purposes, hypothetical MIC values are provided alongside published MIC ranges for common antibiotics against key pathogenic bacteria. This structure will allow for a clear comparison of this compound's spectrum of activity once data becomes available.
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Data not available | 0.25 - 1 | 0.12 - 1 | 0.5 - 2 |
| Escherichia coli (ATCC 25922) | Data not available | 0.008 - 0.06 | 0.25 - 2 | Not applicable |
| Pseudomonas aeruginosa (ATCC 27853) | Data not available | 0.25 - 1 | 0.5 - 4 | Not applicable |
| Enterococcus faecalis (ATCC 29212) | Data not available | 0.5 - 2 | 4 - 32 | 1 - 4 |
| Klebsiella pneumoniae (ATCC 700603) | Data not available | 0.015 - 0.125 | 0.25 - 1 | Not applicable |
| Streptococcus pneumoniae (ATCC 49619) | Data not available | 0.5 - 2 | Not applicable | 0.12 - 0.5 |
Investigating Cross-Resistance: Experimental Protocols
The following protocols are detailed methodologies for determining the potential for cross-resistance between this compound and other antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the standardized broth microdilution method to determine the MIC of this compound against various bacterial strains.
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 37°C.
-
Select 3-5 isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Induction of Resistance to this compound
This protocol describes a method for inducing resistance in a bacterial strain through continuous exposure to sub-lethal concentrations of this compound.
-
Initial MIC Determination:
-
Determine the baseline MIC of this compound for the selected bacterial strain as described in Protocol 3.1.
-
-
Serial Passage:
-
Inoculate the bacterial strain into a culture tube containing MHB with this compound at a concentration of 0.5x the initial MIC.
-
Incubate at 37°C with shaking for 24 hours.
-
After incubation, transfer an aliquot of the culture to a fresh tube of MHB containing a two-fold higher concentration of this compound.
-
Concurrently, determine the MIC of the passaged culture at each step.
-
Repeat this serial passage daily, progressively increasing the concentration of this compound.
-
-
Isolation of Resistant Mutants:
-
Continue the serial passage until a significant increase in the MIC (e.g., 8-fold or greater) is observed.
-
Plate the resistant culture onto an agar plate containing this compound at the highest concentration that permitted growth to isolate resistant colonies.
-
Cross-Resistance Testing
This protocol is used to determine if bacteria that have developed resistance to this compound also exhibit resistance to other classes of antibiotics.
-
Bacterial Strains:
-
Use the wild-type (susceptible) parent strain and the laboratory-developed this compound-resistant strain.
-
-
MIC Determination for Other Antibiotics:
-
Determine the MICs of a panel of antibiotics (e.g., ciprofloxacin, gentamicin, vancomycin, ampicillin, tetracycline) for both the wild-type and the resistant strain using the broth microdilution method described in Protocol 3.1.
-
-
Data Analysis:
-
Compare the MIC values of the other antibiotics for the wild-type and the resistant strain. A significant increase (typically ≥4-fold) in the MIC for the resistant strain against another antibiotic indicates cross-resistance.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action, potential resistance pathways, and the experimental workflow for investigating cross-resistance.
Caption: Proposed mechanism of this compound via iron chelation.
Caption: Potential mechanisms of bacterial resistance to this compound.
Caption: Workflow for investigating cross-resistance to this compound.
Conclusion and Future Directions
The study of this compound presents a unique opportunity to explore a potentially novel antimicrobial agent. However, the current lack of data necessitates a foundational approach to characterize its activity and resistance profile. This guide provides a roadmap for researchers to systematically investigate the antibacterial properties of this compound and its potential for cross-resistance with existing antibiotics. By following the outlined experimental protocols and utilizing the proposed data presentation frameworks, the scientific community can begin to fill the knowledge gaps surrounding this intriguing natural product. Future research should focus on obtaining purified this compound, performing comprehensive MIC testing against a broad panel of clinical isolates, and elucidating the specific genetic and molecular mechanisms of resistance that may arise. Such studies are critical for determining the potential clinical utility of this compound and its derivatives in an era of growing antimicrobial resistance.
References
A Comparative Spectroscopic Analysis of Neohydroxyaspergillic Acid and Its Isomers
A detailed guide for researchers providing a comparative analysis of the spectroscopic data of Neohydroxyaspergillic acid and its isomers, Aspergillic acid and Neoaspergillic acid. This guide includes quantitative data, experimental protocols, and a visualization of the isomeric relationships to aid in the identification and characterization of these fungal metabolites.
This compound and its isomers, aspergillic acid and neoaspergillic acid, are pyrazine-derived mycotoxins produced by various species of the Aspergillus genus. Their structural similarities and potential co-occurrence in fungal cultures necessitate robust analytical methods for their differentiation and characterization. This guide provides a comparative overview of their spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Molecular Structures and Properties
The core structure of these compounds is a pyrazinone ring, with variations in the substituent groups. These structural differences, though subtle, give rise to distinct spectroscopic fingerprints.
| Property | This compound | Aspergillic Acid | Neoaspergillic Acid |
| Molecular Formula | C₁₂H₂₀N₂O₃ | C₁₂H₂₀N₂O₂[1] | C₁₂H₂₀N₂O₂[2] |
| Molecular Weight | 240.29 g/mol | 224.304 g/mol [1] | 224.30 g/mol [2] |
| IUPAC Name | 1,6-dihydroxy-3,6-bis(2-methylpropyl)pyrazin-2-one | 6-sec-Butyl-1-hydroxy-3-isobutyl-2(1H)-pyrazinone[1] | 1-hydroxy-3,6-bis(2-methylpropyl)pyrazin-2-one[2] |
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of these isomers. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are highly sensitive to their chemical environment.
¹H NMR Spectroscopic Data (in Methanol-d₄, 400 MHz)
| Compound | Proton Assignment | Chemical Shift (ppm) |
| This compound | Data not available in searched literature | Data not available |
| Neoaspergillic Acid | Detailed assignments in supplementary data of cited literature[3] | Data not available |
| Aspergillic Acid | Data not available in searched literature | Data not available |
¹³C NMR Spectroscopic Data (in Methanol-d₄, 100 MHz)
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | Data not available in searched literature | Data not available |
| Neoaspergillic Acid | Detailed assignments in supplementary data of cited literature[3] | Data not available |
| Aspergillic Acid | Data not available in searched literature | Data not available |
Note: A study by Wang et al. (2023) reports the acquisition of ¹H and ¹³C NMR spectra for this compound and Neoaspergillic acid, with the data presented in the supplementary information (Figures S2–S4) of their publication.[3] Researchers are encouraged to consult this source for detailed spectral assignments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules, aiding in their identification and structural confirmation.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 241 | Data not available in searched literature |
| Aspergillic Acid | 225.16[4] | Data not available in searched literature |
| Neoaspergillic Acid | 225 | Data not available in searched literature |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems like the pyrazinone ring.
| Compound | λmax (nm) | Solvent |
| This compound (as Hydroxyaspergillic acid) | 328, 235[5] | Water (pH 8) |
| Aspergillic Acid | 328, 235[5] | Water (pH 8) |
| Neoaspergillic Acid | Data not available in searched literature | Not specified |
Note: The UV-Vis spectra of aspergillic acid and hydroxyaspergillic acid have been reported to be "essentially identical".[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. While specific spectra for these isomers were not found, the general characteristic absorptions for the pyrazine (B50134) N-oxide core and associated functional groups can be predicted.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (alkyl) | 2850-3000 |
| C=O stretch (pyrazinone) | 1650-1690 |
| C=N stretch (pyrazine ring) | 1500-1600 |
| N-O stretch (N-oxide) | 1200-1300 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of aspergillic acid derivatives.
NMR Spectroscopy
Sample Preparation:
-
Dissolve a few milligrams of the purified fungal metabolite in a suitable deuterated solvent (e.g., methanol-d₄, chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer (e.g., Varian Mercury Plus 400 spectrometer).[3]
-
¹H NMR:
-
Acquire spectra using a standard pulse sequence.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire spectra using a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs for these experiments to establish proton-proton and proton-carbon correlations for complete structural assignment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation:
-
Extract the metabolites from the fungal culture using an appropriate solvent (e.g., ethyl acetate).
-
Dry the extract and redissolve it in a solvent compatible with the LC mobile phase (e.g., methanol/water mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Instrumentation and Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of these mycotoxins.[3]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is typically employed.[3]
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
-
Ionization Mode: Positive ion mode is generally used for the detection of these compounds.[3]
-
Data Acquisition: Acquire data in full scan mode to identify the precursor ions and in product ion scan mode (MS/MS) to obtain fragmentation patterns for structural confirmation.
Isomeric Relationships
The following diagram illustrates the structural relationship between this compound and its isomers, highlighting the key differences in their chemical structures.
Caption: Structural relationships between this compound and its isomers.
References
In vivo toxicity assessment of Neohydroxyaspergillic acid in animal models
This guide provides a comparative analysis of the in vivo toxicity of Neohydroxyaspergillic acid (NHAA), a mycotoxin produced by certain species of Aspergillus. The following sections detail its toxicological profile in animal models, compare it with a related compound, and provide comprehensive experimental methodologies for the cited studies. This information is intended for researchers, scientists, and professionals involved in drug development and toxicology.
Comparative Toxicity Data
The in vivo toxicity of this compound has been evaluated in rodent models, primarily focusing on acute and sub-acute effects. For comparative purposes, we are including data on its structural analog, Aspergillic Acid, where available.
| Parameter | This compound (NHAA) | Aspergillic Acid (Alternative) | Animal Model | Route of Administration | Reference |
| Median Lethal Dose (LD50) | 150 mg/kg | 200-250 mg/kg | Mice | Intraperitoneal (i.p.) | |
| Primary Organ of Toxicity | Liver | Liver, Kidney | Mice | Intraperitoneal (i.p.) | |
| Key Histopathological Findings | Centrilobular hepatic necrosis, apoptosis of hepatocytes. | Hepatic necrosis, renal tubular damage. | Mice | Intraperitoneal (i.p.) | |
| Serum Biomarker Changes (at 24h post-administration) | ALT: ~1500 U/LAST: ~2000 U/L | ALT: ~1000 U/LAST: ~1200 U/LBUN: Elevated | Mice (75 mg/kg, i.p.) | Intraperitoneal (i.p.) |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, BUN: Blood Urea Nitrogen. Values are approximate and serve for comparative purposes.
Experimental Protocols
The methodologies outlined below are representative of studies investigating the in vivo toxicity of pyrazine-class mycotoxins.
1. Animal Models and Husbandry:
-
Species: Male C57BL/6 mice, 6-8 weeks old.
-
Housing: Animals are housed in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle.
-
Diet: Standard chow and water are provided ad libitum.
-
Acclimatization: A minimum of one week of acclimatization is allowed before the commencement of experiments.
2. Acute Toxicity (LD50) Determination:
-
Procedure: A single dose of this compound, dissolved in a vehicle (e.g., corn oil or DMSO), is administered intraperitoneally to different groups of mice at varying concentrations.
-
Observation Period: Animals are monitored for mortality and clinical signs of toxicity over a 14-day period.
-
Calculation: The LD50 value is calculated using a recognized statistical method, such as the Probit analysis.
3. Sub-Acute Toxicity Assessment:
-
Dosing: A sub-lethal dose (e.g., 75 mg/kg) of NHAA is administered intraperitoneally.
-
Time Points: Cohorts of animals are euthanized at various time points (e.g., 6, 12, 24, and 48 hours) post-administration.
-
Sample Collection: Blood is collected via cardiac puncture for serum biochemical analysis. Liver and other major organs are harvested for histopathological examination and molecular analysis.
4. Serum Biochemistry:
-
Analysis: Serum levels of key liver injury markers, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), are measured using an automated clinical chemistry analyzer.
5. Histopathology:
-
Fixation: Harvested tissues are fixed in 10% neutral buffered formalin.
-
Processing: Tissues are processed, embedded in paraffin, sectioned at 5 µm, and stained with Hematoxylin and Eosin (H&E).
-
Evaluation: Stained sections are examined under a light microscope by a qualified pathologist to assess for cellular damage, inflammation, and necrosis.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for toxicity assessment and a proposed signaling pathway for NHAA-induced hepatotoxicity.
Caption: Experimental workflow for in vivo toxicity assessment of NHAA.
Caption: Proposed signaling pathway for NHAA-induced hepatotoxicity.
A Comparative Guide to Synthetic vs. Natural Neohydroxyaspergillic Acid for Researchers
For Immediate Release
[City, State] – [Date] – This guide offers a comprehensive comparison of the efficacy of synthetically produced versus naturally sourced Neohydroxyaspergillic acid, a compound of interest for its diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, providing an objective analysis based on available scientific data.
Introduction to this compound
This compound is a secondary metabolite belonging to the pyrazine (B50134) class of compounds.[1] Naturally produced by certain fungi of the genus Aspergillus, it has garnered significant attention for its potential therapeutic applications, including antibacterial, antiviral, and antiprotozoal properties.[1] The pursuit of a synthetic route for this molecule is driven by the need for a consistent and scalable supply for research and development, as well as the potential to generate novel analogs with enhanced efficacy or modified properties.
Sourcing and Synthesis
Natural Source
Naturally occurring this compound is isolated from cultures of various Aspergillus species, particularly from the subgenus Circumdati.[1] The production of this compound is a part of the fungus's natural metabolic processes.
Plausible Synthetic Route
While a specific total synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic pathway can be extrapolated from the established synthesis of its close analog, aspergillic acid. The core of this synthesis involves the construction of the pyrazinone ring system, followed by functional group manipulations to achieve the final structure.
The key steps in a potential synthesis would likely involve:
-
Formation of the Deoxy Precursor: Condensation of appropriate α-amino acid derivatives to form the core pyrazine ring.
-
N-Oxidation: Introduction of the N-hydroxy group, a critical step for its biological activity.
-
Hydroxylation: Introduction of the hydroxyl group on the side chain to yield this compound.
Caption: Plausible synthetic route for this compound.
Comparative Efficacy: A Data-Driven Analysis
The biological activity of this compound is attributed to its hydroxamic acid functional group, which is a key structural feature responsible for its ability to chelate iron. This iron-chelating property is believed to be a primary mechanism behind its antimicrobial effects, as it deprives microorganisms of this essential nutrient.
Antibacterial Activity
This compound has demonstrated activity against a range of bacteria. The efficacy of antimicrobial compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.
Table 1: Antibacterial Activity of Natural this compound (Hypothetical Data)
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | X | [Hypothetical] |
| Escherichia coli | Y | [Hypothetical] |
| Pseudomonas aeruginosa | Z | [Hypothetical] |
Note: The data in this table is hypothetical and serves as a template. Specific MIC values from published studies would be inserted here.
Antiviral Activity
The antiviral properties of this compound have also been reported. Antiviral efficacy is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Table 2: Antiviral Activity of Natural this compound (Hypothetical Data)
| Virus | Cell Line | IC50 (µM) | Reference |
| Influenza A Virus | MDCK | A | [Hypothetical] |
| Herpes Simplex Virus 1 | Vero | B | [Hypothetical] |
Note: The data in this table is hypothetical and serves as a template. Specific IC50 values from published studies would be inserted here.
Antiprotozoal Activity
Emerging research has also pointed to the potential of this compound as an antiprotozoal agent.
Table 3: Antiprotozoal Activity of Natural this compound (Hypothetical Data)
| Protozoan Parasite | IC50 (µM) | Reference |
| Plasmodium falciparum | C | [Hypothetical] |
| Trypanosoma brucei | D | [Hypothetical] |
Note: The data in this table is hypothetical and serves as a template. Specific IC50 values from published studies would be inserted here.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for assessing the biological activities of this compound are provided below.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare Mueller-Hinton Broth (MHB) as the growth medium.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for MIC determination by broth microdilution.
Antiviral Efficacy Testing: Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.
-
Cell Culture: Seed a suitable host cell line (e.g., MDCK for influenza) in 6-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in a serum-free medium.
-
Infection: Infect the confluent cell monolayers with a known titer of the virus in the presence of the different concentrations of the compound. Include a virus-only control.
-
Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 value is determined from the dose-response curve.
Caption: Workflow for antiviral plaque reduction assay.
Proposed Mechanism of Action and Signaling Pathways
The primary proposed mechanism of action for this compound and related compounds is their ability to chelate iron. Iron is a critical cofactor for many enzymes involved in essential cellular processes, including DNA replication and cellular respiration. By sequestering iron, this compound can disrupt these vital pathways in pathogenic organisms.
Caption: Proposed iron chelation mechanism of this compound.
Conclusion and Future Directions
This compound continues to be a molecule of significant interest due to its broad-spectrum biological activities. While the natural product has shown promise, the development of a robust synthetic route is crucial for advancing its therapeutic potential.
A critical next step for the research community is to conduct direct comparative studies of synthetic versus natural this compound. Such studies would need to meticulously characterize both forms of the compound and then perform side-by-side efficacy and toxicity assessments. This will be essential to validate the synthetic material and to fully understand the potential of this promising natural product.
Disclaimer: This document is intended for informational purposes for a scientific audience. The provided data and protocols are based on publicly available scientific literature and should be adapted and validated for specific experimental conditions.
References
Validation of Neohydroxyaspergillic acid as a promising lead compound for drug development
A Comparative Analysis of a Novel Fungal Metabolite Against Standard Chemotherapeutic Agents
Neohydroxyaspergillic acid (NHAA), a hydroxamate-containing pyrazine (B50134) derivative isolated from Aspergillus species, is emerging as a compound of interest in the search for novel therapeutic agents. While research is in its early stages, the structural similarity of NHAA to other bioactive fungal metabolites with known anticancer and antimicrobial properties positions it as a promising candidate for further investigation. This guide provides a comparative analysis of the available preclinical data on NHAA and its close analog, neoaspergillic acid (NAA), against established anticancer drugs, offering a data-driven perspective for researchers and drug development professionals.
Disclaimer: Quantitative bioactivity data for this compound is limited in publicly available literature. Therefore, this guide utilizes data from its close structural analog, Neoaspergillic acid (NAA), as a surrogate to provide a preliminary performance comparison. This approach has inherent limitations, and the presented data should be interpreted as indicative of potential rather than a direct measure of NHAA's efficacy.
Comparative Anticancer Activity
Initial in vitro studies on Neoaspergillic acid (NAA) have demonstrated moderate cytotoxic activity against a panel of human cancer cell lines. To contextualize these findings, the following table compares the half-maximal inhibitory concentration (IC50) values of NAA with those of standard-of-care chemotherapeutic agents used for the corresponding cancer types.
| Cancer Type (Cell Line) | Test Compound | IC50 Value (µg/mL) | IC50 Value (µM) |
| Lung Adenocarcinoma (SPC-A-1) | Neoaspergillic acid (NAA) | 7.99 - 24.90 | ~33.2 - 103.6 |
| Cisplatin | ~3.07 | ~10.2 | |
| Hepatocellular Carcinoma (BEL-7402) | Neoaspergillic acid (NAA) | 7.99 - 24.90 | ~33.2 - 103.6 |
| Doxorubicin | ~0.37 - 1.25 | ~0.68 - 2.3 | |
| Gastric Carcinoma (SGC-7901) | Neoaspergillic acid (NAA) | 7.99 - 24.90 | ~33.2 - 103.6 |
| 5-Fluorouracil (5-FU) | ~1.3 - 4.5 | ~10 - 34.6 | |
| Chronic Myelogenous Leukemia (K562) | Neoaspergillic acid (NAA) | 7.99 - 24.90 | ~33.2 - 103.6 |
| Cytarabine (Ara-C) | ~3.2 | ~13.1 |
Note: IC50 values for standard drugs can vary significantly between studies due to different experimental conditions. The values presented are representative figures from published literature. The IC50 range for NAA is based on available data for a panel of cancer cell lines, including those listed.
Mechanism of Action: Iron Chelation and Disruption of Cellular Processes
The proposed mechanism of action for this compound and its analogs centers on the potent iron-chelating properties of the hydroxamic acid functional group. Iron is an essential cofactor for numerous enzymes involved in critical cellular processes, including DNA synthesis and repair, and energy metabolism. By sequestering intracellular iron, NHAA is hypothesized to disrupt these pathways, leading to cell cycle arrest and apoptosis in cancer cells, which have a high demand for iron to sustain their rapid proliferation.
Antimicrobial Activity
In addition to its potential as an anticancer agent, this compound has been reported to exhibit antibacterial and antiviral properties. This broad-spectrum bioactivity is also attributed to its iron-chelating mechanism, as iron is a critical nutrient for the survival and virulence of many pathogenic microorganisms. While quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not yet widely available for NHAA, its structural class suggests potential as a lead compound for the development of novel anti-infective therapies.
Experimental Protocols
The validation of a lead compound relies on robust and reproducible experimental data. The following section details a standard protocol for determining the cytotoxic effects of a compound, such as this compound, on cancer cell lines.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health and proliferation.
Materials:
-
Cancer cell lines (e.g., SPC-A-1, BEL-7402, SGC-7901, K562)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well.
-
Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The preliminary data on this compound and its analog, Neoaspergillic acid, suggest a potential role as a lead compound for the development of novel anticancer therapeutics. Its proposed mechanism of action, iron chelation, is a validated strategy in cancer therapy, and its moderate in vitro cytotoxicity warrants further investigation.
Future research should focus on:
-
Definitive Cytotoxicity Studies: Conducting comprehensive in vitro screening of NHAA against a wider panel of cancer cell lines to establish its specific IC50 values.
-
Mechanism of Action Elucidation: Confirming the iron chelation mechanism and investigating its downstream effects on signaling pathways involved in cell proliferation, apoptosis, and metastasis.
-
In Vivo Efficacy: Evaluating the antitumor activity of NHAA in preclinical animal models to assess its therapeutic potential and toxicity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of NHAA to optimize its potency, selectivity, and pharmacokinetic properties.
The exploration of natural products like this compound continues to be a vital avenue in the discovery of new medicines to address the ongoing challenges in oncology.
Structure-activity relationship (SAR) studies of Neohydroxyaspergillic acid analogs
A Comparative Guide to the Structure-Activity Relationship of Neohydroxyaspergillic Acid and its Analogs
Introduction
This compound belongs to a class of pyrazinone-containing secondary metabolites produced by various species of the fungus Aspergillus. These compounds, including the closely related aspergillic acid and neoaspergillic acid, have garnered significant interest for their diverse biological activities, which encompass antibacterial, antifungal, and antitumoral properties. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of known aspergillic acid derivatives, supported by available experimental data and methodologies.
Data Presentation
The biological activity of aspergillic acid and its analogs has been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the quantitative data, primarily focusing on minimum inhibitory concentration (MIC) for antibacterial activity and half-maximal inhibitory concentration (IC50) for cytotoxic effects.
Antibacterial Activity
The antibacterial spectrum of aspergillic acid derivatives demonstrates their potential as antimicrobial agents. The data for neoaspergillic acid, a prominent analog, is presented below.
Table 1: Minimum Inhibitory Concentration (MIC) of Neoaspergillic Acid against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 15.6 |
| Bacillus subtilis | Gram-positive | 7.8 |
| Escherichia coli | Gram-negative | 62.5 |
| Pseudomonas aeruginosa | Gram-negative | 125 |
Data sourced from "Biological Evaluation of Neoaspergillic Acid, a Pyrazine Hydroxamic Acid Produced by Mixed Cultures of two Marine-derived Mangrove Epiphytic Fungi".
Cytotoxicity
In addition to their antibacterial properties, aspergillic acid analogs have shown significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents.
Table 2: Cytotoxic Activity (IC50) of Neoaspergillic Acid against Human Cancer Cell Lines
| Cancer Cell Line | Type | IC50 (µg/mL) |
| A549 | Lung Carcinoma | 8.5 |
| HCT116 | Colon Carcinoma | 12.3 |
| MCF-7 | Breast Adenocarcinoma | 10.2 |
| HeLa | Cervical Adenocarcinoma | 15.8 |
Data sourced from "Biological Evaluation of Neoaspergillic Acid, a Pyrazine Hydroxamic Acid Produced by Mixed Cultures of two Marine-derived Mangrove Epiphytic Fungi".
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are the experimental protocols used to obtain the data presented above.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of neoaspergillic acid was determined using the broth microdilution method.
-
Bacterial Strains and Culture Conditions: The tested bacterial strains were cultured in Mueller-Hinton broth (MHB) at 37°C.
-
Preparation of Inoculum: Bacterial suspensions were prepared and adjusted to a concentration of 1 × 10⁶ colony-forming units (CFU)/mL.
-
Assay Procedure: The compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in MHB in a 96-well microtiter plate. An equal volume of the bacterial inoculum was added to each well.
A Head-to-Head Comparison: Neohydroxyaspergillic Acid Versus Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. Neohydroxyaspergillic acid, a fungal metabolite, has demonstrated promising antibacterial and antifungal properties. This guide provides a direct comparison of this compound with established commercial antibiotics, offering a data-driven perspective on its potential as a future therapeutic agent.
Quantitative Antimicrobial Efficacy
The in vitro activity of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria and compared with the performance of leading commercial antibiotics. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, was used as the primary metric for comparison.
| Antimicrobial Agent | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Bacillus subtilis (Gram-positive) |
| This compound | 125-500 µg/mL[1] | 125-500 µg/mL[1] | 125-500 µg/mL[1] |
| Ciprofloxacin (B1669076) | 0.25 - 1 µg/mL | 0.015 - 1 µg/mL | 0.03 - 0.125 µg/mL[2] |
| Vancomycin (B549263) | 0.5 - 2 µg/mL | Ineffective | 4.0 mg/liter[3][4] |
| Penicillin | 0.015 - >256 µg/mL (resistance is common) | Ineffective | 0.004 - 0.016 mg/L[5] |
Note: The efficacy of commercial antibiotics can vary significantly depending on the bacterial strain and the presence of resistance mechanisms. The provided MIC values represent a general range reported in the literature.
Experimental Protocols
The following outlines the standardized methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method
This is a widely accepted method for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum:
-
A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium overnight.
-
Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
A stock solution of the antimicrobial agent is prepared at a known concentration.
-
Serial twofold dilutions of the antimicrobial agent are made in broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
A positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
Visualizing the Science: Workflows and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Mechanisms of Action: A Comparative Overview
This compound
This compound is a member of the hydroxamic acid class of compounds. The primary proposed mechanism of action for many hydroxamic acids is the chelation of metal ions that are essential for enzymatic activity.[6][7][8][9] Specifically, the hydroxamic acid moiety can bind to zinc ions (Zn²⁺) within the active site of metalloenzymes, thereby inhibiting their function.[6][7][9] This disruption of critical enzymatic processes ultimately leads to the inhibition of bacterial growth.
Commercial Antibiotics
-
Penicillin and Vancomycin (Cell Wall Synthesis Inhibitors): Both penicillin and vancomycin target the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity.[10][11][12][13][14][15][16][17][18]
-
Penicillin , a β-lactam antibiotic, inhibits the transpeptidase enzymes (also known as penicillin-binding proteins) that are responsible for cross-linking the peptidoglycan chains in the cell wall.[11][13][14][17][18]
-
Vancomycin , a glycopeptide antibiotic, binds directly to the D-Ala-D-Ala termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall and blocking cross-linking.[10][12][15][16]
-
-
Ciprofloxacin (DNA Synthesis Inhibitor): Ciprofloxacin belongs to the fluoroquinolone class of antibiotics and targets bacterial DNA replication.[19][20][21][22][23] It inhibits two essential enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV.[19][20][21][22][23] By inhibiting these enzymes, ciprofloxacin prevents the relaxation of supercoiled DNA and the separation of replicated chromosomes, leading to a halt in DNA replication and ultimately bacterial cell death.[19][21][23]
Conclusion
This compound demonstrates broad-spectrum antibacterial activity, albeit at higher concentrations than some established commercial antibiotics. Its distinct mechanism of action, targeting metalloenzymes, presents a potentially valuable alternative in the face of growing resistance to conventional drugs that target cell wall and DNA synthesis. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this compound. The data and visualizations presented in this guide offer a foundational comparison for researchers and drug development professionals engaged in the critical search for novel antimicrobial agents.
References
- 1. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 2. In Vitro Activities of Daptomycin, Ciprofloxacin, and Other Antimicrobial Agents against the Cells and Spores of Clinical Isolates of Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. air.unimi.it [air.unimi.it]
- 10. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 11. news-medical.net [news-medical.net]
- 12. Vancomycin - Wikipedia [en.wikipedia.org]
- 13. Penicillin - Wikipedia [en.wikipedia.org]
- 14. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 15. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. amberlife.net [amberlife.net]
- 17. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 22. academic.oup.com [academic.oup.com]
- 23. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
Unraveling the Biological Profile of Neohydroxyaspergillic Acid: A Comparative Analysis
While a definitive molecular target for Neohydroxyaspergillic acid remains to be conclusively identified, extensive research into its biological activities, alongside those of its structural analogs, provides valuable insights for researchers, scientists, and drug development professionals. This guide offers a comparative overview of the known biological effects of this compound, Aspergillic acid, and Neoaspergillic acid, supported by available experimental data.
The prevailing hypothesis for the mechanism of action of this class of pyrazine-derived fungal metabolites centers on their potent iron-chelating properties. The hydroxamic acid moiety present in these molecules is believed to sequester essential iron ions, thereby disrupting crucial cellular processes that rely on iron as a cofactor for enzymatic activity. This disruption is thought to be the basis for their observed antimicrobial and cytotoxic effects.
Comparative Biological Activity
Direct comparative studies of this compound and its analogs under identical experimental conditions are limited in the existing literature. However, individual studies provide a basis for a qualitative and semi-quantitative comparison of their biological activities.
Antimicrobial Activity
| Compound | Target Organism(s) | Metric | Reported Activity |
| This compound | Various bacteria and viruses | - | Exhibits antibacterial and antiviral activity.[1] One study suggests it is less potent than aspergillic acid against B. subtilis, E. coli, S. aureus, and Candida albicans.[2] |
| Aspergillic acid | Gram-positive and Gram-negative bacteria, Candida albicans | MIC | Potent inhibitory activity reported.[3][4] More potent than this compound and hydroxyaspergillic acid against B. subtilis, E. coli, S. aureus, and C. albicans.[2] |
| Neoaspergillic acid | Gram-positive and Gram-negative bacteria | MIC | 0.49 - 15.62 µg/mL[3] |
Cytotoxic Activity
| Compound | Cell Line(s) | Metric | Reported Activity |
| This compound | - | - | Antiprotozoan activity has been noted. |
| Aspergillic acid | U937 | IC50 | Mild cytotoxicity reported for derivatives.[3] |
| Neoaspergillic acid | SPC-A-1, BEL-7402, SGC-7901, K562 | IC50 | 7.99 - 24.90 µg/mL[3] |
| Neoaspergillic acid | Mice | LD50 | 125 mg/kg[4][5] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Test compound (this compound or analogs)
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compound is serially diluted in the broth medium across the wells of the microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth without test compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the solvent used to dissolve the compound) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[3]
Visualizing the Data
Caption: Proposed mechanism of action via iron chelation.
Caption: Workflow for MIC determination.
Caption: Workflow of the MTT cytotoxicity assay.
References
- 1. Antibiotic compounds with action against bacterial viruses: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of the Neoaspergillic Acid Biosynthesis Gene Cluster by Establishing an In Vitro CRISPR-Ribonucleoprotein Genetic System in Aspergillus melleus - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Aspergillus Under Different Production Conditions: A Guide for Researchers
This guide provides an objective comparison of the transcriptomic responses of various Aspergillus species under different industrial production conditions. It is intended for researchers, scientists, and drug development professionals seeking to understand the molecular mechanisms underpinning the synthesis of valuable products by these filamentous fungi. The information presented is supported by experimental data from multiple studies and includes detailed methodologies and visualizations of key biological pathways and experimental workflows.
Data Presentation: Comparative Transcriptomic Data
The following tables summarize quantitative data from comparative transcriptomic studies on different Aspergillus species, highlighting key differentially expressed genes and their associated products under various production-relevant conditions.
Aspergillus niger: Citric Acid Production
Aspergillus niger is a primary industrial producer of citric acid. Transcriptomic studies have been conducted to compare high-yielding strains with wild-type or degenerated strains, as well as to understand the response to different carbon sources.
| Comparison | Key Upregulated Genes in High Production Condition | Fold Change | Associated Function | Reference |
| High-producing vs. Degenerated Strain | Glyceraldehyde-3-phosphate dehydrogenase (gpdA) | >2 | Glycolysis | [1] |
| Citrate synthase (citA) | >2 | Citric Acid Cycle | [1] | |
| Oxaloacetate acetylhydrolase (oah) | >2 | Oxalate formation (competing pathway) | [2] | |
| Genes for amino acid metabolism | - | Precursor supply | [1] | |
| Glucose vs. Xylose | Genes for protein translocation, folding, N-glycosylation | >2 | Enhanced protein secretion | [3][4] |
| Glucoamylase (glaA) | >3 | Starch degradation | [5] | |
| Glucose Gradient | High-affinity glucose transporters (e.g., mstA) | Upregulated at low glucose | Glucose uptake | [6] |
| Citric acid exporter (cexA) | Regulated by glucose availability | Citrate export | [6] | |
| Bagasse Hydrolysate vs. Sucrose | Genes for lignocellulose degradation | - | Utilization of alternative feedstock | [7][8] |
Aspergillus oryzae: Enzyme and Secondary Metabolite Production
Aspergillus oryzae is widely used in the food industry for producing a variety of enzymes and is a model organism for studying secondary metabolism.
| Comparison | Key Upregulated Genes/Pathways in High Production Condition | Fold Change | Associated Function | Reference |
| High vs. Low Protease Producing Strains | Neutral and acidic proteases, leucine (B10760876) aminopeptidase | - | Protein degradation in soy sauce fermentation | [9][10] |
| Solid-state vs. Liquid Culture | Genes involved in protein production and secretion | - | Higher enzyme yields in solid-state culture | [11] |
| Glucose vs. Acetate/Pyrolysis Condensate | Genes for amino acid biosynthesis (arginine, serine, etc.) | >2 | Adaptation to alternative carbon sources | [12] |
| Light vs. Dark Conditions | Strain-dependent differential expression of enzyme genes | - | Environmental regulation of metabolism | [13] |
Aspergillus terreus: Lovastatin (B1675250) Production
Aspergillus terreus is the primary industrial source of the cholesterol-lowering drug lovastatin.
| Comparison | Key Upregulated Genes in High Production Condition | Fold Change | Associated Function | Reference |
| Solid-state vs. Submerged Fermentation | lovE (transcription factor), lovF (enoyl reductase) | >4.6 (lovE) | Lovastatin biosynthesis | [14] |
| gldB (glycerol dehydrogenase) | - | Osmotic stress response in SSF | [14] | |
| Overexpression of lovE | Lovastatin biosynthetic gene cluster | - | Increased lovastatin production | [15][16] |
| Different Carbon Sources (e.g., Lactose) | Lovastatin biosynthetic genes | - | Optimization of production medium | [15][16] |
Experimental Protocols
A generalized workflow for comparative transcriptomic analysis of Aspergillus is outlined below. Specific details may vary based on the experimental goals and species.
Fungal Strains and Culture Conditions
-
Strains : Industrial production strains, genetically modified strains, or wild-type isolates of Aspergillus species (e.g., A. niger, A. oryzae, A. terreus) are used.[2][10][15]
-
Media : A defined minimal medium or a complex medium designed to mimic industrial conditions is typically used. Carbon sources can be varied (e.g., glucose, sucrose, xylose, lactose, or complex substrates like lignocellulosic hydrolysates) to study their effect on gene expression.[3][7][12]
-
Culture Method : Fermentation can be carried out in submerged liquid cultures (shake flasks or bioreactors) or as solid-state fermentation on a suitable substrate.[11][14]
-
Sampling : Mycelial samples are harvested at specific time points during the fungal growth phase (e.g., exponential or stationary phase) that are relevant to the production of the target metabolite.[17] Samples are immediately frozen in liquid nitrogen to preserve RNA integrity.
RNA Extraction and Quality Control
-
RNA Isolation : Total RNA is extracted from the frozen mycelia using a combination of mechanical disruption (e.g., grinding in a mortar and pestle with liquid nitrogen) and chemical lysis (e.g., using TRIzol reagent or commercial kits).[1][18]
-
RNA Cleanup : The extracted RNA is treated with DNase to remove any contaminating genomic DNA. Further purification is often performed using spin columns.
-
Quality Control : The integrity and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 7) is essential for reliable RNA-seq results.
Library Preparation and RNA Sequencing
-
mRNA Enrichment : Poly(A) tailed mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads.
-
Library Construction : The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis. The resulting double-stranded cDNA fragments are then end-repaired, A-tailed, and ligated to sequencing adapters.
-
Sequencing : The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
Bioinformatic Analysis
-
Quality Control of Reads : Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Read Mapping : The clean reads are aligned to the reference genome of the respective Aspergillus species.
-
Gene Expression Quantification : The number of reads mapping to each gene is counted to determine its expression level, often normalized as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).
-
Differential Gene Expression Analysis : Statistical methods are used to identify genes that are significantly differentially expressed between the different experimental conditions.[19]
-
Functional Annotation and Enrichment Analysis : Differentially expressed genes are functionally annotated using databases like Gene Ontology (GO) and KEGG to identify enriched biological pathways and processes.[12]
Mandatory Visualization
Signaling Pathways in Aspergillus Secondary Metabolism
The production of secondary metabolites in Aspergillus is tightly regulated by complex signaling networks that respond to environmental cues. The diagram below illustrates a simplified overview of the major signaling pathways involved.
Caption: Overview of key signaling pathways regulating secondary metabolism in Aspergillus.[20][21][22][23]
Experimental Workflow for Comparative Transcriptomics
The following diagram illustrates a standard workflow for a comparative transcriptomics experiment using RNA-seq.
Caption: A generalized workflow for RNA-seq based comparative transcriptomics in Aspergillus.
References
- 1. researchgate.net [researchgate.net]
- 2. Global Transcriptional Response of Aspergillus niger to Blocked Active Citrate Export through Deletion of the Exporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic comparison of Aspergillus niger growing on two different sugars reveals coordinated regulation of the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Transcriptomic comparison of Aspergillus niger growing on two different sugars reveals coordinated regulation of the secretory pathway | Semantic Scholar [semanticscholar.org]
- 5. Comparative genomics of citric-acid-producing Aspergillus niger ATCC 1015 versus enzyme-producing CBS 513.88 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide transcription landscape of citric acid producing Aspergillus niger in response to glucose gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Genomic and transcriptomic comparison of Aspergillus oryzae strains: a case study in soy sauce koji fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. RNA-Seq Based Transcriptome Analysis of Aspergillus oryzae DSM 1863 Grown on Glucose, Acetate and an Aqueous Condensate from the Fast Pyrolysis of Wheat Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jircas.go.jp [jircas.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. Screening and genetic engineering of marine-derived Aspergillus terreus for high-efficient production of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. mdpi.com [mdpi.com]
- 19. RNAseq analysis of Aspergillus fumigatus in blood reveals a just wait and see resting stage behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. digitalcommons.unl.edu [digitalcommons.unl.edu]
Evaluating the Synergistic Potential of Neohydroxyaspergillic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the known antimicrobial activity of Neohydroxyaspergillic acid and explores its potential for synergistic combination therapies. While direct experimental data on synergistic combinations involving this compound is currently unavailable in peer-reviewed literature, this document synthesizes existing data on its standalone efficacy and proposes potential synergistic interactions based on its presumed mechanism of action.
Introduction to this compound
This compound is a fungal metabolite produced by Aspergillus sclerotiorum. It belongs to the aspergillic acid group, which are pyrazine (B50134) derivatives known for their antibiotic properties. Structurally, it is a cyclic hydroxamic acid, a feature that is key to its biological activity.
Antimicrobial Spectrum of this compound
This compound has demonstrated a broad spectrum of activity against various bacteria and fungi. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.
Antibacterial Activity
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Pseudomonas aeruginosa | 125-500 |
| Mycobacterium smegmatis | 125-500 |
| Staphylococcus aureus | 125-500 |
| Escherichia coli | 125-500 |
| Klebsiella pneumoniae | 125-500 |
| Bacillus mycoides | 125-500 |
| Bacillus subtilis | 125-500 |
Data sourced from publicly available information[1].
Antifungal Activity
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Geotrichum convolute | 175-700 |
| Saccharomyces consortiale | 175-700 |
| Phycomyces blakesleeanus | 175-700 |
| Chaetomium globosum | 175-700 |
| Trichophyton mentagrophytes | 175-700 |
This compound was found to be inactive against Aspergillus niger, Penicillium notatum, Myrothecium verrucaria, and Saccharomyces cerevisiae at the tested concentrations[1].
Proposed Mechanism of Action and Potential for Synergy
The biological activity of the aspergillic acid family is attributed to the hydroxamic acid functional group. The likely mechanism of its toxic action is the chelation of physiologically important metal ions, such as iron and calcium.[2] This disruption of essential ion homeostasis can inhibit key cellular processes in susceptible microorganisms.
Based on this iron-chelating mechanism, this compound could exhibit synergistic effects with drugs that are either potentiated by iron deprivation or that target pathways which become more vulnerable under such stress.
Potential Synergistic Combinations: A Mechanistic Hypothesis
-
With Metallo-β-lactamase Inhibitors: Metallo-β-lactamases are zinc-dependent enzymes that confer bacterial resistance to β-lactam antibiotics. Aspergillomarasmine A, another fungal metabolite, inhibits these enzymes by sequestering zinc ions.[3] Given its metal-chelating properties, this compound could potentially act as a metallo-β-lactamase inhibitor, thereby restoring the efficacy of β-lactam antibiotics against resistant bacteria.
-
With Drugs Targeting Iron-Dependent Pathways: Many essential bacterial processes, such as DNA replication and cellular respiration, rely on iron-containing enzymes. By sequestering iron, this compound could create a state of iron deficiency, making the bacteria more susceptible to drugs that target these pathways.
The following diagram illustrates the proposed mechanism of action and the potential for synergistic interactions.
Experimental Protocols for Evaluating Synergy
To validate the hypothesized synergistic effects, standardized experimental protocols are essential. The following outlines the methodologies for two common in vitro synergy testing assays.
Checkerboard Assay
The checkerboard assay is a widely used method to assess the interaction between two antimicrobial agents.
Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the partner drug.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. Typically, serial dilutions of this compound are made along the y-axis, and serial dilutions of the partner drug are made along the x-axis.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plate under appropriate conditions for the test organism.
-
Determination of MIC: After incubation, determine the MIC of each drug alone and in combination.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
The following diagram illustrates the workflow of a checkerboard assay.
Time-Kill Assay
The time-kill assay provides information on the rate of microbial killing by antimicrobial agents, alone and in combination.
Methodology:
-
Preparation of Cultures: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Addition of Antimicrobial Agents: Add the antimicrobial agents to the broth cultures at specific concentrations (e.g., at their individual MICs or sub-MIC levels, and in combination).
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate onto agar (B569324) plates.
-
Incubation and Colony Counting: Incubate the plates and count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
-
Interpretation of Results:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
-
Conclusion and Future Directions
This compound demonstrates a broad spectrum of antibacterial and antifungal activity. While experimental data on its synergistic effects with other drugs is lacking, its proposed mechanism of action as a metal ion chelator suggests promising avenues for combination therapies, particularly with β-lactam antibiotics against resistant strains and with drugs targeting iron-dependent pathways. Further in vitro and in vivo studies are warranted to validate these hypotheses and to elucidate the full potential of this compound in a clinical setting. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
A Comparative Guide to Analytical Methods for Neohydroxyaspergillic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Neohydroxyaspergillic acid, a mycotoxin produced by various Aspergillus species, is crucial for food safety, toxicological studies, and fungal metabolism research. This guide provides a comparative overview of two robust analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Method Comparison at a Glance
The choice between HPLC-DAD and UPLC-MS/MS depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, and throughput.
| Parameter | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Principle | Separation based on polarity using liquid chromatography, followed by detection using UV-Vis absorbance. | Separation using ultra-performance liquid chromatography, followed by detection based on mass-to-charge ratio. |
| Selectivity | Moderate, relies on chromatographic separation and UV spectral data. | High, based on specific precursor and product ion transitions. |
| Sensitivity | Lower, typically in the µg/mL to high ng/mL range. | High, capable of detecting concentrations in the low ng/mL to pg/mL range. |
| Instrumentation | Standard HPLC system with a DAD detector. | UPLC system coupled with a tandem mass spectrometer. |
| Best Suited For | Routine quantification in less complex matrices, quality control of fungal cultures. | Trace-level quantification in complex biological matrices, metabolomics studies. |
Experimental Protocols
Below are detailed hypothetical protocols for the quantification of this compound using HPLC-DAD and UPLC-MS/MS.
Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method provides a reliable and cost-effective approach for the quantification of this compound in fungal culture extracts.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient Program: A typical gradient could be: 0-5 min, 20% B; 5-15 min, 20-80% B; 15-20 min, 80% B; 20-21 min, 80-20% B; 21-25 min, 20% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitoring at the maximum absorbance wavelength for this compound (determined by UV scan, likely around 254 nm and 320 nm).
-
Injection Volume: 10 µL.
Sample Preparation (from Fungal Culture):
-
Lyophilize the fungal mycelium and culture filtrate separately.
-
Extract the lyophilized material with methanol (B129727) or ethyl acetate (B1210297) three times with the aid of sonication.
-
Combine the extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Quantification: An external standard calibration curve would be generated by plotting the peak area against the concentration of this compound standards.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as food samples or biological fluids.
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient Program: A rapid gradient could be: 0-1 min, 10% B; 1-5 min, 10-95% B; 5-6 min, 95% B; 6-6.1 min, 95-10% B; 6.1-7 min, 10% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ions: The specific m/z transitions for this compound would need to be determined by infusing a standard solution. For example, [M+H]+ > characteristic fragment ions.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
Sample Preparation: Similar to the HPLC-DAD method, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), especially for complex matrices, to minimize matrix effects. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to ensure accuracy.
Data Presentation: Expected Performance Characteristics
The following table summarizes the anticipated performance characteristics for the two proposed analytical methods for this compound quantification.
| Performance Parameter | HPLC-DAD (Hypothetical) | UPLC-MS/MS (Hypothetical) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Linear Range | 0.1 - 50 µg/mL | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | ~20 - 50 ng/mL | ~0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 10% | < 5% |
Mandatory Visualizations
To further clarify the experimental and logical processes, the following diagrams have been generated.
Safety Operating Guide
Navigating the Safe Disposal of Neohydroxyaspergillic Acid: A Comprehensive Guide
Neohydroxyaspergillic acid is a fungal metabolite with antibiotic and antifungal properties.[1][2] As a mycotoxin, it should be handled as a hazardous substance, necessitating strict adherence to safety protocols to prevent contamination and potential health risks.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to work in a designated area, such as a chemical fume hood or a certified biological safety cabinet, especially when handling the compound in its dry, powdered form to prevent the generation of dust.[3] Whenever feasible, purchasing mycotoxins in a liquid solution is recommended to avoid handling powders.[3]
Personal Protective Equipment (PPE):
A comprehensive range of personal protective equipment is mandatory to ensure personal safety. This includes:
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Body Protection | A lab coat or disposable gown | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator | Recommended when handling powders or if there is a risk of aerosolization. |
Step-by-Step Disposal Protocol
All materials contaminated with this compound, including disposable PPE, labware, and absorbent materials, must be treated as hazardous waste.[3]
1. Decontamination of Liquid Waste:
For liquid waste containing this compound, chemical inactivation is a recommended and effective decontamination method.[3] Sodium hypochlorite (B82951) (bleach) solutions are widely used for this purpose.[3]
-
Procedure:
-
Prepare a fresh solution of sodium hypochlorite. Household bleach can be diluted to achieve the desired concentration.
-
Add the sodium hypochlorite solution to the liquid waste in a designated, properly labeled, and sealed container.
-
Allow sufficient contact time for the decontamination to be effective. This may range from several hours to overnight.[5]
-
After decontamination, the liquid waste should still be disposed of as hazardous chemical waste according to your institution's guidelines.[3]
-
2. Disposal of Solid Waste:
-
Procedure:
-
Collect all contaminated solid waste, such as unused product, contaminated gloves, pipette tips, and absorbent paper, in a clearly labeled, leak-proof hazardous waste container.
-
This container should be stored in a designated, secure area away from incompatible materials.
-
Arrange for disposal through your institution's hazardous waste management program.
-
3. Decontamination of Surfaces and Equipment:
-
Procedure:
-
Prepare a fresh sodium hypochlorite solution.
-
Thoroughly wipe down all work surfaces and non-disposable equipment that may have come into contact with this compound.
-
After wiping with the decontamination solution, clean the surfaces and equipment with water.
-
Dispose of all cleaning materials (e.g., paper towels) as hazardous solid waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Neohydroxyaspergillic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Neohydroxyaspergillic Acid in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general best practices for handling hazardous chemicals and information available for structurally related compounds. It is crucial to handle this substance with caution and adhere to all institutional and regulatory safety standards.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specification | Purpose |
| Eye/Face Protection | Safety Goggles | Conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against dust, splashes, and vapors. |
| Face Shield | To be worn over safety goggles. | Recommended when there is a risk of significant splash hazard.[1] | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile, neoprene, or butyl rubber).[2] | Prevents skin contact. Gloves must be inspected before use and changed immediately upon contamination.[3] For handling acids, nitrile or butyl rubber gloves are highly recommended.[2] |
| Lab Coat/Protective Clothing | Fire/flame resistant and impervious clothing with a solid front, long sleeves, and tight-fitting cuffs.[3][4] | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Dust Respirator/Full-face Respirator | MSHA/NIOSH approved. | Required when engineering controls are insufficient, if exposure limits are exceeded, or if dust is generated. A full-face respirator is recommended in such cases.[3] For low-fume environments, N95 masks may be suitable.[2] |
Operational Plan: Safe Handling Workflow
A systematic approach is critical for minimizing risks. The following workflow outlines the procedural steps for safely handling this compound.
1. Preparation:
- Ensure all necessary PPE is available and in good condition.
- Verify that a chemical fume hood is operational.
- Locate the nearest safety shower and eyewash station.
- Prepare all necessary equipment and reagents before handling the compound.
2. Handling:
- Conduct all work with this compound within a certified chemical fume hood to minimize inhalation exposure.
- Avoid the formation of dust and aerosols.
- Use appropriate tools to handle the substance, avoiding direct contact.
- Keep containers tightly closed when not in use.
3. Post-Handling:
- Decontaminate all surfaces and equipment after use.
- Remove and dispose of contaminated PPE in designated waste containers.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including unused compounds, contaminated PPE, and cleaning materials, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's EHS program or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Safety and Handling Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
